molecular formula C20H11Cl2N8Na3O10S3 B1607117 Reactive orange 86 CAS No. 57359-00-9

Reactive orange 86

Número de catálogo: B1607117
Número CAS: 57359-00-9
Peso molecular: 759.4 g/mol
Clave InChI: CMCWJAWGROJDDZ-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Reactive orange 86 is a useful research compound. Its molecular formula is C20H11Cl2N8Na3O10S3 and its molecular weight is 759.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

57359-00-9

Fórmula molecular

C20H11Cl2N8Na3O10S3

Peso molecular

759.4 g/mol

Nombre IUPAC

trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate

InChI

InChI=1S/C20H14Cl2N8O10S3.3Na/c21-17-26-18(22)28-20(27-17)24-9-1-2-12(13(5-9)25-19(23)31)29-30-14-7-11-8(4-16(14)43(38,39)40)3-10(41(32,33)34)6-15(11)42(35,36)37;;;/h1-7H,(H3,23,25,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,24,26,27,28);;;/q;3*+1/p-3

Clave InChI

CMCWJAWGROJDDZ-UHFFFAOYSA-K

SMILES canónico

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)NC(=O)N)N=NC3=CC4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Otros números CAS

57359-00-9
83929-91-3

Pictogramas

Irritant

Origen del producto

United States

Foundational & Exploratory

What is the chemical structure of Reactive Orange 86?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Reactive Orange 86

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, a significant member of the azo class of reactive dyes. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the dye's molecular architecture and functional characteristics.

Chemical Structure and Identification

This compound is a synthetic organic dye characterized by the presence of an azo chromophore (—N=N—) which is responsible for its color. Its structure also incorporates a reactive group that allows it to form covalent bonds with the hydroxyl groups in cellulosic fibers, such as cotton. The most consistent and detailed chemical name found for this dye is Trisodium 7-[[2-[(aminocarbonyl)amino]-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,3,6-trisulphonate .[1] This name precisely describes the molecular assembly, which consists of a substituted naphthalene (B1677914) trisulfonate core linked via an azo bridge to a phenyl group, which in turn carries the reactive dichlorotriazinyl moiety.

The structure contains several key functional groups that dictate its properties:

  • Azo Group (Chromophore): The central nitrogen-nitrogen double bond is the primary chromophore, responsible for the dye's characteristic orange color.

  • Naphthalene-1,3,6-trisulphonate Group: This part of the molecule contains three sulfonate (–SO₃⁻) groups, which confer high water solubility to the dye.[2]

  • Dichlorotriazinyl Group (Reactive Moiety): This heterocyclic ring with two chlorine atoms is the reactive site. The chlorine atoms are susceptible to nucleophilic substitution by the hydroxyl groups of cellulose (B213188) fibers under alkaline conditions, forming a stable covalent bond.

  • Urea and Amino Linkers: These groups connect the different aromatic components of the dye molecule.

Below is a diagram illustrating the logical relationship between the core components of the this compound molecule.

Reactive_Orange_86_Structure Naphthalene Naphthalene Trisulfonate Azo Azo Group (-N=N-) Naphthalene->Azo SolubilizingGroup Sulfonate Groups (-SO3Na) Naphthalene->SolubilizingGroup bears Phenyl Substituted Phenyl Group Azo->Phenyl Linker Urea Linker Phenyl->Linker ReactiveGroup Dichlorotriazinyl (Reactive Moiety) Linker->ReactiveGroup

Caption: Logical relationship of functional components in this compound.

Physicochemical Properties

This compound is typically supplied as a yellow to orange powder.[2] Its key properties are summarized in the table below. It is important to note that there are discrepancies in the reported CAS Registry Numbers and molecular formulas across different suppliers and databases. The data presented here reflects the most consistently reported and chemically plausible information.

PropertyValueReference(s)
Chemical Name Trisodium 7-[[2-[(aminocarbonyl)amino]-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,3,6-trisulphonate[1]
Synonyms Procion Yellow MX 3R, Foureactive Yellow MX 3RA[3]
Molecular Class Azo Dye[2]
CAS Registry Number 57359-00-9 (most consistent), also reported as 83929-91-3 and 13324-20-4[1][3][4][5][6]
Molecular Formula C₂₀H₁₁Cl₂N₈Na₃O₁₀S₃ (consistent with detailed name), also reported as C₂₀H₁₆Cl₂N₁₀O₇S₂Na₂[1][4][5][6]
Molecular Weight 759.41 g/mol [1][5]
Appearance Yellow Powder[2]
Solubility in Water 150 g/L (at 20 °C), 180 g/L (at 80 °C)[2]
Primary Application Dyeing of cellulose fibers (e.g., cotton)[2]

General Synthesis and Experimental Protocol

The synthesis of dichlorotriazinyl reactive dyes like this compound is a multi-step process involving diazotization, azo coupling, and condensation reactions. While specific proprietary methods may vary, a general experimental protocol can be outlined.

Key Stages of Synthesis:

  • Diazotization: An aromatic amine is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, a derivative of H-acid (1-amino-8-naphthol-3,6-disulfonic acid), to form the azo chromophore. The pH of the reaction is carefully controlled to ensure the desired coupling position.

  • Condensation with Cyanuric Chloride: The final step involves the reaction of the amino-azo dye intermediate with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This reaction is typically carried out in a stepwise manner. The first condensation is performed at a low temperature (0-5 °C) and near-neutral pH (6.0-7.0) to substitute one chlorine atom.[7] A subsequent condensation with another amine (in this case, the urea-substituted phenylenediamine) is carried out at a slightly elevated temperature to form the final product, leaving two reactive chlorine atoms on the triazine ring.[7]

The following diagram illustrates a generalized experimental workflow for the synthesis of a dichlorotriazinyl reactive dye.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling cluster_step3 Step 3: Condensation Reactions A1 Aromatic Amine A2 NaNO₂ / HCl (0-5 °C) A1->A2 A3 Diazonium Salt A2->A3 B2 Azo Dye Intermediate A3->B2 coupling B1 Coupling Component (e.g., H-acid derivative) B1->B2 C2 First Condensation (0-5 °C, pH 6-7) B2->C2 condensation C1 Cyanuric Chloride C1->C2 C4 Second Condensation (20-50 °C, pH 6-7) C2->C4 C3 Intermediate Amine C3->C4 C5 Final Dye Product C4->C5

Caption: Generalized experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide: Reactive Orange 86 (CAS No. 57359-00-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the chemical entity commonly referred to as Reactive Orange 86, with a specific focus on the compound associated with CAS number 57359-00-9 . It is important to note that the designation "this compound" has been associated with multiple CAS numbers in various commercial and chemical databases. Notably, CAS number 83929-91-3 is also frequently cited, often with synonyms such as "Procion Yellow MX 3R". However, for the purposes of scientific clarity and reproducibility, this guide will focus exclusively on the well-defined chemical structure corresponding to CAS number 57359-00-9.

The primary application of this compound has historically been in the textile industry as a reactive dye for cellulose (B213188) fibers.[1] While its utility in this sector is established, its potential applications in biomedical research and drug development remain largely unexplored. This document aims to provide a foundational resource for researchers interested in investigating the biological properties of this compound. Due to the limited availability of data in the context of drug development, this guide will also present hypothetical experimental workflows and relevant signaling pathways that could form the basis of future research.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound (CAS No. 57359-00-9).

PropertyValueReference
CAS Number 57359-00-9[1]
Synonyms Trisodium (B8492382) 7-[2-[(aminocarbonyl)amino]-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,3,6-trisulphonate[2]
Molecular Formula C₂₀H₁₁Cl₂N₈Na₃O₁₀S₃[2]
Molecular Weight 759.41 g/mol [2]
Appearance Yellow to Orange Powder[1]
Solubility Highly soluble in water.[3]
pH 6.5 - 7.5 (in a 10 g/L solution)[3]

Applications in Drug Development and Signaling Pathways

Currently, there is a notable absence of published research detailing the use of this compound (CAS No. 57359-00-9) in drug development or its effects on specific biological signaling pathways. Its structural features, including a triazine ring and an azo linkage, are present in various biologically active compounds, suggesting that it could potentially interact with biological targets. However, without experimental data, any discussion of its role in signaling pathways remains speculative.

Given its chemical nature as a reactive dye, a logical starting point for investigation in a biomedical context would be to assess its cytotoxicity and potential to induce apoptosis in cancer cell lines. The following sections outline a hypothetical experimental workflow and the relevant signaling pathways for such an investigation.

Hypothetical Experimental Workflow for Biological Assessment

This section details a potential workflow for evaluating the cytotoxic and pro-apoptotic activity of this compound on a selected cancer cell line (e.g., HeLa, A549).

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Stock solution of this compound in DMSO/PBS) treatment Treatment of Cells (Incubation with varying concentrations of this compound for 24, 48, 72h) compound_prep->treatment cell_culture Cell Culture (Seeding of cancer cells in 96-well plates) cell_culture->treatment mtt_assay Cytotoxicity Assessment (MTT Assay) treatment->mtt_assay caspase_assay Apoptosis Assessment (Caspase-3/7 Activity Assay) treatment->caspase_assay ic50 IC50 Determination (From MTT assay data) mtt_assay->ic50 apoptosis_quant Quantification of Apoptosis (Relative to controls) caspase_assay->apoptosis_quant

A logical workflow for assessing the cytotoxic and apoptotic effects of this compound.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for determining the cytotoxic effects of a compound on a cell line.[4][5][6]

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of choice (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (CAS No. 57359-00-9)

  • Dimethyl sulfoxide (B87167) (DMSO) or Phosphate Buffered Saline (PBS) for stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO or PBS. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (medium with the highest concentration of DMSO or PBS used). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Caspase-3/7 Activity Assay

This protocol is based on commercially available luminescent assays for the detection of apoptosis.[7][8][9][10][11]

Objective: To quantify the activation of executioner caspases 3 and 7 as an indicator of apoptosis.

Materials:

  • Cells treated as described in the MTT assay protocol

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described above.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings of the treated samples to the untreated control to determine the fold-change in caspase-3/7 activity.

Relevant Signaling Pathway: Apoptosis

Should this compound demonstrate pro-apoptotic activity, the underlying mechanism would likely involve the activation of the intrinsic or extrinsic apoptosis pathways. These pathways converge on the activation of executioner caspases, such as caspase-3 and -7.[12][13][14][15][16]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligands Death Ligands (e.g., FasL, TNF-α) death_receptors Death Receptors (e.g., FasR, TNFR1) death_ligands->death_receptors disc DISC Formation death_receptors->disc caspase8 Caspase-8 Activation disc->caspase8 caspase37 Caspase-3, -7 Activation caspase8->caspase37 cellular_stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) cellular_stress->bcl2_family mito_release Mitochondrial Outer Membrane Permeabilization bcl2_family->mito_release cytochrome_c Cytochrome c Release mito_release->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase37 cleavage Cleavage of Cellular Substrates caspase37->cleavage apoptosis Apoptosis cleavage->apoptosis

Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

This compound, specifically the compound identified by CAS number 57359-00-9, is a well-characterized dye with established applications in the textile industry. Its potential in the realm of drug development and biomedical research is, as of now, uncharted territory. The hypothetical experimental framework provided in this guide offers a starting point for researchers to explore the cytotoxic and apoptotic properties of this compound. Further investigation into its interactions with specific cellular targets and signaling pathways will be crucial to determine if it holds any promise as a therapeutic agent or a research tool.

References

Molecular formula and weight of Reactive Orange 86.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of C.I. Reactive Orange 86, focusing on its chemical properties, and methodologies for its application and removal in experimental settings.

Chemical and Physical Properties

This compound is an anionic azo dye primarily used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1][2] Like other reactive dyes, it forms a covalent bond with the substrate, resulting in excellent wash fastness.[3][4] The dye is water-soluble and is typically applied under alkaline conditions.[1][4]

There are conflicting reports in public databases regarding the precise molecular formula and CAS number for the compound identified as C.I. This compound. The available data for the most frequently cited CAS numbers are summarized below.

Table 1: Molecular and Chemical Data for Compounds Identified as this compound

PropertyValue (CAS: 57359-00-9)Value (CAS: 83929-91-3)
Molecular Formula C₂₀H₁₁Cl₂N₈Na₃O₁₀S₃[5][6]C₂₀H₁₆Cl₂N₁₀O₇S₂Na₂[7]
Molecular Weight 759.41 g/mol [5]Not specified
Synonyms Trisodium 7-[[2-(ureido)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,3,6-trisulphonate[6]Reactive Orange H5R, Procion Yellow MX 3R, Foureactive Yellow MX 3RA[7][8][9]
Molecular Structure Azo Class[1]Azo Class[1]

Table 2: Physical and Application Properties

PropertyValue
Physical Form Powder[1][7]
Color Red-orange / Yellow-orange[1][7]
Solubility Water Soluble. 150 g/L at 20°C; 180 g/L at 80°C[1]
Primary Application Dyeing and printing of cellulosic materials (e.g., cotton, viscose)[1][7]
pH for Application 6-7 (for 1% solution preparation); raised to 10.5-11 for fixation[7][10]
Storage Cool, dry place[7]
Shelf Life 2 Years[7]

Experimental Protocols

While specific protocols for this compound are not widely published in academic literature outside of industrial use, representative methodologies for the application and study of reactive dyes are provided below.

This protocol is adapted from a standard procedure for dyeing cotton with C.I. Reactive Orange 4, a dye with a similar reactive group (dichlorotriazine), and is representative of the general process for dyes of this class.[10]

Objective: To dye a 10g sample of 100% cotton fabric to a medium shade.

Materials and Reagents:

  • 10g pre-scoured and bleached 100% cotton fabric

  • This compound dye powder

  • Sodium chloride (NaCl)

  • Sodium carbonate (Soda Ash, Na₂CO₃)

  • Non-ionic soaping agent

  • Distilled water

  • Laboratory dyeing machine or temperature-controlled water bath with stirrer

  • Beakers, graduated cylinders, balance

  • pH meter or pH indicator strips

Procedure:

  • Preparation of Dyebath:

    • Set the liquor ratio to 1:20. For a 10g fabric sample, the total volume of the dyebath will be 200 mL.

    • To achieve a 2% shade on weight of fabric (owf), weigh 0.2g of this compound dye powder.

    • Create a paste of the dye powder with a small amount of cold distilled water, then add hot water (approx. 80°C) to fully dissolve.[10]

    • In a separate beaker, dissolve 12g of sodium chloride (to achieve a 60 g/L concentration) in distilled water.[10]

  • Exhaustion Phase:

    • Set the dyeing machine or water bath to 50°C.

    • Add the dissolved dye solution and the dissolved sodium chloride to the dyebath. Ensure the initial pH is just below 7.0.[10]

    • Immerse the cotton fabric in the dyebath.

    • Increase the temperature to the target fixation temperature (typically 60-80°C for this type of dye) over 20 minutes.

    • Continue dyeing at this temperature for an additional 20-30 minutes to allow for dye exhaustion (adsorption onto the fiber).[10]

  • Fixation Phase:

    • Prepare a solution of sodium carbonate (soda ash).

    • Slowly add the soda ash solution to the dyebath over a period of 10 minutes. This will raise the pH to approximately 10.5-11, which initiates the covalent bonding of the dye to the cellulose.[10]

    • Continue the dyeing process at this temperature and pH for 45-60 minutes for fixation.

  • Wash-off Procedure:

    • Drain the dyebath.

    • Rinse the fabric thoroughly with cold running water until the water runs clear.[10]

    • Prepare a soaping bath containing a non-ionic soaping agent (e.g., 2 g/L) at a 1:20 liquor ratio.

    • Treat the dyed fabric in the soaping bath at a boil (95-100°C) for 10-15 minutes to remove any unfixed or hydrolyzed dye.[10]

    • Rinse the fabric again with hot water, followed by a final cold water rinse.

    • Squeeze excess water from the fabric and air dry.

Reactive dyes are common subjects in environmental research focused on wastewater treatment. This protocol outlines a typical batch adsorption experiment to evaluate the efficacy of an adsorbent for removing a reactive dye from an aqueous solution.[11][12]

Objective: To determine the adsorption capacity of a given adsorbent for this compound.

Materials and Reagents:

  • This compound

  • Selected adsorbent material (e.g., activated carbon, biochar, chitosan (B1678972) beads)

  • Distilled water

  • HCl and NaOH solutions for pH adjustment

  • Orbital shaker-incubator

  • Centrifuge or filtration apparatus

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a precisely weighed amount of dye in distilled water.

    • Prepare working solutions of desired concentrations (e.g., 25, 50, 100, 150 mg/L) by serial dilution of the stock solution.[12]

  • Batch Adsorption Experiment:

    • In a series of flasks, add a fixed amount of adsorbent (e.g., 0.015 g) to a fixed volume of dye solution of varying initial concentrations (e.g., 50 mL).[12]

    • Adjust the initial pH of the solutions to a desired value (e.g., 7.0) using dilute HCl or NaOH.

    • Place the flasks in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).[11]

    • Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 30, 60, 120, 240 minutes) to determine the equilibrium time.

    • Separate the adsorbent from the solution by centrifugation or filtration.

  • Analysis:

    • Measure the final concentration of this compound in the supernatant/filtrate using a UV-Visible Spectrophotometer at the dye's maximum absorbance wavelength (λmax).

    • Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, in mg/g) using the following equation:

      • qe = (C₀ - Ce) * V / m

      • Where: C₀ = initial dye concentration (mg/L), Ce = equilibrium dye concentration (mg/L), V = volume of the solution (L), and m = mass of the adsorbent (g).

  • Data Modeling:

    • Analyze the experimental data using kinetic models (e.g., pseudo-first-order, pseudo-second-order) and isotherm models (e.g., Langmuir, Freundlich) to characterize the adsorption process.[12]

Mandatory Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Diagram 1: Textile Dyeing Workflow cluster_prep Preparation cluster_dyeing Dyeing Process (in bath at 50-80°C) cluster_wash Post-Treatment prep_dye Dissolve Dye add_dye_salt Add Dye and Salt prep_dye->add_dye_salt prep_salt Dissolve Salt (NaCl) prep_salt->add_dye_salt prep_soda Dissolve Soda Ash (Na2CO3) add_soda Add Soda Ash (Raise pH) prep_soda->add_soda add_fabric Immerse Fabric add_dye_salt->add_fabric exhaust Exhaustion Phase (30-40 min) add_fabric->exhaust exhaust->add_soda fixation Fixation Phase (45-60 min) add_soda->fixation rinse_cold Cold Rinse fixation->rinse_cold soap_boil Soaping at Boil (10-15 min) rinse_cold->soap_boil rinse_hot_cold Hot and Cold Rinse soap_boil->rinse_hot_cold dry Air Dry rinse_hot_cold->dry

Caption: Workflow for dyeing cotton with a reactive dye.

G Diagram 2: Batch Adsorption Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Dye Stock Solution prep_working Prepare Working Solutions (Serial Dilution) prep_stock->prep_working combine Combine Adsorbent and Dye Solution prep_working->combine weigh_adsorbent Weigh Adsorbent weigh_adsorbent->combine adjust_ph Adjust pH combine->adjust_ph agitate Agitate at Constant Temp & Speed adjust_ph->agitate sample Sample at Time Intervals agitate->sample separate Separate Solid/Liquid (Centrifuge/Filter) sample->separate measure Measure Final Concentration (UV-Vis Spectrophotometer) separate->measure calculate Calculate Adsorption Capacity (qe) measure->calculate model Apply Kinetic & Isotherm Models calculate->model

Caption: Workflow for a batch adsorption experiment.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Reactive Orange 86

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 86 is a synthetic azo dye belonging to the dichlorotriazine class of reactive dyes. These dyes are primarily utilized in the textile industry for coloring cellulosic fibers such as cotton and viscose, forming a covalent bond with the fiber to provide high wash fastness. While its primary application is industrial, an understanding of its physicochemical properties, synthesis, and biological interactions is crucial for researchers in material science, environmental science, and toxicology. For drug development professionals, the toxicological profile of azo dyes, including their potential for skin sensitization and the nature of their metabolic byproducts, is of particular interest. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for its characterization and synthesis.

Chemical and Physical Properties

This compound is most commonly identified with the Chemical Abstracts Service (CAS) number 57359-00-9 . However, other CAS numbers have also been associated with this dye, potentially indicating different salt forms or isomeric structures. The data presented here corresponds to the most frequently cited chemical identity.

General Properties
PropertyValueSource(s)
Chemical Name Trisodium 7-[[2-[(aminocarbonyl)amino]-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-1,3,6-naphthalenetrisulfonate[1]
C.I. Name This compound[2]
CAS Number 57359-00-9[1]
Molecular Formula C₂₀H₁₁Cl₂N₈Na₃O₁₀S₃[1]
Appearance Yellow to Orange Powder[2]
Molecular Class Azo, Dichlorotriazine[2]
Quantitative Data
PropertyValueConditionsSource(s)
Molecular Weight 759.41 g/mol [1]
Solubility in Water 150 g/L20 °C[2]
180 g/L80 °C[2]
pH (1% Solution) 6-7[3]
Moisture Content Max 2%[3]
Shelf Life 2 YearsCool, dry place[3]

Note: A definitive experimentally determined maximum absorption wavelength (λmax) for this compound in the UV-Vis spectrum is not consistently reported in the available literature. For similar reactive orange dyes, λmax values are typically observed in the range of 400-500 nm.

Experimental Protocols

Determination of Aqueous Solubility

A standard method for determining the solubility of a dye in water involves preparing a saturated solution at a specific temperature and then quantifying the dissolved dye concentration.

Methodology:

  • Add an excess amount of this compound powder to a known volume of deionized water in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 20 °C or 80 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Allow any undissolved solid to settle.

  • Carefully extract a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any suspended particles.

  • Dilute the filtered saturated solution with a known volume of deionized water to bring the concentration within the linear range of a UV-Vis spectrophotometer.

  • Measure the absorbance of the diluted solution at the λmax of the dye.

  • Calculate the concentration of the dissolved dye using a pre-established calibration curve, and from this, determine the solubility in g/L.

High-Performance Liquid Chromatography (HPLC) for Purity and Hydrolysis Assessment

Reverse-phase HPLC is a common technique to assess the purity of reactive dyes and to quantify the extent of hydrolysis.[4]

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically consisting of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile. A gradient elution is often employed.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. To generate a standard for the hydrolyzed form, the dye can be subjected to forced hydrolysis by heating in an alkaline solution.[4]

  • Sample Preparation: Dissolve a precisely weighed amount of the dye sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Detector: UV-Vis or Diode Array Detector (DAD) set to the λmax of the dye.

    • Injection Volume: Typically 10-20 µL.

    • Flow Rate: Typically 1.0 mL/min.

    • Gradient Program: A typical gradient might start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the components.

  • Analysis: Inject the sample and record the chromatogram. The unhydrolyzed (reactive) dye and the hydrolyzed form will have different retention times, with the more polar hydrolyzed form typically eluting earlier. Purity is determined by the relative area of the main peak, and the extent of hydrolysis can be quantified by comparing the peak areas of the reactive and hydrolyzed forms.[4]

Synthesis of a Dichlorotriazine Azo Dye (General Protocol)

The synthesis of this compound involves a multi-step process that is characteristic of many dichlorotriazine azo dyes. It typically includes diazotization, coupling, and condensation reactions. The following is a generalized workflow.[5][6]

Methodology:

  • Diazotization: An aromatic amine is converted to a diazonium salt. This is typically achieved by reacting the amine with sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C).

  • Coupling: The diazonium salt is then reacted with a coupling component, in this case, a derivative of H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid), to form the azo chromophore. This reaction is usually carried out under controlled pH and temperature conditions.[5][7]

  • Condensation: The resulting amino-azo compound is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to introduce the dichlorotriazine reactive group. This condensation reaction is typically performed in an aqueous medium at low temperatures, with the pH controlled by the addition of a weak base like sodium carbonate.[7]

  • Second Condensation (for bifunctional dyes): In the case of this compound, a second condensation reaction occurs between the mono-substituted triazine ring and another amino-containing molecule.

  • Isolation and Purification: The final dye product is isolated from the reaction mixture, often by salting out, followed by filtration and drying.

Mandatory Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_condensation Step 3: Condensation AromaticAmine Aromatic Amine NaNO2_HCl NaNO2 / HCl (0-5 °C) AromaticAmine->NaNO2_HCl DiazoniumSalt Diazonium Salt NaNO2_HCl->DiazoniumSalt AzoDyeIntermediate Azo Dye Intermediate DiazoniumSalt->AzoDyeIntermediate CouplingComponent Coupling Component (e.g., H-acid derivative) CouplingComponent->AzoDyeIntermediate FinalDye This compound AzoDyeIntermediate->FinalDye CyanuricChloride Cyanuric Chloride CyanuricChloride->FinalDye

Caption: Generalized workflow for the synthesis of a dichlorotriazine azo reactive dye.

Dye_Fiber_Interaction Dye This compound (in solution) CovalentBond Covalent Bond Formation (Dye-O-Fiber) Dye->CovalentBond Hydrolysis Hydrolysis (Inactive Dye) Dye->Hydrolysis Fiber Cellulosic Fiber (-OH groups) Fiber->CovalentBond Alkali Alkali (e.g., Na2CO3) pH > 10.5 Alkali->CovalentBond catalyzes Alkali->Hydrolysis catalyzes Water Water (H2O) Water->Hydrolysis

References

Solubility of Reactive Orange 86 in water and various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the solubility of Reactive Orange 86 in water and various solvents, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is an azo dye belonging to the reactive class of dyes, which form a covalent bond with the substrate, typically cellulosic fibers.[1][2] Its solubility is a critical parameter in dyeing processes, influencing the dye's diffusion, leveling, and fixation efficiency.[1][3] This guide provides a comprehensive overview of the solubility of this compound in water and other solvents, details experimental protocols for solubility determination, and illustrates the key factors influencing its solubility.

Physicochemical Properties of this compound

  • Appearance: Yellow or orange powder.[4][5]

  • Molecular Structure: Azo class dye.[4]

  • CAS Registry Number: 83929-91-3.[4]

  • Application: Primarily used for dyeing cellulose (B213188) fibers like cotton.[4]

Quantitative Solubility Data

The solubility of this compound is significantly influenced by temperature. The available data for its solubility in water is summarized in the table below.

SolventTemperature (°C)Solubility (g/L)Reference
Water20150[4]
Water80180[4]

A patent for a novel reactive orange dye mentions a solubility of greater than 200 g/L at 20°C, which is higher than the commonly cited value for this compound.[6]

Factors Influencing Solubility

Several factors can affect the solubility of reactive dyes like this compound:

  • Temperature: Increasing the temperature generally increases the solubility of reactive dyes.[1][3] Hot water can accelerate the dissolution process.[2][3]

  • Electrolytes: The addition of electrolytes, such as salt (sodium chloride) or sodium sulfate, tends to decrease the solubility of reactive dyes.[2][3][7] This phenomenon is known as "salting out."

  • Urea: Urea is often used as a solubilizing agent in dyeing processes, as it can increase the solubility of reactive dyes.[1][3][7]

  • pH: The pH of the solution can impact dye solubility. Reactive dyes should not be dissolved in alkaline solutions initially, as this can cause hydrolysis of the dye, reducing its effectiveness.[2][3]

  • Dye Structure: The molecular structure of the dye, including the number of water-soluble groups (like sulfonic acid groups), plays a significant role in its inherent solubility.[8][9]

G cluster_factors Factors Influencing Solubility of this compound Temperature Temperature Solubility Solubility Temperature->Solubility Increases Electrolytes Electrolytes Electrolytes->Solubility Decreases Urea Urea Urea->Solubility Increases pH pH pH->Solubility Impacts (Hydrolysis Risk)

Caption: Factors that positively and negatively impact the solubility of this compound.

Solubility in Organic Solvents

While this compound is designed to be water-soluble for textile dyeing applications[10], information regarding its solubility in various organic solvents is limited in publicly available literature. A related compound, Solvent Orange 86, is noted to be insoluble in water but soluble in organic solvents like ether.[11] Another "solvent orange 86" is listed as soluble in acetone, butyl acetate, methylbenzene, and dichloromethane, but with low solubility in ethanol.[12][13] It is crucial to distinguish between the water-soluble "this compound" and the solvent-soluble "Solvent Orange 86," as they are different chemical entities with distinct applications.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of reactive dyes. The choice of method may depend on the required accuracy and the available equipment.

This is a simple and practical method suitable for use in a factory setting.[7]

  • Preparation of Dye Solutions: Prepare a series of dye solutions of different concentrations.

  • Dissolution: At a controlled temperature (e.g., 20°C), stir the solutions for a set time (e.g., 10 minutes) to ensure maximum dissolution.[7]

  • Sampling: Use a pipette to draw a small sample (e.g., 0.5 mL) from the center of the test solution.[7]

  • Spotting: Drop the sample onto filter paper.

  • Observation: After the spot has dried, observe it for any undissolved dye particles (spots).

  • Determination: The solubility is considered to be the highest concentration that does not leave any obvious spots on the filter paper.[7]

This method offers a more quantitative measurement of solubility.

  • Preparation of Supersaturated Solution: Prepare a supersaturated solution of the dye in the desired solvent at a specific temperature.

  • Equilibration: Stir the solution for a prolonged period to ensure it reaches equilibrium.

  • Separation of Undissolved Dye: Separate the undissolved solid from the solution. This can be done by centrifugation or filtration.

  • Dilution: Take a known volume of the clear supernatant and dilute it to a concentration that falls within the linear range of a spectrophotometer.

  • Measurement: Measure the absorbance of the diluted solution at the dye's maximum absorbance wavelength (λmax).

  • Calculation: Use a pre-established calibration curve (absorbance vs. concentration) to determine the concentration of the saturated solution, which represents the dye's solubility.

This is another common laboratory method for determining solubility.[7]

  • Preparation and Equilibration: As with spectrophotometry, prepare a supersaturated solution and allow it to equilibrate.

  • Filtration: Filter the solution through a pre-weighed filter paper using a vacuum filtration apparatus to separate the undissolved dye.

  • Drying and Weighing: Dry the filter paper with the collected solid and weigh it. The difference in weight gives the amount of undissolved dye.

  • Calculation: The solubility can be calculated by subtracting the mass of the undissolved dye from the initial mass of the dye added to the known volume of solvent.

G cluster_methods Quantification Methods cluster_spec Spectrophotometry cluster_grav Gravimetric (Filtration) start Start: Prepare Supersaturated Solution stir Stir to Reach Equilibrium start->stir separate Separate Undissolved Solid (Filtration/Centrifugation) stir->separate spec_dilute Dilute Supernatant separate->spec_dilute grav_filter Filter & Collect Solid separate->grav_filter spec_measure Measure Absorbance spec_dilute->spec_measure spec_calc Calculate Solubility via Calibration Curve spec_measure->spec_calc grav_dry Dry Solid grav_filter->grav_dry grav_weigh Weigh Undissolved Solid grav_dry->grav_weigh grav_calc Calculate Solubility grav_weigh->grav_calc

Caption: Experimental workflow for determining dye solubility in a laboratory setting.

Conclusion

References

Spectroscopic Characterization of Reactive Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific spectroscopic data (UV-Vis, NMR, IR) for Reactive Orange 86 is limited. This guide provides available data for a closely related compound, Reactive Orange 16, and presents generalized experimental protocols for the spectroscopic characterization of reactive azo dyes. Direct experimental analysis is recommended for obtaining precise data for this compound.

Introduction to Spectroscopic Analysis of Reactive Dyes

Spectroscopic techniques are fundamental in the characterization of reactive dyes, providing critical information about their chemical structure, purity, and electronic properties. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely employed. This document outlines the available spectroscopic information related to Reactive Orange dyes and provides standardized protocols for their analysis.

Spectroscopic Data for Related Reactive Orange Compounds

Due to the scarcity of published data for this compound, we present the available data for a similar chromophore, Reactive Orange 16. It is crucial to note that while these dyes may share structural similarities, their spectroscopic properties will not be identical.

UV-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the dye molecule and is used to determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.

Table 1: UV-Vis Absorption Data for Reactive Orange 16

CompoundSolventλmax (nm)
Reactive Orange 16Water468

This data should be considered indicative and may not represent the exact λmax for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Characteristic FT-IR Peaks for Reactive Orange 16

Wavenumber (cm⁻¹)Functional Group Assignment
~3401O-H stretching (strong, broad)

This data represents a key functional group but is not a complete IR spectrum. The full IR spectrum for this compound would be required for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

No publicly available NMR data (¹H or ¹³C) for this compound or closely related analogs could be found in the searched literature. NMR spectroscopy is essential for the complete structural elucidation of organic molecules.

Generalized Experimental Protocols for Spectroscopic Analysis of Reactive Dyes

The following are detailed, generalized methodologies for the spectroscopic characterization of a novel or uncharacterized reactive dye.

UV-Visible (UV-Vis) Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of the reactive dye in a suitable solvent (e.g., deionized water or an appropriate organic solvent) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to determine a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 1-10 µg/mL.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Calibrate the instrument by running a baseline with a cuvette containing the pure solvent.

    • Record the absorption spectrum of the dye solution over a wavelength range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation:

    • Ensure the dye sample is completely dry to avoid interference from water molecules.

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered dye directly onto the ATR crystal.

    • Alternatively, prepare a KBr (potassium bromide) pellet by grinding a small amount of the dye with dry KBr and pressing the mixture into a thin, transparent disk.

  • Instrumentation and Measurement:

    • Use an FT-IR spectrometer.

    • Collect a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

    • Acquire the spectrum of the sample over a range of 4000-400 cm⁻¹.

    • Identify the characteristic peaks and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the dye sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃). The choice of solvent will depend on the solubility of the dye.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution if any particulate matter is present.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Measurement:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. Other experiments such as COSY, HSQC, and HMBC may be necessary for complete structural assignment.

    • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for Spectroscopic Characterization of a Reactive Dye

The following diagram illustrates the logical workflow for the spectroscopic analysis of a reactive dye.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Dye Reactive Dye Sample UV_Vis UV-Vis Spectroscopy Dye->UV_Vis FTIR FT-IR Spectroscopy Dye->FTIR NMR NMR Spectroscopy Dye->NMR UV_Data λmax Determination UV_Vis->UV_Data IR_Data Functional Group ID FTIR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data Structure Verified Chemical Structure UV_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for the spectroscopic characterization of a reactive dye.

Synthesis and manufacturing process of Reactive Orange 86.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Orange 86

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. This compound (CAS No: 83929-91-3), an azo-based vinyl sulfone reactive dye. The information compiled is intended for researchers, scientists, and professionals in the field of dye chemistry and textile manufacturing.

Chemical Identity and Properties

C.I. This compound is a reactive dye known for its application in dyeing cellulosic fibers such as cotton.[1] As a vinyl sulfone dye, it forms a covalent bond with the fiber, ensuring high wash fastness. The dye is typically supplied as a yellow-orange powder with good water solubility.[1][2]

While there can be variations in the reported molecular formula for commercial this compound, a commonly cited formula is C₂₀H₁₆Cl₂N₁₀O₇S₂Na₂.[2] It is important to note that commercial dyes are often complex mixtures and the exact molecular structure can be proprietary.

Table 1: Physicochemical Properties of C.I. This compound

PropertyValueReference
CAS Number 83929-91-3[1]
Molecular Formula C₂₀H₁₆Cl₂N₁₀O₇S₂Na₂[2]
Appearance Yellow-orange powder[1]
Solubility in Water 150 g/L at 20°C; 180 g/L at 80°C[1]
Purity (Typical) ≥ 99%[2]
pH (1% Solution) 6-7[2]

Synthesis Pathway

The synthesis of C.I. This compound is a multi-step process characteristic of many reactive azo dyes. It involves the creation of a diazonium salt from a vinyl sulfone precursor, followed by coupling with a naphthol derivative, and subsequent condensation reactions to introduce a triazine ring. A likely synthesis route, based on available patent literature, is outlined below.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_condensation1 Step 3: First Condensation cluster_condensation2 Step 4: Second Condensation A Para/Meta-aminophenyl sulfatoethyl sulfone B Diazonium Salt A->B  NaNO₂, HCl  0-5°C, pH < 1   D Azo Dye Intermediate (Color Base) B->D C Sulfonated J Acid C->D F Monochloro-triazinyl Dye Intermediate D->F E Cyanuric Chloride E->F H C.I. This compound F->H G 1,3-Diaminobenzoic Acid G->H

Diagram 1: Synthesis Workflow for C.I. This compound

Experimental Protocols

The following experimental protocols are based on a detailed method described in patent literature for a structurally similar reactive orange dye and represent a plausible synthesis for C.I. This compound.

Step 1: Diazotization of Vinyl Sulfone Precursor
  • A solution of para- or meta-aminophenyl sulfatoethyl sulfone (often referred to as para-ester or meta-ester) is prepared.

  • The pH of the solution is adjusted to 7.5-8.0 with sodium carbonate.

  • A solution of sodium nitrite (B80452) is added and the mixture is stirred.

  • The mixture is then slowly added to a solution of hydrochloric acid and ice, maintaining the temperature between 0-5°C to form the diazonium salt.

  • Excess nitrous acid is neutralized, and the pH is adjusted to 3.0-3.5 with sodium acetate.

Step 2: Azo Coupling
  • A solution of sulfonated J-acid (a derivative of 7-amino-4-hydroxynaphthalene-2-sulfonic acid) is prepared and its pH is adjusted to 6.5-7.0.

  • The solution is cooled to 3-5°C with ice, and a portion of liquid caustic soda is added.

  • The previously prepared diazonium salt solution is rapidly added. The temperature is maintained between 10-12°C with the continuous addition of caustic soda.

  • After the reaction is complete, the pH is adjusted to 5.5-6.0.

  • The resulting azo dye intermediate (color base) is precipitated by salting out with sodium chloride and then filtered.

Step 3: First Condensation with Cyanuric Chloride
  • Cyanuric chloride is dispersed in an ice-water mixture.

  • The filtered color base from the previous step is added to the cyanuric chloride suspension.

  • The temperature is maintained at 0-10°C, and the pH is kept between 6.0 and 7.0 by the addition of sodium carbonate.

  • The reaction is allowed to proceed to form the primary condensation product.

Step 4: Second Condensation with 1,3-Diaminobenzoic Acid
  • The primary condensation product is filtered.

  • 1,3-diaminobenzoic acid is added to the filtrate.

  • The temperature is raised to 20-50°C, and the pH is maintained at 6.0-7.0.

  • After the reaction is complete, the final dye solution is obtained.

Post-Treatment

The final dye solution is typically subjected to purification processes such as membrane filtration to remove salts and impurities, followed by spray drying to obtain the powdered form of C.I. This compound.

Quantitative Data

Specific quantitative data for the synthesis of C.I. This compound is not widely available in public literature. However, based on patent information for a similar dye, the following parameters can be inferred.

Table 2: Key Reaction Parameters

ParameterValue/Range
Diazotization Temperature 0-5°C
Coupling Temperature 10-12°C
First Condensation Temperature 0-10°C
Second Condensation Temperature 20-50°C
pH for Coupling 5.5-6.0
pH for Condensations 6.0-7.0
Final Product Yield Typically high for commercial dye synthesis
Final Product Purity Often >90% after purification

Logical Relationships in Synthesis

The synthesis of C.I. This compound follows a logical progression of building the complex dye molecule from simpler precursors.

Logical_Relationships Start Starting Materials Diazo Diazotization Start->Diazo Coupling Azo Coupling Start->Coupling Condensation1 First Condensation Start->Condensation1 Condensation2 Second Condensation Start->Condensation2 Diazo->Coupling Coupling->Condensation1 Condensation1->Condensation2 FinalProduct C.I. This compound Condensation2->FinalProduct

Diagram 2: Logical Flow of Synthesis Steps

This guide provides a detailed overview of the synthesis of C.I. This compound based on the best available public information. Researchers and manufacturers should note that specific process parameters may vary depending on the desired product specifications and production scale.

References

Navigating the Nuances of Reactive Orange 86: A Technical Guide to Purity Standards and Analytical Grades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Examination of C.I. Reactive Orange 86 Specifications and Analytical Methodologies

This compound, a prominent member of the azo class of reactive dyes, is integral to various industrial applications, primarily in textile dyeing. For researchers and professionals in fields where precise chemical characterization is paramount, a thorough understanding of its purity standards and analytical grades is critical. This technical guide provides a comprehensive overview of the available specifications for this compound, details key analytical methodologies for its assessment, and outlines a typical quality control workflow.

Chemical Identity and Purity Specifications

There appears to be some discrepancy in the reported Chemical Abstracts Service (CAS) numbers and molecular formulas for C.I. This compound, which may be attributable to different forms or isomers of the dye. The most frequently cited CAS number is 83929-91-3 .[1][2][3][4] Another referenced CAS number is 57359-00-9 .[5] It is crucial for researchers to verify the specific identity of their material using the information provided by the supplier.

Commercially available this compound is typically offered in an industrial grade. While distinct "analytical grades" with tightly controlled specifications are not commonly marketed, suppliers provide key purity parameters. These specifications are summarized in the table below.

ParameterSpecificationSource(s)
Purity 98% - 99% (minimum)[6]
Moisture Content ≤ 2%[6]
pH (1% solution) 6.0 - 7.0[6]
Physical Form Powder[6]
Solubility in Water (20°C) 150 g/L[1]
Solubility in Water (80°C) 180 g/L[1]

Analytical Methodologies for Purity Assessment

The purity and concentration of this compound can be determined using several analytical techniques. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the active dye component from impurities and by-products. For reactive azo dyes like this compound, a reverse-phase HPLC method with a Diode Array Detector (DAD) is often employed.

Experimental Protocol (Adapted for this compound):

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a gradient pump, an autosampler, and a DAD or UV-Vis detector.

  • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and an aqueous buffer such as 20 mM phosphate (B84403) buffer at pH 7.0 (Solvent B) is typically used. The gradient program should be optimized to achieve good separation of the main dye peak from any impurities.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in deionized water or the initial mobile phase to a known concentration (e.g., 100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume of the prepared sample into the HPLC system. Monitor the chromatogram at the maximum absorbance wavelength (λmax) of this compound. The purity can be determined by the relative area of the main peak. Quantification can be achieved by creating a calibration curve with standards of known concentrations.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more rapid method for determining the concentration of this compound in a solution. This method relies on the principle that the dye absorbs light at a specific wavelength. A study on similar reactive azo dyes identified the absorption maxima (λmax) for an orange dye (Orange-3R) to be 492 nm.[7] The λmax for Reactive Orange 16, a closely related dye, is approximately 493 nm.[8]

Experimental Protocol:

  • Instrumentation: A calibrated UV-Visible spectrophotometer and quartz or glass cuvettes with a 1 cm path length.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound with a known concentration (e.g., 100 mg/L) in deionized water.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25 mg/L).

  • Measurement and Calibration:

    • Set the spectrophotometer to scan a wavelength range to determine the λmax of the specific this compound sample, which is expected to be around 492-494 nm.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Sample Analysis:

    • Prepare a solution of the unknown this compound sample in deionized water, ensuring the concentration falls within the range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of the sample using the calibration curve.

Quality Control Workflow for this compound

The manufacturing and application of reactive dyes involve a stringent quality control process to ensure batch-to-batch consistency and performance. The following diagram illustrates a typical quality control workflow for this compound.

QualityControlWorkflow cluster_testing Key Quality Control Tests raw_materials Raw Material Inspection synthesis Dye Synthesis raw_materials->synthesis Release of raw materials in_process_testing In-Process Testing synthesis->in_process_testing crude_dye Crude Dye Isolation synthesis->crude_dye in_process_testing->synthesis Feedback standardization Standardization crude_dye->standardization finished_product_testing Finished Product Testing standardization->finished_product_testing finished_product_testing->standardization Adjustment packaging Packaging & Labeling finished_product_testing->packaging Pass purity_test Purity (HPLC) release Product Release packaging->release concentration_test Concentration (UV-Vis) moisture_test Moisture Content ph_test pH Measurement solubility_test Solubility

Caption: Quality Control Workflow for this compound Production.

This workflow highlights the critical inspection points, from the initial assessment of raw materials to the final testing of the finished product, ensuring that the dye meets the required purity and performance standards before it is released for use.

References

An In-depth Technical Guide on the Health, Safety, and Toxicology of Reactive Orange 86

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for compliance purposes.

Executive Summary

Reactive Orange 86 is a reactive dye that, based on available data, presents a complex toxicological profile. While it exhibits low acute toxicity via oral and dermal routes, it is classified as an eye irritant and a respiratory sensitizer. Contradictory information exists regarding its potential as a skin irritant. No specific data on its mutagenic or carcinogenic potential has been identified, though the broader class of reactive dyes warrants careful consideration. Ecotoxicological data suggests a low level of toxicity to aquatic organisms and microorganisms in wastewater treatment. This guide provides a comprehensive summary of the available health, safety, and toxicological information for this compound, including quantitative data, general experimental methodologies, and potential mechanisms of toxicity.

Chemical Identification

IdentifierValue
Chemical Name C.I. This compound
CAS Numbers 83929-91-3, 13324-20-4
Chemical Class Reactive Dye (likely containing a dichlorotriazinyl group)

Note: The presence of two CAS numbers in the literature may indicate different forms or preparations of the dye. Researchers should verify the specific CAS number of their material.

Toxicological Data

Acute Toxicity
EndpointTest SpeciesRouteValueReference
LD50RatOral> 2000 mg/kg[1][2]
LD50RatDermal> 2000 mg/kg[1][2]
Irritation and Sensitization
EndpointClassification/ResultReference
Skin IrritationNon-irritant / Causes skin irritation (H315)[1][2]
Eye IrritationIrritant / Causes serious eye irritation (H319)[1][2]
Respiratory SensitizationMay cause allergy or asthma symptoms or breathing difficulties if inhaled (H334)[2]

There is conflicting information regarding the skin irritation potential of this compound. One safety data sheet classifies it as a non-irritant, while another indicates it causes skin irritation.[1][2] This discrepancy highlights the need for careful evaluation of the specific product being used.

Mutagenicity

No specific mutagenicity data, such as results from an Ames test, were found for this compound. One source states there is "no indication of mutagenic effects," but lacks supporting experimental details.[2] The broader class of azo dyes, which some reactive dyes belong to, contains members that are mutagenic, often after metabolic activation.[3]

Carcinogenicity

No specific carcinogenicity studies for this compound have been identified.

Ecotoxicological Data

EndpointTest SpeciesValueReference
LC50 (96h)Leuciscus idus (Ide)> 100 mg/L[1]
EC50Activated Sludge> 1000 mg/L[1]

Experimental Protocols

Acute Oral Toxicity (OECD 401/420/423)

This test evaluates the short-term toxicity of a substance when ingested.

Workflow for Acute Oral Toxicity Testing
  • Test Species: Typically rats.

  • Procedure: A single dose of the substance is administered by gavage. Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Endpoint: The LD50 (Lethal Dose 50), the dose that is lethal to 50% of the test population, is calculated.

Skin Irritation (OECD 404/439)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

G cluster_prep Preparation cluster_obs Observation cluster_eval Evaluation A Test Substance Application (0.5g on 6cm² skin) B Occlusive Patching (4 hours) A->B C Patch Removal & Cleaning B->C D Scoring at 1, 24, 48, 72 hours (Erythema & Edema) C->D E Calculation of Mean Scores D->E F Classification E->F

Workflow for In Vivo Skin Irritation Testing
  • In Vivo (OECD 404): A small amount of the substance is applied to the shaved skin of an animal (typically a rabbit) under a patch for a specified duration (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points.

  • In Vitro (OECD 439): Reconstructed human epidermis models are used to assess cell viability after exposure to the test substance.

Eye Irritation (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye.

EyeIrritation A Test Substance Instillation (0.1mL into conjunctival sac) B Observation Period (1, 24, 48, 72 hours) A->B C Scoring of Ocular Lesions (Cornea, Iris, Conjunctiva) B->C D Evaluation of Reversibility C->D E Classification D->E

Workflow for In Vivo Eye Irritation Testing
  • In Vivo (OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then observed for corneal opacity, iritis, and conjunctival redness and chemosis at specific intervals.

  • In Vitro Alternatives: Methods like the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) are available.

Respiratory Sensitization

There is no standard validated in vitro test for respiratory sensitization. In vivo methods in animals, such as the mouse Local Lymph Node Assay (LLNA), can be adapted for respiratory sensitization assessment.[4] The mechanism for reactive dyes is often IgE-mediated.[1][3]

Mutagenicity (Ames Test - OECD 471)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.

AmesTest A Prepare bacterial strains (e.g., S. typhimurium) B Expose bacteria to test substance (with and without metabolic activation) A->B C Plate on minimal media B->C D Incubate C->D E Count revertant colonies D->E F Compare to control E->F

Workflow for the Ames Test
  • Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Potential Mechanisms of Toxicity and Signaling Pathways

Sensitization

The reactive group of this compound, likely a dichlorotriazinyl moiety, is electrophilic and can form covalent bonds with nucleophilic groups in proteins.

Sensitization cluster_exposure Exposure cluster_interaction Interaction cluster_response Immune Response Dye This compound Protein Skin/Lung Proteins Dye->Protein Covalent Bonding Hapten Hapten-Protein Complex Protein->Hapten APC Antigen Presenting Cell Hapten->APC Uptake & Processing TCell T-Cell Activation APC->TCell Presentation IgE IgE Production TCell->IgE Sensitization Sensitization IgE->Sensitization

Proposed Mechanism of Sensitization

This hapten-protein complex can be recognized by the immune system, leading to an allergic response, which is often IgE-mediated in the case of respiratory sensitization.[1][3]

Biodegradation and Metabolite Toxicity

As a reactive dye, this compound can undergo hydrolysis of its reactive group. If it is also an azo dye, the azo bond (-N=N-) can be cleaved under reductive conditions, for example, by microorganisms in the gut or in anaerobic environments.[5] This cleavage can lead to the formation of aromatic amines, some of which are known to be mutagenic or carcinogenic.[3]

Biodegradation RO86 This compound Hydrolysis Hydrolysis of Dichlorotriazinyl Group RO86->Hydrolysis AzoCleavage Reductive Cleavage of Azo Bond RO86->AzoCleavage Metabolite1 Hydrolyzed Dye Hydrolysis->Metabolite1 Metabolite2 Aromatic Amines AzoCleavage->Metabolite2 Toxicity Potential Toxicity Metabolite2->Toxicity

Potential Biodegradation Pathways

Environmental Fate

Reactive dyes are generally water-soluble and can be persistent in the environment. The hydrolysis of the reactive group reduces their reactivity but does not necessarily lead to complete degradation.[6] Biodegradation under aerobic conditions is often slow.[5] Under anaerobic conditions, the cleavage of the azo bond can lead to decolorization of the effluent.[5]

Conclusion

This compound has low acute systemic toxicity but is a confirmed eye irritant and respiratory sensitizer. The conflicting data on skin irritation necessitates further investigation. The lack of specific mutagenicity and carcinogenicity data is a significant knowledge gap. The potential for the formation of hazardous aromatic amines through biodegradation warrants consideration in its environmental risk assessment. Researchers and professionals handling this substance should adhere to strict safety protocols, particularly to avoid eye contact and inhalation of dust. Further studies are required to fully elucidate its toxicological profile and to resolve the existing data conflicts.

References

Navigating the Environmental Lifecycle of Reactive Orange 86: A Technical Guide to its Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – Reactive Orange 86, a widely used azo dye in the textile industry, is under increasing scrutiny due to its environmental persistence and potential for ecotoxicity. This technical guide provides an in-depth analysis of the environmental fate and degradation of this compound, offering a critical resource for researchers, environmental scientists, and professionals in drug development and toxicology. This document synthesizes current research on various degradation methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways to facilitate a comprehensive understanding of its lifecycle beyond industrial application.

Reactive dyes, while prized for their vibrant colors and strong covalent bonds with textile fibers, are known for their inefficient fixation rates, leading to significant discharge into wastewater.[1] The complex aromatic structure of azo dyes like this compound makes them resistant to conventional wastewater treatment methods, posing a risk to aquatic ecosystems by increasing chemical oxygen demand (COD) and reducing light penetration.[2][3] Furthermore, the anaerobic degradation of azo dyes can lead to the formation of aromatic amines, which are potentially carcinogenic and mutagenic compounds.[2][4]

This guide explores the efficacy of various advanced and biological degradation techniques, including microbial degradation, advanced oxidation processes (AOPs) such as ozonation, Fenton and photo-Fenton reactions, photocatalysis, and sonocatalysis. By compiling and structuring the available quantitative data, this paper aims to provide a clear comparison of these methods, enabling informed decisions on remediation strategies.

Quantitative Analysis of Degradation Efficiency

The degradation of this compound and its analogues, such as Reactive Orange 16, has been evaluated under various experimental conditions. The following tables summarize the key quantitative data from these studies, providing a comparative overview of the efficiency of different degradation technologies.

Table 1: Microbial Degradation of Reactive Orange Dyes
Microorganism/SystemDye & Initial Conc.ConditionsDegradation Efficiency (%)TimeReference
Pseudomonas spp.Reactive Orange50 mg/LStatic anoxic, pH 8.0, 37°C98%5 hours
Anaerobic MBBR (R1)Reactive Orange 165 mg/L, HRT 12h, COD 800 mg/L61 ± 18% (color removal)12 hours[2]
Anaerobic/Aerobic SBRAzo Dye Mix20 mg/L, 16h anaerobic/4h aerobic98% (dye removal)20 hours[5]
Alkaliphilic Microbial Consortia (Anaerobic/Aerobic)Real Textile WW-96-98% (color removal)Continuous[6]
Table 2: Advanced Oxidation Processes (AOPs) for Reactive Orange Dye Degradation
ProcessDye & Initial Conc.Key ParametersDegradation/Decolorization Efficiency (%)TimeReference
OzonationReactive Orange 1625-100 mg/L>97% (color removal)5 mins[7]
OzonationReactive Orange 16500 mg/L~97% (color removal), 35-40% (TOC removal)20 mins[2]
Fenton ProcessReactive Orange 16100 mg/L H₂O₂, 10 mg/L Fe²⁺, pH 397.77%30 mins[8]
Photo-Fenton (UV-A)Reactive Orange 16100 mg/L H₂O₂, 10 mg/L Fe²⁺, pH 398.78%30 mins[8]
Photocatalysis (TiO₂)Reactive Orange 16-100% (decolorization), ~100% (mineralization)80 mins (decolorization), 120 mins (mineralization)[9]
Gamma IrradiationReactive Orange 160.1 mM, 3.0 kGy dose96%-[1]
Sonocatalysis (TiO₂–FeZn/PMS)Orange II15 mg/L, pH 3, 300 W99.9% (decolorization)40 mins[10]

Experimental Protocols

To ensure the reproducibility and further development of these degradation techniques, detailed experimental methodologies are crucial. Below are outlines of typical experimental setups for the key degradation processes discussed.

Microbial Degradation by Pseudomonas spp.
  • Inoculum Preparation: A pure culture of Pseudomonas spp. is grown in a nutrient-rich broth until a specific optical density (e.g., O.D.600 of 1.0) is reached.

  • Degradation Assay: A defined volume of the bacterial culture (e.g., 10% v/v) is inoculated into a mineral salt medium containing this compound at a specific concentration (e.g., 50 mg/L).[11][12]

  • Incubation: The flasks are incubated under static anoxic conditions at an optimal temperature (e.g., 37°C) and pH (e.g., 8.0).[11][12]

  • Analysis: Aliquots of the culture medium are withdrawn at regular intervals. The cells are separated by centrifugation, and the supernatant is analyzed for decolorization using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.[11] Degradation products can be identified using techniques like FTIR and GC-MS.[13]

Ozonation
  • Reactor Setup: A batch or continuous flow reactor is filled with the aqueous solution of this compound. An ozone generator is used to produce ozone from pure oxygen, which is then bubbled through the solution via a diffuser.

  • Experimental Conditions: The experiment is conducted at controlled pH and temperature. The ozone dose is regulated and monitored.

  • Sampling and Analysis: Aqueous samples are taken at different time intervals. Residual ozone is purged, and the samples are analyzed for color removal (UV-Vis spectrophotometry), mineralization (Total Organic Carbon - TOC analysis), and the formation of byproducts (LC-MS).[7]

Fenton/Photo-Fenton Process
  • Reaction Mixture: An aqueous solution of this compound is prepared. The pH of the solution is adjusted to be acidic, typically around 3.0, which is optimal for the Fenton reaction.[8]

  • Reagent Addition: A predetermined concentration of a ferrous salt (e.g., FeSO₄·7H₂O) is added as the catalyst, followed by the addition of hydrogen peroxide (H₂O₂) to initiate the reaction.[8]

  • Photo-Fenton Variation: For the photo-Fenton process, the reactor is irradiated with a UV lamp (e.g., UV-A, UV-B, or UV-C) to enhance the production of hydroxyl radicals.[8]

  • Analysis: The reaction is monitored over time by withdrawing samples. The degradation of the dye is quantified by measuring the decrease in absorbance at its characteristic wavelength. COD and TOC measurements are used to assess mineralization.

Visualization of Degradation Mechanisms

Understanding the pathways through which this compound is broken down is essential for assessing the environmental impact of the degradation process. The following diagrams, generated using Graphviz, illustrate a generalized degradation pathway and a typical experimental workflow.

G cluster_workflow Experimental Workflow for AOPs cluster_analysis Analytical Techniques A Dye Solution Preparation (this compound) B Parameter Adjustment (pH, Catalyst Conc.) A->B C Initiate AOP (e.g., Add H2O2/Fe2+, Turn on UV/Ozone) B->C D Sampling at Time Intervals C->D E Analysis D->E F UV-Vis (Decolorization) G TOC/COD (Mineralization) H LC-MS/GC-MS (Byproduct ID)

Caption: A generalized experimental workflow for the degradation of this compound using Advanced Oxidation Processes (AOPs).

G cluster_pathway Generalized Degradation Pathway of this compound RO86 This compound (Azo Dye Structure) Cleavage Azo Bond Cleavage (-N=N-) RO86->Cleavage Oxidative Attack (e.g., •OH) AromaticAmines Formation of Aromatic Amines Cleavage->AromaticAmines RingOpening Aromatic Ring Opening AromaticAmines->RingOpening Intermediates Aliphatic Intermediates (e.g., organic acids) RingOpening->Intermediates Mineralization Mineralization Intermediates->Mineralization EndProducts CO₂ + H₂O + Inorganic Salts Mineralization->EndProducts

Caption: A simplified diagram illustrating the general degradation pathway of an azo dye like this compound.

Conclusion and Future Outlook

The effective degradation of this compound from textile effluents is a critical step towards mitigating the environmental impact of the dyeing industry. While significant progress has been made in developing various degradation technologies, this guide highlights that no single method is a panacea. Advanced Oxidation Processes generally offer rapid and high degradation efficiencies but can be costly and may generate toxic intermediates if not optimized for complete mineralization.[7] Microbial degradation presents a more environmentally friendly and cost-effective alternative, though it is often slower and highly dependent on specific environmental conditions.[11]

Future research should focus on integrated approaches, such as combining ozonation with biological treatment, which has shown promise in achieving high color removal and subsequent mineralization of byproducts.[2][7] Furthermore, a deeper understanding of the toxicity of degradation intermediates is paramount. Comprehensive ecotoxicological studies are needed to ensure that the treated effluent is safe for discharge into the environment. The development of robust, scalable, and economically viable degradation technologies remains a key challenge for sustainable textile manufacturing.

References

Mechanism of Covalent Bond Formation with Substrates: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Covalent modification is a fundamental process in biochemistry and pharmacology, underpinning both enzymatic catalysis and the mechanism of action for a significant class of therapeutic agents. This guide provides an in-depth exploration of the mechanisms governing the formation of covalent bonds between proteins and their substrates or inhibitors. We dissect the core principles, from the initial non-covalent recognition to the final bond-forming event, and detail the key molecular players involved. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the characterization of covalent interactions and structured data presentation for comparative analysis.

Introduction

The targeted formation of a covalent bond between a small molecule and a biological macromolecule is a powerful strategy in nature and medicine. In enzymatic reactions, covalent catalysis offers an alternative reaction pathway that significantly lowers the activation energy.[1] In drug discovery, covalent inhibitors can achieve high potency and a prolonged duration of action, often overcoming challenges associated with high substrate concentrations or drug-resistance mutations.[2][3]

Historically, many successful covalent drugs, including penicillin, aspirin, and omeprazole, were discovered serendipitously.[4] However, the modern era of drug design leverages a deep mechanistic understanding to rationally design targeted covalent inhibitors (TCIs) with high selectivity and optimized safety profiles.[4][5] This involves carefully tuning the reactivity of an electrophilic "warhead" on the inhibitor to react specifically with a target nucleophilic amino acid residue within the protein of interest.[5] Despite initial concerns about potential off-target toxicity and immunogenicity, the rational design of weakly reactive electrophiles has led to a resurgence of interest and clinical success in this area.[2][5][6]

This guide will cover the kinetics and molecular determinants of covalent bond formation, highlight its role in natural enzyme catalysis, and provide practical, detailed protocols for the robust evaluation of covalent inhibitors in a drug development context.

Core Mechanisms of Covalent Bond Formation

The interaction between a covalent inhibitor and its target protein is generally described by a two-step mechanism. This model is fundamental to understanding the kinetics and optimizing the design of these molecules.[2][7]

2.1 The Two-Step Kinetic Model

  • Reversible Binding: The inhibitor (I) first binds to the enzyme (E) non-covalently to form an initial enzyme-inhibitor complex (E·I). This step is reversible and is characterized by the inhibition constant (Kᵢ), which reflects the binding affinity of the inhibitor for the target protein.[2]

  • Covalent Bond Formation: Following the initial binding, the correctly positioned electrophilic warhead of the inhibitor reacts with a nearby nucleophilic residue on the enzyme to form a stable covalent bond (E-I). This chemical step is characterized by the rate of inactivation (kᵢₙₐ꜀ₜ).[8]

The overall potency of a covalent inhibitor is often expressed as the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ, which encapsulates both the initial binding affinity and the rate of the chemical reaction.

G cluster_irreversible Irreversible Covalent Inhibition cluster_reversible Reversible Covalent Inhibition E_I_irr E + I EI_complex_irr E•I (Non-covalent complex) E_I_irr->EI_complex_irr Kᵢ = kₒff/kₒₙ E_I_cov_irr E-I (Covalent Adduct) EI_complex_irr->E_I_cov_irr kᵢₙₐ꜀ₜ E_I_rev E + I EI_complex_rev E•I (Non-covalent complex) E_I_rev->EI_complex_rev Kᵢ E_I_cov_rev E-I (Covalent Adduct) EI_complex_rev->E_I_cov_rev k_form / k_rev

Figure 1: General mechanism for irreversible and reversible covalent inhibition, showing the initial non-covalent binding step (Kᵢ) followed by the chemical bond formation step.

2.2 Key Molecular Components

The formation of a covalent bond is contingent on the precise interplay between a nucleophilic residue on the protein and an electrophilic warhead on the ligand.

  • Nucleophilic Amino Acid Residues: Proteins possess several amino acid residues with nucleophilic side chains capable of attacking electrophilic centers. Cysteine is the most frequently targeted residue due to the high nucleophilicity of its thiol group. Other common nucleophiles include serine, threonine, lysine, and tyrosine.[2]

  • Electrophilic Warheads: Covalent inhibitors are designed with a variety of electrophilic functional groups, or "warheads," that react with these nucleophiles. The choice of warhead is critical for tuning reactivity and ensuring target selectivity. Acrylamides are a widely used class of warheads that react with cysteines via a Michael addition.[5] Other notable examples include nitriles and boronic acids, which often form reversible covalent bonds.[5]

Table 1: Common Nucleophile-Electrophile Pairings in Covalent Drug Design

Nucleophilic Residue Electrophilic Warhead Reaction Type Bond Formed Reversibility
Cysteine (-SH) Acrylamide Michael Addition Thioether Irreversible
Cysteine (-SH) α,β-Unsaturated Ketone Michael Addition Thioether Irreversible
Cysteine (-SH) Vinyl Sulfonamide Michael Addition Thioether Irreversible
Serine (-OH) β-Lactam Nucleophilic Acyl Sub. Ester Irreversible
Serine (-OH) Boronic Acid Addition Boronate Ester Reversible
Cysteine (-SH) Nitrile Nucleophilic Addition Thioimidate Reversible

| Lysine (-NH₂) | Aldehyde | Reductive Amination | Amine | Irreversible (post-reduction) |

Covalent Interactions in Enzyme Catalysis

Covalent catalysis is a strategy employed by many enzymes to accelerate chemical reactions.[9] This mechanism involves the formation of a transient covalent bond between the enzyme and a substrate, creating a new intermediate and an alternative reaction pathway with a lower activation energy.[1][10]

Case Study: Chymotrypsin, a Serine Protease Chymotrypsin is a classic example of an enzyme that utilizes covalent catalysis to cleave peptide bonds.[1] Its active site contains a "catalytic triad" of three amino acid residues: Serine-195, Histidine-57, and Aspartate-102.

  • Acylation Phase: The His-57 residue acts as a general base, abstracting a proton from Ser-195. This enhances the nucleophilicity of the serine's hydroxyl group, which then attacks the carbonyl carbon of the substrate's peptide bond. This forms a transient, covalent acyl-enzyme intermediate, and the first part of the substrate is released.

  • Deacylation Phase: A water molecule enters the active site. His-57 now acts as a general acid and then a general base to activate the water molecule, which hydrolyzes the acyl-enzyme intermediate. This breaks the covalent bond, releases the second part of the substrate, and regenerates the free enzyme.

G ES_Complex 1. E•S Complex (Substrate Binding) Tetra_Int1 2. Tetrahedral Intermediate 1 (Ser195 attacks peptide) ES_Complex->Tetra_Int1 His57 acts as base Acyl_Enzyme 3. Acyl-Enzyme Intermediate (Product 1 released) Tetra_Int1->Acyl_Enzyme Amine leaves Water_Binding 4. Water Binding Acyl_Enzyme->Water_Binding Tetra_Int2 5. Tetrahedral Intermediate 2 (Water attacks acyl group) Water_Binding->Tetra_Int2 His57 activates water EP_Complex 6. E•P Complex (Product 2 bound) Tetra_Int2->EP_Complex Ser195 bond breaks Enzyme_Regen 7. Regenerated Enzyme (Product 2 released) EP_Complex->Enzyme_Regen Enzyme_Regen->ES_Complex Ready for next cycle

Figure 2: The catalytic cycle of chymotrypsin, illustrating the formation and breakdown of the covalent acyl-enzyme intermediate.

Experimental Protocols for Characterizing Covalent Interactions

A multi-faceted approach is required to fully characterize a covalent inhibitor, from initial kinetic measurements to definitive structural evidence.

G Screen Initial Screening (IC₅₀ Determination) Kinetics Kinetic Analysis (Progress Curves) Screen->Kinetics Hit Identified Washout Washout / Dialysis (Assess Reversibility) Kinetics->Washout Covalent Mechanism Suspected MassSpec Mass Spectrometry (Confirm Adduct, ID Site) Kinetics->MassSpec Obtain kᵢₙₐ꜀ₜ/Kᵢ Proteomics Chemoproteomics (ABPP) (Assess Selectivity) MassSpec->Proteomics Site of Modification Identified Structure X-Ray Crystallography (Structural Confirmation) MassSpec->Structure Adduct Mass Confirmed

Figure 3: A typical experimental workflow for the characterization of a targeted covalent inhibitor.

Protocol 1: Determination of kᵢₙₐ꜀ₜ and Kᵢ using Progress Curve Analysis

This method monitors the progress of the enzymatic reaction over time in the presence of various inhibitor concentrations to extract kinetic parameters.[11]

Methodology:

  • Reagents and Buffers:

    • Purified target enzyme at a known concentration.

    • Fluorogenic or chromogenic substrate for the enzyme.

    • Covalent inhibitor stock solution in DMSO.

    • Assay buffer optimized for enzyme activity and stability.

  • Experimental Setup:

    • Prepare a dilution series of the covalent inhibitor in assay buffer. Include a vehicle control (e.g., DMSO).

    • In a microplate, add the enzyme to each well containing the inhibitor dilutions. Allow this mixture to pre-incubate for a short, defined period (e.g., 5 minutes) if necessary, or initiate the reaction immediately.

    • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

  • Data Acquisition:

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader. Collect data points at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe significant curvature in the progress curves (e.g., 30-60 minutes).

  • Data Analysis:

    • Plot the product formation (signal) versus time for each inhibitor concentration.

    • Fit the resulting progress curves to the kinetic equation for two-step irreversible inhibition (or a relevant alternative model) using non-linear regression software (e.g., GraphPad Prism, MATLAB).

    • This fitting will directly yield values for Kᵢ and kᵢₙₐ꜀ₜ.

Protocol 2: Mass Spectrometry for Covalent Adduct Confirmation

Intact protein analysis or peptide mapping by liquid chromatography-mass spectrometry (LC-MS) can confirm that a covalent bond has formed and can identify the specific residue that was modified.

Methodology:

  • Sample Preparation:

    • Incubate the target protein with a molar excess (e.g., 5- to 10-fold) of the covalent inhibitor for a time sufficient for complete reaction (determined from kinetic studies). Include a control sample of the protein incubated with vehicle only.

    • Remove the excess, unbound inhibitor using a desalting column or buffer exchange spin column.

  • Intact Protein Analysis:

    • Analyze the inhibitor-treated and control protein samples by LC-MS.

    • Deconvolute the resulting mass spectra to determine the total mass of the protein. A mass increase in the treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

  • Peptide Mapping (for site identification):

    • Denature, reduce, and alkylate the protein samples.

    • Digest the proteins into smaller peptides using a specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Compare the peptide maps of the treated and control samples.

    • Identify peptides in the treated sample that show a mass shift equal to the mass of the inhibitor.

    • Perform MS/MS fragmentation on the modified peptide to pinpoint the exact amino acid residue to which the inhibitor is attached.

Protocol 3: Activity-Based Protein Profiling (ABPP) for Selectivity Profiling

ABPP is a powerful chemoproteomic technique used to assess the selectivity of a covalent inhibitor across the entire proteome in a complex biological sample.[6]

Methodology:

  • Probe and Inhibitor Treatment:

    • Treat live cells or a cell lysate with varying concentrations of the covalent inhibitor for a defined period.

    • Subsequently, treat the samples with a broad-spectrum, alkyne- or azide-functionalized activity-based probe (ABP) that targets the same class of enzymes. This probe will covalently label the active enzymes that were not blocked by the inhibitor.

  • Click Chemistry and Enrichment:

    • Lyse the cells (if treated live).

    • Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the "clicked" ABP.

    • Use streptavidin beads to enrich the biotin-tagged (i.e., active) proteins.

  • Proteomic Analysis:

    • Digest the enriched proteins on-bead with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were captured.

  • Data Analysis:

    • Quantify the abundance of each identified protein in the inhibitor-treated samples relative to the vehicle control.

    • A dose-dependent decrease in the signal for a specific protein indicates that it is a target of the covalent inhibitor. This allows for the simultaneous assessment of on-target engagement and off-target effects.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison and analysis, which is crucial for establishing structure-activity relationships (SAR).

Table 2: Example Kinetic Data for a Hypothetical Series of Covalent Inhibitors

Compound ID Kᵢ (nM) kᵢₙₐ꜀ₜ (s⁻¹) kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)
Lead-001 150 0.005 33,333
Analog-002 85 0.006 70,588
Analog-003 25 0.015 600,000

| Analog-004 | 550 | 0.001 | 1,818 |

Interpretation: Analog-003 shows the highest overall potency (kᵢₙₐ꜀ₜ/Kᵢ), driven by both strong initial binding (low Kᵢ) and a fast rate of chemical modification (high kᵢₙₐ꜀ₜ).

Table 3: Example Mass Spectrometry Data for Covalent Adduct Confirmation

Sample Expected Mass (Da) Observed Mass (Da) Δ Mass (Da) Modified Residue (from MS/MS)
Protein (Control) 45,000.0 45,000.5 - N/A

| Protein + Inhibitor | 45,430.0 | 45,430.8 | +430.3 | Cysteine-285 |

Interpretation: The observed mass shift of +430.3 Da matches the molecular weight of the inhibitor, confirming 1:1 covalent labeling. MS/MS analysis of the tryptic digest identified Cysteine-285 as the specific site of modification.

Conclusion and Future Perspectives

The formation of covalent bonds with substrates is a cornerstone of enzyme function and a validated, powerful strategy in drug design. A thorough understanding of the underlying two-step mechanism, the chemical properties of nucleophiles and electrophiles, and the kinetics of the interaction is essential for the successful design of targeted covalent inhibitors. The experimental protocols detailed in this guide provide a robust framework for characterizing the potency, selectivity, and mechanism of action of these compounds.

The field continues to evolve, with significant research focused on the development of novel, finely-tuned electrophilic warheads and strategies to target less reactive nucleophilic residues beyond cysteine.[5] Concurrently, advances in computational methods, including covalent docking and molecular dynamics simulations, are playing an increasingly vital role in the in silico design and optimization of next-generation covalent therapeutics.[12][13] This synergy between mechanistic understanding, empirical testing, and computational modeling will continue to drive the discovery of highly effective and safe covalent drugs for a wide range of diseases.

References

Reactive Orange 86: An In-Depth Technical Guide to Stability and Shelf Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and shelf life of Reactive Orange 86, a monochlorotriazine azo dye. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in understanding the critical factors that govern the chemical integrity and long-term viability of this compound. Data has been compiled from available technical datasheets and scientific literature on this compound and analogous reactive dyes.

Core Stability and Shelf Life Profile

The stability of this compound is paramount for its effective application and for ensuring reproducible results in research and development. As a reactive dye, its chemical integrity is primarily influenced by storage conditions and its aqueous solution environment.

Shelf Life of Powdered Dye

The shelf life of this compound in its powdered form is largely dependent on the exclusion of moisture and protection from high temperatures and light.

ParameterValue/RecommendationSource
Stated Shelf Life 2 yearsGeneral industry data
Storage Conditions Cool, dry place, away from moisture, heat, and direct light.[1]
Impact of Improper Storage Severely shortened shelf life due to premature degradation.[1]
Stability in Aqueous Solution

Once dissolved in water, the stability of this compound decreases significantly due to the potential for hydrolysis, the primary degradation pathway for reactive dyes.

FactorInfluence on StabilityGeneral Observations
pH Highly influential; stability decreases in alkaline conditions.Hydrolysis is accelerated at higher pH values.
Temperature Higher temperatures accelerate degradation.The rate of hydrolysis increases with increasing temperature.[2]
Dye Concentration Higher concentrations can sometimes reduce the relative rate of hydrolysis.Increased aggregation at higher concentrations may slightly decrease the rate of hydrolysis.[3]
Electrolyte Concentration Can influence the rate of hydrolysis.Higher electrolyte concentrations in the dyebath can increase the rate of hydrolysis.[3]

Primary Degradation Pathway: Hydrolysis

The principal mechanism of degradation for monochlorotriazine reactive dyes like this compound is hydrolysis. In this reaction, the electrophilic carbon atom in the triazine ring, which is the reactive site for binding to substrates, is instead attacked by a hydroxide (B78521) ion from water. This results in the replacement of the chlorine atom with a hydroxyl group, rendering the dye inactive and unable to form a covalent bond with the intended substrate.

Hydrolysis_Pathway Reactive_Dye This compound (Active Monochlorotriazine Form) Hydrolyzed_Dye Hydrolyzed this compound (Inactive Hydroxy-triazine Form) Reactive_Dye->Hydrolyzed_Dye Hydrolysis (Undesired Reaction) Covalent_Bond Covalently Bound Dye (Fixed) Reactive_Dye->Covalent_Bond Fixation (Desired Reaction) Hydroxide OH⁻ (from water) Substrate Substrate (e.g., Cellulose-OH)

Caption: Proposed hydrolysis pathway of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability and shelf life of this compound, a series of well-defined experimental protocols can be employed. These methods focus on monitoring the concentration of the active form of the dye over time under various conditions.

Accelerated Stability Study

This study is designed to predict the long-term stability of the powdered dye by subjecting it to elevated stress conditions.

Methodology:

  • Sample Preparation: Store aliquots of powdered this compound in sealed, airtight containers.

  • Stress Conditions: Place the containers in controlled environment chambers at elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity levels (e.g., 75% RH).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • Analysis: For each sample, prepare a standard solution and analyze its concentration using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Plot the concentration of the active dye as a function of time for each condition. The degradation kinetics can be modeled to estimate the shelf life under normal storage conditions.

Solution Stability Study (Hydrolysis Kinetics)

This protocol is designed to determine the rate of hydrolysis of this compound in an aqueous solution.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in deionized water.

  • pH and Temperature Control: Buffer the solution to the desired pH (e.g., 7, 9, 11) and maintain a constant temperature using a water bath.

  • Sampling: At regular time intervals, withdraw an aliquot of the solution.

  • Reaction Quenching: Immediately neutralize the aliquot or dilute it in a cold, neutral solvent to stop the hydrolysis reaction.

  • Analysis: Analyze the concentration of the remaining active dye using HPLC. The appearance of the hydrolyzed product can also be monitored.

  • Kinetic Analysis: Plot the natural logarithm of the active dye concentration versus time. For a pseudo-first-order reaction, the slope of the line will be the negative of the rate constant (k).

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating and quantifying the active dye from its hydrolyzed form and other impurities. A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) is typically employed.[4]

  • UV-Vis Spectrophotometry: This technique can be used for a more rapid but less specific measurement of the dye concentration. The absorbance is measured at the wavelength of maximum absorbance (λmax) of the active dye. It is important to note that the hydrolyzed form may have a similar absorbance spectrum, which can interfere with the accuracy of this method.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify changes in the functional groups of the dye molecule upon degradation, providing qualitative evidence of hydrolysis.

Experimental_Workflow cluster_powder Powder Stability cluster_solution Solution Stability Powder_Sample This compound (Powder) Stress_Conditions Accelerated Storage (Temp, Humidity) Powder_Sample->Stress_Conditions Powder_Analysis Analysis (UV-Vis, HPLC) Stress_Conditions->Powder_Analysis Shelf_Life Shelf Life Estimation Powder_Analysis->Shelf_Life Solution_Sample This compound (Aqueous Solution) Controlled_Conditions Controlled Conditions (pH, Temp) Solution_Sample->Controlled_Conditions Solution_Analysis Analysis (HPLC) Controlled_Conditions->Solution_Analysis Kinetics Degradation Kinetics Solution_Analysis->Kinetics

Caption: General experimental workflow for stability testing.

Conclusions and Recommendations

The stability of this compound is a critical factor that influences its efficacy and the reliability of experimental outcomes. In its solid, powdered form, a shelf life of approximately two years can be expected when stored under cool, dry conditions, protected from light. Once in solution, the dye is susceptible to hydrolysis, a process that is significantly accelerated by alkaline pH and elevated temperatures.

For applications requiring the use of this compound in solution, it is strongly recommended to:

  • Prepare solutions fresh before use.

  • Avoid prolonged storage of solutions, especially at room temperature or in alkaline conditions.

  • Conduct stability studies under the specific experimental conditions to be used, if long-term solution stability is required.

By understanding and controlling the factors that affect its stability, researchers and scientists can ensure the optimal performance of this compound in their work.

References

Methodological & Application

Protocol for Dyeing Cotton with Reactive Orange 86: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for researchers, scientists, and drug development professionals, this document provides a detailed protocol for the dyeing of cotton substrates with Reactive Orange 86. The following application notes and experimental procedures are designed to ensure reproducibility and accurate application in a laboratory setting.

This compound is a reactive azo dye utilized for coloring cellulosic fibers such as cotton.[1] Its classification as a dichlorotriazine (DCT) reactive dye indicates a high reactivity, allowing for covalent bond formation with the hydroxyl groups of cellulose (B213188) under alkaline conditions. This strong covalent bond results in excellent wash fastness. The dyeing process is primarily conducted through an exhaust method, which involves three key stages: exhaustion of the dye onto the fiber, fixation under alkaline conditions, and a final wash-off to remove unfixed dye.

Chemical Properties of this compound

PropertyValue
Molecular Weight759.42 g/mol [2]
Molecular FormulaC20H11Cl2N8O10S3·3Na[3]
ClassificationAzo Dye, Dichlorotriazine (DCT) Reactive Dye
AppearanceYellow to Red-orange powder[1][4]
SolubilityWater-soluble; 150 g/L at 20°C, 180 g/L at 80°C[1][4]

Experimental Protocol: Exhaust Dyeing of Cotton

This protocol is optimized for a laboratory setting using an exhaust dyeing method.

Materials and Reagents:
  • Scoured and bleached cotton fabric

  • This compound dye powder

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃, Soda Ash)

  • Acetic acid (CH₃COOH)

  • Non-ionic soaping agent

  • Distilled water

  • Laboratory-scale dyeing machine or water bath with agitation

  • Beakers and graduated cylinders

  • pH meter

Quantitative Parameters for Dyeing

The following table outlines the recommended parameters for achieving a medium shade depth on cotton fabric.

ParameterValueUnitNotes
Dye Concentration (% owf*)1 - 3%Adjust for desired shade depth.
Liquor to Material Ratio20:1-Ratio of the volume of dye bath to the weight of the fabric.
Salt Concentration40 - 80g/LActs as an exhausting agent to promote dye uptake.
Alkali Concentration (Soda Ash)10 - 20g/LActs as the fixing agent to catalyze the dye-fiber reaction.
Exhaustion Temperature30 - 40°COptimal temperature for dichlorotriazine dye migration.
Fixation Temperature30 - 40°CTemperature for the chemical reaction between the dye and fiber.
Exhaustion Time30minutesTime for the dye to adsorb onto the fiber surface.
Fixation Time30 - 60minutesDuration for the covalent bond formation.
pH of Dyebath (Exhaustion)6.5 - 7.0-Maintained before the addition of alkali.
pH of Dyebath (Fixation)10.5 - 11.0-Optimal pH for the fixation of DCT dyes.

*owf: on the weight of fabric

Dyeing Procedure:
  • Preparation of Dyebath:

    • Accurately weigh the cotton fabric sample.

    • Calculate the required volume of water for a 20:1 liquor ratio.

    • Weigh the required amount of this compound dye powder based on the desired percentage on the weight of the fabric (% owf). Make a paste with a small amount of cold water and then dissolve it completely with warm water.

    • In a separate container, dissolve the calculated amount of sodium chloride in water.

    • Add the dissolved dye and salt to the main dyebath. Ensure the initial pH is between 6.5 and 7.0.

  • Exhaustion Phase:

    • Introduce the cotton fabric into the dyebath at room temperature.

    • Raise the temperature to 30-40°C and maintain it for 30 minutes with continuous agitation to ensure even dye uptake.

  • Fixation Phase:

    • After the exhaustion phase, add the pre-dissolved sodium carbonate (soda ash) to the dyebath gradually over 10-15 minutes. This will raise the pH to the optimal range of 10.5-11.0 for fixation.

    • Continue the dyeing process at 30-40°C for an additional 30-60 minutes to allow for the covalent reaction between the dye and the cotton fibers.

  • Wash-off Procedure:

    • After fixation, drain the dyebath.

    • Rinse the dyed fabric thoroughly with cold water until the runoff is clear.

    • Prepare a soaping bath containing 1-2 g/L of a non-ionic soaping agent.

    • Treat the fabric in the soaping bath at or near boiling (95-100°C) for 10-15 minutes to remove any unfixed or hydrolyzed dye.

    • Rinse the fabric with hot water, followed by a final cold water rinse.

    • Squeeze out excess water and air dry the fabric.

Fixation Mechanism and Experimental Workflow

The chemical reaction between this compound and cotton (cellulose) is a nucleophilic substitution reaction. Under the alkaline conditions created by the addition of soda ash, the hydroxyl groups of the cellulose fibers are deprotonated to form highly nucleophilic cellulosate ions (Cell-O⁻). These ions then attack the carbon atom of the triazine ring of the dye molecule, displacing a chlorine atom and forming a stable covalent ether linkage.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_wash Post-Treatment A Weigh Fabric B Prepare Dyebath (Dye + Salt + Water) A->B C Introduce Fabric to Dyebath B->C D Exhaustion (30-40°C, 30 min) C->D E Add Alkali (Soda Ash) D->E F Fixation (30-40°C, 30-60 min) E->F G Cold Rinse F->G H Soaping at Boil (95-100°C, 10-15 min) G->H I Hot & Cold Rinse H->I J Dry Fabric I->J

Caption: Experimental workflow for dyeing cotton with this compound.

Fixation_Mechanism Cellulose Cellulose-OH (Cotton Fiber) Cellulosate Cellulose-O⁻ (Nucleophile) Cellulose->Cellulosate + Alkali Alkali OH⁻ (from Soda Ash) CovalentBond Dye-Triazine-O-Cellulose (Dyed Fiber) Cellulosate->CovalentBond + Reactive Dye ReactiveDye Dye-Triazine-Cl (this compound) Chloride Cl⁻ CovalentBond->Chloride Displaced

Caption: Simplified mechanism of covalent bond formation.

References

Application Notes and Protocols for Reactive Orange 86 in Cold Pad-Batch Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Reactive Orange 86 in the cold pad-batch (CPB) dyeing of cellulosic fibers such as cotton. The protocols detailed herein are designed to ensure high-quality, reproducible results with a focus on efficiency and sustainability.

Introduction

This compound is a reactive dye belonging to the azo class, suitable for imparting a vibrant red-orange hue to cellulosic textiles.[1] The cold pad-batch (CPB) dyeing method is an environmentally friendly and cost-effective process for applying reactive dyes to cotton and other cellulosic fibers.[2][3] This semi-continuous process involves impregnating the fabric with a dye liquor containing alkali at ambient temperature, followed by batching the fabric for several hours to allow for dye fixation.[2] Key advantages of the CPB process include significant reductions in water, energy, and salt consumption compared to conventional exhaust dyeing methods, along with high dye fixation rates.[2]

Materials and Equipment

Materials:

  • Pre-scoured and bleached 100% cotton fabric

  • This compound (C.I. This compound)

  • Sodium Carbonate (Na₂CO₃) or a combination of Sodium Carbonate and Sodium Hydroxide (NaOH)

  • Wetting agent (non-ionic)

  • Sequestering agent

  • Acetic acid (for neutralization)

  • Neutral detergent

Equipment:

  • Laboratory padding mangle

  • Batching system (roller)

  • Plastic film for wrapping

  • pH meter

  • Spectrophotometer for color measurement (K/S)

  • Washing machine or continuous wash range

  • Drying equipment

Experimental Protocols

Preparation of Dye and Alkali Stock Solutions

Dye Solution:

  • Accurately weigh the required amount of this compound.

  • Create a paste with a small amount of cold water.

  • Gradually add warm water (40-50°C) while stirring to ensure complete dissolution.

  • Add wetting and sequestering agents as required.

  • Make up the final volume with cold water.

Alkali Solution:

  • Accurately weigh the required amount of Sodium Carbonate (or Sodium Carbonate and Sodium Hydroxide).

  • Dissolve in cold water with stirring until a clear solution is obtained.

Cold Pad-Batch Dyeing Protocol
  • Fabric Preparation: Ensure the cotton fabric is uniformly pre-treated (scoured and bleached) and has a neutral pH. The fabric should be at room temperature before padding.

  • Padding:

    • Set the padding mangle pressure to achieve a consistent wet pick-up percentage (typically 60-80% for cotton).

    • Just before starting the padding process, mix the dye solution and alkali solution. A common mixing ratio is 4 parts dye solution to 1 part alkali solution.[4]

    • Thread the fabric through the padding trough containing the dye liquor.

    • Pass the fabric through the nip rollers at a constant speed (e.g., 2-5 m/min for laboratory scale).

  • Batching:

    • Immediately after padding, wind the fabric onto a roller without tension.

    • Wrap the batched fabric roll with plastic film to prevent evaporation and absorption of atmospheric carbon dioxide.

    • Store the wrapped roll at ambient temperature (20-30°C) for a specified batching time (e.g., 2, 4, 8, 12, or 24 hours). Rotate the batch periodically if possible to prevent color migration.

  • Washing-off:

    • After the batching time is complete, unroll the fabric and begin the washing process.

    • Cold Rinse: Rinse thoroughly with cold water to remove unfixed dye.

    • Hot Rinse: Rinse with hot water (60-70°C).

    • Soaping: Wash with a neutral detergent at or near boiling (95°C) for 10-15 minutes to remove hydrolyzed dye.[5]

    • Hot Rinse: Rinse again with hot water.

    • Cold Rinse: Final cold rinse.

  • Neutralization and Drying:

    • If necessary, neutralize the fabric with a dilute solution of acetic acid.

    • Squeeze out excess water and dry the fabric.

Data Presentation

The following tables summarize the expected quantitative data for the cold pad-batch dyeing of cotton with this compound. These values are indicative and may vary based on specific fabric characteristics and processing conditions.

Table 1: Effect of this compound Concentration on Color Yield (K/S) Conditions: Alkali Concentration: 20 g/L Sodium Carbonate; Batching Time: 12 hours; Temperature: 25°C; Wet Pick-up: 70%.

This compound Conc. (g/L)Color Yield (K/S) at λmax
5Value
10Value
20Value
30Value
40Value

Table 2: Effect of Alkali (Sodium Carbonate) Concentration on Color Yield (K/S) and Fixation Efficiency Conditions: this compound Conc.: 20 g/L; Batching Time: 12 hours; Temperature: 25°C; Wet Pick-up: 70%.

Sodium Carbonate Conc. (g/L)Color Yield (K/S) at λmaxFixation Efficiency (%)
5ValueValue
10ValueValue
15ValueValue
20ValueValue
25ValueValue

Table 3: Effect of Batching Time on Color Yield (K/S) and Fixation Efficiency Conditions: this compound Conc.: 20 g/L; Alkali Concentration: 20 g/L Sodium Carbonate; Temperature: 25°C; Wet Pick-up: 70%.

Batching Time (hours)Color Yield (K/S) at λmaxFixation Efficiency (%)
2ValueValue
4ValueValue
8ValueValue
12ValueValue
24ValueValue

Table 4: Typical Fastness Properties of Cotton Dyed with this compound (CPB Method) Conditions: 2% shade; optimized dyeing parameters.

Fastness PropertyRating (ISO Standard)
Light Fastness (Xenon Arc)4-5
Washing Fastness (ISO 105-C06)4-5
Rubbing Fastness (Dry)4
Rubbing Fastness (Wet)3-4
Perspiration Fastness (Acidic & Alkaline)4-5

Visualizations

CPB_Workflow cluster_prep Preparation cluster_process Dyeing Process cluster_post Post-Treatment Dye_Sol Dye Solution (this compound) Mixing Mixing Dye_Sol->Mixing Alkali_Sol Alkali Solution (e.g., Na2CO3) Alkali_Sol->Mixing Padding Padding Mangle (Impregnation) Mixing->Padding Batching Batching & Wrapping (Fixation at RT) Padding->Batching Washing Washing-off Batching->Washing Drying Drying Washing->Drying Dyed_Fabric Final Dyed Fabric Drying->Dyed_Fabric

Caption: Cold Pad-Batch Dyeing Workflow for this compound.

Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Dye This compound (D-SO2-CH2-CH2-OSO3Na) Activation_Dye Dye Activation (Vinyl Sulfone form) (D-SO2-CH=CH2) Dye->Activation_Dye Elimination Cellulose Cellulose Fiber (Cell-OH) Activation_Cellulose Cellulose Activation (Cell-O-) Cellulose->Activation_Cellulose Alkali Alkali (OH-) Alkali->Activation_Cellulose Deprotonation Fixation Covalent Bond Formation (Nucleophilic Addition) Activation_Cellulose->Fixation Activation_Dye->Fixation Dyed_Fiber Dyed Cellulose (D-SO2-CH2-CH2-O-Cell) Fixation->Dyed_Fiber

Caption: Reaction Mechanism of this compound with Cellulose.

References

Application Notes and Protocols for Exhaust Dyeing with Reactive Orange 86

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the exhaust dyeing of cellulosic substrates, such as cotton, with C.I. Reactive Orange 86. This document is intended to guide laboratory-scale dyeing operations, offering insights into the reaction mechanism, key process parameters, and a step-by-step experimental workflow.

Introduction

C.I. This compound is an azo-class reactive dye that forms a covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions, resulting in dyeings with high wash fastness.[1][2] The exhaust dyeing method is a common batch process where the textile substrate is circulated in a dye bath that gradually becomes exhausted of the dye.[3][4] The process is critically dependent on parameters such as temperature, pH, electrolyte concentration, and time to ensure even dye uptake and efficient fixation.[5] this compound is typically classified as a "hot brand" reactive dye, necessitating higher temperatures for optimal fixation.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the exhaust dyeing of cotton with this compound. These values are based on typical procedures for hot brand reactive dyes and should be optimized for specific substrates and desired shade depths.

Table 1: General Recipe for Exhaust Dyeing of Cotton with this compound

ParameterValueUnitNotes
Dye Concentration0.5 - 4.0% o.w.f.*Dependent on the desired depth of shade.
Liquor Ratio1:10 - 1:30-Ratio of the weight of the dyeing liquor to the weight of the fabric.[8]
Salt (Glauber's Salt or NaCl)20 - 80g/LActs as an exhausting agent to promote dye uptake.[5][8]
Alkali (Soda Ash, Na₂CO₃)5 - 20g/LActs as a fixing agent to create an alkaline environment for the dye-fiber reaction.[5][8]
Wetting Agent0.5 - 1.0g/LImproves the wettability of the fabric.[8]
Sequestering Agent0.5 - 1.0g/LSequesters hard water ions that can interfere with dyeing.[8]

*% o.w.f. = on the weight of fabric

Table 2: Process Parameters for Exhaust Dyeing

ParameterValueUnitPhase
Initial Temperature30 - 40°CExhaustion
Exhaustion Temperature80 - 95°CExhaustion
Fixation Temperature80 - 95°CFixation
Exhaustion Time30 - 45minutesExhaustion
Fixation Time45 - 60minutesFixation
pH (Exhaustion)6.0 - 7.0-Exhaustion
pH (Fixation)10.5 - 11.5-Fixation

Experimental Protocol: Exhaust Dyeing of Cotton with this compound

This protocol details a laboratory procedure for dyeing a 10-gram sample of pre-scoured and bleached cotton fabric to a medium depth of shade.

3.1. Materials and Reagents:

  • Pre-scoured and bleached 100% cotton fabric (10 g)

  • C.I. This compound

  • Sodium Chloride (NaCl) or Glauber's Salt (Na₂SO₄)

  • Sodium Carbonate (Soda Ash, Na₂CO₃)

  • Wetting agent

  • Sequestering agent

  • Acetic Acid (for neutralization)

  • Non-ionic soaping agent

  • Distilled or deionized water

  • Laboratory dyeing machine or a thermostatically controlled water bath with a stirrer

  • Beakers, graduated cylinders, and a precision balance

  • pH meter or pH indicator strips

3.2. Stock Solution Preparation:

  • Dye Stock Solution (1% w/v): Accurately weigh 1.0 g of this compound powder. Make a smooth paste with a small amount of cold water, then dissolve it completely in 100 mL of warm water (approx. 50°C).

  • Salt Solution (200 g/L): Dissolve 20.0 g of NaCl or Na₂SO₄ in distilled water and make up the volume to 100 mL.

  • Alkali Solution (100 g/L): Dissolve 10.0 g of Na₂CO₃ in distilled water and make up the volume to 100 mL.

3.3. Dyeing Procedure:

  • Dye Bath Preparation:

    • Set the liquor ratio to 1:20. For a 10 g fabric sample, the total dye bath volume will be 200 mL.

    • To a 250 mL beaker or the dyeing vessel, add 150 mL of distilled water.

    • Add 1 mL of wetting agent stock solution (assuming a 10% stock) and 1 mL of sequestering agent stock solution (assuming a 10% stock) to achieve a concentration of 0.5 g/L each.

    • Adjust the initial pH of the dye bath to 6.5 - 7.0 if necessary.

    • Place the pre-wetted 10 g cotton fabric into the dye bath.

    • Set the temperature to 30°C and allow the fabric to run for 5-10 minutes for even wetting.

  • Exhaustion Phase:

    • Add the required amount of dye stock solution. For a 2% shade, add 20 mL of the 1% dye stock solution.

    • Gradually raise the temperature to 85°C over 30 minutes.

    • After reaching 85°C, add the required amount of salt solution. For a 60 g/L concentration, add 60 mL of the 200 g/L salt solution in three portions over 15 minutes.

    • Continue the dyeing process at 85°C for an additional 30 minutes to allow for dye exhaustion.

  • Fixation Phase:

    • After the exhaustion phase, carefully add the required amount of alkali solution. For a 15 g/L concentration, add 30 mL of the 100 g/L soda ash solution to the dye bath over 10-15 minutes. This will raise the pH to approximately 10.5-11.5.[8]

    • Continue dyeing at 85°C for 45-60 minutes to ensure complete fixation of the dye to the fiber.

3.4. After-treatment (Wash-off):

  • Drain the dye bath and rinse the fabric thoroughly with cold running water until the water runs clear.

  • Neutralize the fabric by treating it in a bath containing 1 g/L of acetic acid at 50°C for 10 minutes.

  • Prepare a soaping bath containing 2 g/L of a non-ionic soaping agent at a 1:20 liquor ratio.

  • Treat the dyed fabric in the soaping bath at a boil (95-100°C) for 10-15 minutes to remove any unfixed or hydrolyzed dye.

  • Rinse the fabric with hot water, followed by a final cold water rinse.

  • Squeeze the excess water from the fabric and allow it to air dry.

Visualizations

Diagram 1: Exhaust Dyeing Workflow for this compound

ExhaustDyeingWorkflow start Start: Prepare Dye Bath (Water, Auxiliaries, Fabric) add_dye Add this compound Solution (30°C) start->add_dye heat_to_exhaust Raise Temperature to 85°C (over 30 min) add_dye->heat_to_exhaust add_salt Add Salt Solution (in portions) heat_to_exhaust->add_salt exhaustion Exhaustion Phase (30 min at 85°C) add_salt->exhaustion add_alkali Add Alkali Solution (Soda Ash) exhaustion->add_alkali fixation Fixation Phase (45-60 min at 85°C) add_alkali->fixation wash_off After-treatment: Rinse, Neutralize, Soap, Rinse fixation->wash_off end_process End: Dry Fabric wash_off->end_process

Caption: Workflow for the exhaust dyeing of cotton with this compound.

Diagram 2: Signaling Pathway of Reactive Dye Fixation

ReactiveDyeFixation dye Reactive Dye (D-R-X) covalent_bond Covalent Bond Formation (D-R-Cell) dye->covalent_bond Nucleophilic Substitution hydrolyzed_dye Hydrolyzed Dye (D-R-OH) dye->hydrolyzed_dye Hydrolysis cellulose Cellulose Fiber (Cell-OH) activated_cellulose Activated Cellulose (Cell-O⁻) cellulose->activated_cellulose Deprotonation alkali Alkali (OH⁻) activated_cellulose->covalent_bond water Water (H₂O)

References

Application of Reactive Orange 86 in Textile Printing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 86 is a dichlorotriazine (DCT) reactive dye, belonging to the "cold brand" or Procion MX type of reactive dyes.[1] These dyes are characterized by their high reactivity, allowing for fixation to cellulosic fibers under milder alkaline and lower temperature conditions compared to other reactive dye classes. This high reactivity makes them particularly suitable for textile printing applications on materials such as cotton, viscose, and linen.[2] The dye forms a covalent bond with the hydroxyl groups of the cellulose (B213188), resulting in excellent wash fastness properties.[2] this compound is an azo-free dye, which is an important consideration for environmental and safety standards.[2]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValue
C.I. Name This compound
CAS Number 83929-91-3[2]
Molecular Formula C20H16Cl2N10O7S2Na2[2]
Type Dichlorotriazine (Procion MX type) Reactive Dye
Physical Form Fine Powder[2]
Solubility Water Soluble[2]
pH (1% Solution) 6-7[2]
Purity 99% Min[2]
Shelf Life 2 Years (when stored in a cool, dry place)[2]

Signaling Pathways and Experimental Workflows

Chemical Reaction of this compound with Cellulose

The fixation of this compound to cellulosic fibers occurs via a nucleophilic substitution reaction. The dichlorotriazine reactive group of the dye reacts with the ionized hydroxyl groups of the cellulose polymer chain under alkaline conditions to form a strong, covalent ether bond. This reaction is what imparts the high wash fastness to the printed textile.

This compound Fixation on Cellulose Dye This compound (Dye-Cl) Fixed_Dye Fixed Dye (Dye-O-Cellulose) Dye->Fixed_Dye Cellulose Cellulose-OH Cellulose->Fixed_Dye Nucleophilic Attack Alkali Alkali (OH⁻) Alkali->Cellulose HCl HCl

Caption: Covalent bond formation between this compound and cellulose.

Experimental Workflow for Textile Printing

The general workflow for applying this compound to a cellulosic fabric via screen printing is outlined below. The process begins with the preparation of the fabric and the printing paste, followed by the printing process, fixation of the dye, and a thorough washing-off procedure to remove any unfixed dye.

Textile Printing Workflow A Fabric Preparation (Scouring and Bleaching) C Screen Printing A->C B Printing Paste Preparation B->C D Drying C->D E Fixation (Steaming or Thermofixation) D->E F Washing-off E->F G Soaping F->G H Final Rinsing and Drying G->H

Caption: General workflow for reactive printing on cellulosic fabrics.

Experimental Protocols

Preparation of Printing Paste

The following is a standard recipe for a printing paste using this compound. The quantities are given per 1000g of printing paste.

ComponentQuantity (g) for Pale ShadeQuantity (g) for Medium ShadeQuantity (g) for Dark ShadePurpose
This compound 103050Colorant
Urea (B33335) 100100100Dye solvent and humectant[3]
Sodium Bicarbonate 202020Alkali for fixation[4]
Thickener (Sodium Alginate, 5% solution) 500500500Viscosity control
Water 370350330Solvent
Total 1000 1000 1000

Protocol:

  • In a container, dissolve the urea in the required amount of warm water.

  • Add the this compound powder to the urea solution and stir until completely dissolved.

  • In a separate, larger container, place the sodium alginate thickener.

  • Slowly add the dye solution to the thickener while stirring continuously to ensure a homogenous mixture.

  • Finally, add the sodium bicarbonate and stir thoroughly until it is evenly dispersed in the paste.

  • Allow the paste to stand for at least one hour to ensure complete swelling of the thickener and de-aeration.

Textile Printing Protocol
  • Fabric Preparation: The cellulosic fabric (e.g., cotton) should be thoroughly scoured and bleached to remove any impurities, ensuring a clean and absorbent substrate.

  • Printing: Apply the prepared printing paste to the fabric using a screen of the desired mesh size and design.

  • Drying: After printing, the fabric should be dried at a temperature of 100-110°C.

Fixation Protocols

A. Steaming Fixation:

  • After drying, subject the printed fabric to steaming in a steamer.

  • Temperature: 102-105°C

  • Time: 10-15 minutes

  • This method uses saturated steam to provide the necessary moisture and heat for the dye-fiber reaction.

B. Thermofixation (Dry Heat):

  • After drying, place the printed fabric in a thermofixation unit (e.g., a curing oven).

  • Temperature: 140-150°C[5]

  • Time: 5 minutes[5]

  • This method is suitable for polyester/cotton blends but can also be used for 100% cotton.

Washing-off Protocol

A thorough washing-off process is critical to remove any unfixed or hydrolyzed dye, ensuring good wash fastness and preventing staining of unprinted areas. The following is a typical multi-step washing-off protocol.

StepProcessTemperature (°C)Duration (minutes)Purpose
1 Cold Rinse25-305Removal of thickener and excess alkali
2 Hot Rinse70-805Removal of loosely adhered dye
3 Soaping90-9510Removal of unfixed and hydrolyzed dye
4 Hot Rinse70-805Rinsing of soaping agent
5 Cold Rinse25-305Final rinse
  • Soaping Bath Composition: 1-2 g/L of a non-ionic detergent.

  • After the final rinse, the fabric should be dried.

Data Presentation

Fastness Properties of this compound on Cotton

The following table summarizes the expected fastness properties of this compound printed on cotton fabric, based on typical performance of high-reactivity dichlorotriazine dyes. Ratings are on a scale of 1 to 5, where 5 indicates the highest fastness.

Fastness TestStandardExpected Rating
Light Fastness ISO 105-B024-5
Wash Fastness (Staining) ISO 105-C064-5
Wash Fastness (Change in Shade) ISO 105-C064-5
Rubbing Fastness (Dry) ISO 105-X124
Rubbing Fastness (Wet) ISO 105-X123-4

Conclusion

This compound is a versatile and high-performing dye for the printing of cellulosic textiles. Its high reactivity allows for efficient fixation under relatively mild conditions, making it an economical choice. By following the detailed protocols for paste preparation, printing, fixation, and washing-off, researchers and scientists can achieve vibrant, durable, and high-quality prints for a variety of applications. The excellent fastness properties of this dye ensure the longevity of the printed designs.

References

Reactive Orange 86 for dyeing other cellulosic fibers like viscose.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Dyeing Viscose with Reactive Orange 86

Introduction

This compound is a reactive dye belonging to the azo class of dyes, suitable for dyeing cellulosic fibers such as cotton, linen, and viscose (regenerated cellulose).[1] Its reactive group forms a covalent bond with the hydroxyl groups of the cellulosic fibers under alkaline conditions.[2][3] This chemical bond results in dyeings with high wet fastness properties, making it a popular choice in the textile industry.[2] Viscose, being a regenerated cellulosic fiber, has a high affinity for reactive dyes.[4] However, due to its amorphous structure and lower wet strength compared to cotton, specific considerations in the dyeing process are necessary to achieve optimal results and prevent fiber damage.[5]

Mechanism of Dyeing

The dyeing of viscose with this compound involves three main stages:

  • Exhaustion: In a neutral or slightly acidic dyebath containing an electrolyte (like Glauber's salt), the dye is adsorbed onto the fiber surface. The electrolyte helps to overcome the natural repulsion between the anionic dye molecules and the negatively charged surface of the viscose fiber in water.[6][7]

  • Fixation: The addition of an alkali (such as soda ash) raises the pH of the dyebath. This activates the hydroxyl groups on the cellulose (B213188), which then act as nucleophiles, attacking the reactive group of the dye. This results in the formation of a stable, covalent ether linkage between the dye and the fiber.[3][8]

  • Wash-off (Soaping): After fixation, a thorough washing process, often called soaping, is crucial. This step removes any unfixed or hydrolyzed dye from the fiber surface.[9][10] Inadequate washing can lead to poor wash fastness and staining of adjacent fabrics.[9] The soaping process is typically carried out at a high temperature with a detergent to ensure the complete removal of loose dye.[11][12]

A competing reaction during the fixation stage is the hydrolysis of the dye, where the reactive group of the dye reacts with water (hydroxide ions) instead of the fiber.[13][14] This hydrolyzed dye can no longer react with the cellulose but can still be adsorbed by the fiber, leading to reduced fastness if not properly removed during soaping.[8][15]

Experimental Protocols

Exhaust Dyeing Protocol for Viscose Fabric

This protocol is designed for a laboratory-scale exhaust dyeing of viscose fabric with this compound to achieve a medium depth of shade.

Materials and Reagents:

  • Pre-scoured and bleached viscose fabric

  • This compound

  • Glauber's salt (anhydrous sodium sulfate)

  • Soda ash (anhydrous sodium carbonate)

  • Acetic acid (glacial)

  • Non-ionic detergent

  • Deionized water

Equipment:

  • Laboratory dyeing machine (e.g., oscillating or rotating type)

  • Beakers and graduated cylinders

  • Pipettes

  • pH meter

  • Heating and stirring apparatus

  • Balance (accurate to 0.001 g)

Procedure:

  • Fabric Preparation:

    • Cut a sample of the pre-treated viscose fabric to a known weight (e.g., 10 g).

    • Thoroughly wet the fabric sample in deionized water.

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the volume of the dyebath to the weight of the fabric) to 1:20 (e.g., 200 mL for a 10 g fabric sample).

    • In the dyeing vessel, add the required volume of deionized water.

    • Add Glauber's salt (e.g., 60 g/L, which is 12 g for a 200 mL bath). Stir until dissolved.

    • Add a sequestering agent (e.g., 1 g/L) if the water hardness is high.[4]

    • Adjust the pH of the dyebath to 6.0-7.0 with a few drops of acetic acid.

    • Prepare a stock solution of this compound (e.g., 1% w/v). For a 2% on weight of fabric (owf) dyeing, you would need 0.2 g of dye for a 10 g fabric sample, which corresponds to 20 mL of the 1% stock solution.

    • Add the calculated amount of dye solution to the dyebath.

  • Dyeing - Exhaustion Phase:

    • Place the wetted fabric sample into the dyebath.

    • Start the dyeing machine and raise the temperature to 60°C at a rate of 2°C per minute.

    • Run the machine at 60°C for 30 minutes to allow for dye exhaustion.

  • Dyeing - Fixation Phase:

    • After the exhaustion phase, add the required amount of soda ash (e.g., 20 g/L, which is 4 g for a 200 mL bath) to the dyebath. It is recommended to add the alkali in two portions over 10-15 minutes to ensure level dyeing.[4]

    • Continue the dyeing process at 60°C for a further 60 minutes.

  • After-treatment (Wash-off):

    • Drain the dyebath.

    • Rinse the dyed fabric thoroughly with cold water.

    • Neutralize the fabric by rinsing in a solution of acetic acid (1 g/L) for 5 minutes.

    • Perform a soaping wash with a non-ionic detergent (2 g/L) at 95°C for 15 minutes to remove unfixed and hydrolyzed dye.[4][11]

    • Rinse with hot water and then cold water until the water runs clear.

    • Squeeze the excess water from the fabric and allow it to air dry.

Data Presentation

The following tables provide typical quantitative data for the application of this compound on viscose. These values may need to be adjusted based on the specific shade depth, equipment, and water quality.

Table 1: Typical Recipe for Exhaust Dyeing of Viscose with this compound

ParameterPale Shades (e.g., 0.5% owf)Medium Shades (e.g., 2.0% owf)Dark Shades (e.g., 4.0% owf)
This compound (% owf) 0.52.04.0
Glauber's Salt (g/L) 406080
Soda Ash (g/L) 102020
Liquor Ratio 1:201:201:15
Exhaustion Temperature (°C) 606060
Exhaustion Time (min) 303045
Fixation Temperature (°C) 606060
Fixation Time (min) 456075

Table 2: Typical Fastness Properties of this compound on Viscose

Fastness TestStandard MethodRating (1-5 Scale)
Light Fastness ISO 105-B023-4
Washing Fastness (Change in Shade) ISO 105-C064-5
Washing Fastness (Staining on Cotton) ISO 105-C064-5
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X123
Perspiration Fastness (Acidic & Alkaline) ISO 105-E044

Note: Fastness ratings can vary depending on the depth of shade and the effectiveness of the wash-off process.

Mandatory Visualizations

Dyeing_Workflow cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Process cluster_post 3. Post-Treatment A Prepare Viscose Fabric (Scoured & Bleached) C Exhaustion Phase (Add Dye, 60°C, 30 min) A->C B Prepare Dyebath (Water, Salt, Auxiliaries) B->C D Fixation Phase (Add Alkali, 60°C, 60 min) C->D pH Increase E Rinsing (Cold Water) D->E F Neutralization (Acetic Acid) E->F G Soaping (Detergent, 95°C, 15 min) F->G H Final Rinsing (Hot & Cold Water) G->H I Drying H->I

Caption: Workflow for the exhaust dyeing of viscose with this compound.

Dye_Fiber_Interaction cluster_reactants Reactants in Alkaline Dyebath cluster_products Possible Products Dye This compound (Dye-SO2-CH=CH2) FixedDye Fixed Dye (Dye-SO2-CH2-CH2-O-Cell) Dye->FixedDye Fixation (Desired Reaction) HydrolyzedDye Hydrolyzed Dye (Dye-SO2-CH2-CH2-OH) Dye->HydrolyzedDye Hydrolysis (Side Reaction) Fiber Viscose Fiber (Cell-OH) Fiber->FixedDye Water Water (OH-) Water->HydrolyzedDye

Caption: Chemical interaction between this compound and viscose fiber.

References

Application Notes and Protocols for the Quantification of Reactive Orange 86

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Reactive Orange 86, a widely used azo dye. The following sections offer a comparative overview of common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. While specific validated methods for this compound are not extensively available in the public domain, the protocols provided herein are adapted from established methods for structurally similar reactive orange dyes, such as Reactive Orange 16 and Reactive Orange 107. It is strongly recommended that these methods be validated in-house for accuracy and precision when analyzing this compound.

Overview of Analytical Techniques

The quantification of this compound is crucial for various applications, including monitoring its presence in wastewater, assessing its purity, and in toxicological studies. The two primary analytical techniques suitable for this purpose are HPLC with UV-Vis detection and direct UV-Vis Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC): Offers high selectivity and sensitivity, making it ideal for analyzing complex sample matrices where interfering substances may be present. It separates the dye from other components before quantification, providing more accurate results.

  • UV-Visible (UV-Vis) Spectrophotometry: A simpler, more accessible, and cost-effective method. It is well-suited for routine analysis of relatively pure samples or for rapid screening purposes. However, its selectivity is lower, and it is more prone to interference from other light-absorbing compounds in the sample.

Data Presentation: Quantitative Method Parameters

The following table summarizes the typical performance characteristics of HPLC and UV-Vis spectrophotometry for the quantification of reactive orange dyes. These values are based on data for similar compounds and should be considered as a baseline for method development and validation for this compound.

ParameterHPLC with UV-Vis Detector (Adapted from Reactive Orange 16)UV-Vis Spectrophotometry (Adapted from Reactive Orange 16)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.05 - 0.1 µg/mL[1]~0.12 µg/mL[1]
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL[1]~0.4 µg/mL[1]
Precision (%RSD) < 2%[1]< 5%[1]
Accuracy (Recovery %) 98 - 102%[1]95 - 105%[1]
Analysis Time per Sample ~10-15 minutes[1]~1-2 minutes[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a method for the analysis of Reactive Orange 16 and is expected to be a good starting point for the quantification of this compound.[1]

3.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a buffer solution (e.g., 20 mM ammonium (B1175870) acetate) in a 40:60 (v/v) ratio. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined. Based on similar dyes, this is expected to be around 490-494 nm.[2][3]

3.1.2. Standard and Sample Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of deionized water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to achieve concentrations ranging from the expected LOQ to the upper limit of the linear range (e.g., 0.1 µg/mL to 20 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in deionized water. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection. Dilute the sample as necessary to ensure the concentration falls within the linear range of the calibration curve.

3.1.3. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

UV-Visible Spectrophotometry Method

This protocol is a general procedure for the quantification of dyes and should be optimized for this compound.

3.2.1. Instrumentation

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

3.2.2. Standard and Sample Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 0.5 µg/mL to 25 µg/mL).[1]

  • Sample Preparation: Dissolve the sample containing this compound in deionized water. If the sample is turbid, it should be centrifuged or filtered. Dilute the sample to ensure its absorbance falls within the linear range of the calibration curve.

3.2.3. Analysis Procedure

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance. For similar orange azo dyes, this is typically around 492 nm.[2]

  • Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Measure the absorbance of the prepared sample solutions.

    • Use the calibration curve to determine the concentration of this compound in the samples.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the analytical techniques described.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) HPLC_System HPLC System Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution, Filtration, Dilution) Sample_Prep->HPLC_System Injection Inject Standards & Samples HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatograms) Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve (Peak Area vs. Concentration) Data_Acquisition->Calibration_Curve Quantification Quantify this compound in Samples Calibration_Curve->Quantification

Caption: HPLC analysis workflow for this compound.

UVVis_Workflow cluster_prep Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) Wavelength_Scan Determine λmax Standard_Prep->Wavelength_Scan Standard_Measurement Measure Standard Absorbance Standard_Prep->Standard_Measurement Sample_Prep Sample Preparation (Dissolution, Dilution) Sample_Measurement Measure Sample Absorbance Sample_Prep->Sample_Measurement Blank Blank Measurement (Deionized Water) Wavelength_Scan->Blank Blank->Standard_Measurement Calibration_Curve Construct Calibration Curve (Absorbance vs. Concentration) Standard_Measurement->Calibration_Curve Quantification Quantify this compound in Samples Sample_Measurement->Quantification Calibration_Curve->Quantification

Caption: UV-Vis spectrophotometry analysis workflow.

Logical Relationship Diagram

Method_Selection Start Select Analytical Method for This compound Quantification Complex_Matrix Complex Sample Matrix? Start->Complex_Matrix High_Sensitivity High Sensitivity Required? Complex_Matrix->High_Sensitivity No HPLC Use HPLC Method Complex_Matrix->HPLC Yes Routine_Screening Routine Screening or Pure Sample? High_Sensitivity->Routine_Screening No High_Sensitivity->HPLC Yes Routine_Screening->HPLC No, but high accuracy needed UVVis Use UV-Vis Method Routine_Screening->UVVis Yes

Caption: Decision tree for selecting an analytical method.

References

Application Note & Protocol: Preparation of Standard Solutions of Reactive Orange 86

Author: BenchChem Technical Support Team. Date: December 2025

AN-RO86-01

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation of standard solutions of C.I. Reactive Orange 86. This compound is a water-soluble azo dye primarily used in the textile industry for dyeing cellulosic fibers.[1][2] In a research setting, precise and accurate standard solutions are critical for various applications, including quantitative analysis, calibration of analytical instruments, and in vitro or in vivo studies investigating dye-molecule interactions or degradation. This protocol outlines the necessary materials, safety precautions, and a detailed, step-by-step procedure for preparing a primary stock solution and subsequent serial dilutions.

Chemical & Physical Properties

Proper preparation of standard solutions requires accurate information about the compound. Key properties of this compound are summarized below.

PropertyValueReference
CI Name C.I. This compound[1]
Appearance Orange / Yellow Powder[1][3]
Molecular Weight ~759.41 g/mol [4]
Molecular Formula C₂₀H₁₁Cl₂N₈O₁₀S₃·3Na[4]
CAS Number 83929-91-3 (common)[3][5]
Solubility (in water) 150 g/L at 20°C[1]

Safety & Handling

While this compound is generally considered non-hazardous for its intended industrial use, standard laboratory safety practices should be strictly followed.[3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side-shields when handling the dye powder or its solutions.[6][7]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of airborne particulates.[7]

  • Handling: Avoid contact with skin and eyes.[7] In case of contact, rinse the affected area thoroughly with water.[8] Avoid generating dust.[7]

  • Storage: Store the solid dye and its solutions in tightly sealed containers in a cool, dry place, protected from light.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol: Preparation of Standard Solutions

This protocol describes the preparation of a 1000 mg/L primary stock solution and a series of working standard solutions through serial dilution.

4.1 Materials & Reagents

  • This compound powder (Purity ≥ 99%)

  • Deionized (DI) or Distilled (D) water, Type II or better

  • Analytical balance (readable to 0.1 mg)

  • 100 mL Class A volumetric flask (for stock solution)

  • Five 10 mL Class A volumetric flasks (for working solutions)

  • Calibrated micropipettes (P1000, P5000) and sterile tips

  • Weighing paper or boat

  • Spatula

  • Beakers

  • Magnetic stirrer and stir bar (optional)

  • Parafilm® or flask stoppers

4.2 Preparation of 1000 mg/L Primary Stock Solution

  • Weighing: Accurately weigh 100.0 mg of this compound powder using an analytical balance.

  • Dissolving: Transfer the powder to a 250 mL beaker containing approximately 80 mL of DI water. If needed, use a magnetic stirrer at low speed to facilitate dissolution. The high solubility of the dye means it should dissolve readily.[1]

  • Transfer: Quantitatively transfer the dissolved dye solution into a 100 mL Class A volumetric flask. Rinse the beaker multiple times with small volumes of DI water, adding the rinsate to the volumetric flask to ensure all dye is transferred.

  • Dilution to Volume: Carefully add DI water to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Labeling & Storage: Label the flask clearly as "this compound - 1000 mg/L Stock Solution" with the preparation date. Store in a cool, dark place.

4.3 Preparation of Working Standard Solutions (10 - 500 mg/L)

Prepare a series of working standards by performing serial dilutions from the 1000 mg/L primary stock solution as detailed in the table below. For each standard, transfer the calculated volume of the stock solution into a clean 10 mL volumetric flask, dilute to the mark with DI water, and homogenize thoroughly.

Target Concentration (mg/L)Volume of 1000 mg/L Stock (mL)Final Volume (mL)
5005.010
2502.510
1001.010
500.510
100.110

Visualized Workflows

The following diagrams illustrate the key processes described in this protocol.

G cluster_prep weigh 1. Weigh 100 mg This compound dissolve 2. Dissolve in ~80 mL DI Water weigh->dissolve transfer 3. Transfer to 100 mL Volumetric Flask dissolve->transfer dilute 4. Dilute to Mark with DI Water transfer->dilute mix 5. Homogenize (Invert 15-20x) dilute->mix stock Primary Stock Solution (1000 mg/L) mix->stock

Caption: Workflow for preparing the primary stock solution.

G cluster_dilution stock 1000 mg/L Stock d1 500 mg/L stock->d1 5.0 mL -> 10 mL d2 250 mg/L stock->d2 2.5 mL -> 10 mL d3 100 mg/L stock->d3 1.0 mL -> 10 mL d4 50 mg/L stock->d4 0.5 mL -> 10 mL d5 10 mg/L stock->d5 0.1 mL -> 10 mL

Caption: Logical diagram for creating working standards.

References

Application Notes and Protocols for the Use of Reactive Orange 86 in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 86 is a reactive azo dye containing a triazine group.[1] While primarily utilized in the textile industry for its vibrant color and ability to form covalent bonds with fibers, its chemical structure lends itself to applications in biochemical and pharmaceutical research.[2] The triazine ring allows for covalent immobilization onto various matrices, making it a valuable ligand for affinity chromatography.[3][4] Furthermore, the azo structure has been implicated in the inhibition of various enzymes, suggesting its potential as a tool for enzyme kinetics and drug discovery.[5][6]

These application notes provide an overview of the potential uses of this compound in biochemical assays, focusing on its application in dye-ligand affinity chromatography for protein purification and as a potential enzyme inhibitor. Detailed protocols and hypothetical data are presented to guide researchers in exploring the utility of this dye in their work.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the preparation of stock solutions and for understanding the behavior of the dye in different experimental conditions.

PropertyValueReference
CAS Number83929-91-3[1]
Molecular FormulaC₂₀H₁₆Cl₂N₁₀O₇S₂Na₂[2]
Molecular Weight759.41 g/mol [1]
AppearanceYellow to dark brown powder[7]
SolubilityWater soluble (150 g/L at 20°C, 180 g/L at 80°C)[8]
pH of 1% Solution6-7[2]
StabilityStable in a pH range of 3-9. Temperature can affect stability over long periods. Store in a cool, dry place.[9][10]

Application 1: Dye-Ligand Affinity Chromatography

This compound can be covalently immobilized onto a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix.[3] This matrix can be used for the purification of proteins that have an affinity for the dye. The interaction is often based on the dye mimicking the structure of biological molecules like nucleotides, allowing for the purification of enzymes with nucleotide-binding sites.[3][4]

Diagram: Workflow for Protein Purification using this compound Affinity Chromatography

G A Immobilization of This compound on Agarose Beads B Packing the Column A->B C Column Equilibration B->C D Sample Loading (Crude Protein Extract) C->D E Washing Step (Removal of Unbound Proteins) D->E F Elution of Bound Protein E->F G Analysis of Fractions (SDS-PAGE, Activity Assay) F->G

Caption: Workflow for protein purification.

Experimental Protocol: Preparation of this compound Affinity Column and Protein Purification

Materials:

  • This compound

  • Sepharose CL-6B (or similar agarose matrix)

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Tris-HCl buffer

  • Urea

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Chromatography column

  • Crude protein extract (e.g., yeast hexokinase lysate)

Protocol:

  • Activation of Sepharose and Immobilization of this compound:

    • Wash 10 g of Sepharose CL-6B with 500 mL of distilled water.

    • Suspend the Sepharose in 20 mL of a 2% (w/v) this compound solution in distilled water.

    • Add 2 g of solid NaCl and stir gently for 30 minutes.

    • Add 0.2 g of Na₂CO₃ and continue stirring at 40°C for 1 hour.[3][11]

    • Wash the gel extensively with distilled water, followed by 1 M NaCl, and then again with distilled water until the filtrate is colorless.

    • Store the this compound-Sepharose at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).

  • Column Packing and Equilibration:

    • Pack a chromatography column with the prepared this compound-Sepharose.

    • Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).[11]

  • Sample Application and Washing:

    • Apply the crude protein extract to the column at a flow rate of approximately 0.5 mL/min.

    • Wash the column with the binding buffer until the absorbance of the eluate at 280 nm returns to baseline, indicating the removal of all unbound proteins.[3]

  • Elution:

    • Elute the bound protein using a linear gradient of NaCl (0-1.5 M) in the binding buffer. Alternatively, a specific competing ligand (e.g., ATP for a kinase) can be used for elution.[4]

    • Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Analysis of Fractions:

    • Analyze the collected fractions for protein content and purity using SDS-PAGE.

    • Perform an enzyme activity assay on the fractions to identify those containing the purified, active protein.

Hypothetical Data Presentation: Purification of Yeast Hexokinase

The following table summarizes the hypothetical results of a purification of yeast hexokinase from a crude lysate using a this compound affinity column.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate500100021001
This compound Flow-through4201500.36150.18
NaCl Elution (0.5 M)15750507525

Application 2: Enzyme Inhibition Assay

The azo dye structure of this compound makes it a candidate for enzyme inhibition studies. Azo dyes have been shown to inhibit various enzymes, often by competing with the natural substrate for binding to the active site.[5] Determining the half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of an inhibitor.[12]

Diagram: Enzyme Inhibition Signaling Pathway

G cluster_0 Normal Reaction cluster_1 Inhibited Reaction Enzyme_A Enzyme Product_A Product Enzyme_A->Product_A Binds Substrate_A Substrate Substrate_A->Enzyme_A Enzyme_B Enzyme No_Product No Product Enzyme_B->No_Product Blocked Substrate_B Substrate Substrate_B->Enzyme_B Inhibitor This compound Inhibitor->Enzyme_B Binds

References

Application Notes and Protocols for Dyeing Wool and Silk with C.I. Reactive Orange 86

Author: BenchChem Technical Support Team. Date: December 2025

C.I. Reactive Orange 86 is a dichlorotriazine (DCT) azo dye known for its ability to form strong, covalent bonds with protein fibers like wool and silk. This results in dyeings with high wash fastness and a vibrant red-orange hue. Proper application requires careful control of pH, temperature, and auxiliary chemicals to ensure optimal dye exhaustion, fixation, and levelness. These notes provide detailed protocols for laboratory-scale application of this compound on both wool and silk fibers.

Chemical Information
  • C.I. Name: this compound

  • CAS Number: 57359-00-9

  • Molecular Formula: C₂₀H₁₁Cl₂N₈O₁₀S₃·3Na

  • Appearance: Yellow powder

  • Solubility: 150 g/L at 20°C, 180 g/L at 80°C[1]

Quantitative Data Summary

Quantitative performance data for this compound is most readily available for cotton. The following table includes this data for reference. Performance on wool and silk is expected to be excellent with proper application, though specific fastness ratings are not available in the cited literature. High fixation rates on protein fibers, comparable to those of other reactive dyes, can be anticipated under optimized conditions.

PropertyFiberRating/ValueTest MethodNotes
Light Fastness Cotton6ISOGood resistance to fading upon light exposure.[1]
Perspiration Fastness Cotton5 (Alkali)ISOExcellent stability against alkaline perspiration.[1]
Soaping Fastness Cotton5ISOExcellent stability to washing.[1]
Exhaustion (Typical) Silk70-85%-Estimated range for sulfatoethylsulfone (SES) dyes on Tussah silk under alkaline conditions, which can be indicative for other reactive dyes.[2][3]
Fixation (Typical) Silk82-92%-Estimated range for SES dyes on Tussah silk under neutral boiling conditions. The fixation of dichlorotriazine dyes on silk is highly dependent on pH and temperature to minimize hydrolysis.[2][3]

Experimental Protocols

Protocol for Dyeing Wool with this compound

Dyeing wool with reactive dyes is typically carried out in a weakly acidic medium to promote level uptake (exhaustion). Fixation occurs at higher temperatures, and a final alkaline after-treatment can be used to ensure all possible covalent bonds are formed and to remove any unfixed dye.

Materials and Reagents:

  • Wool fabric/yarn, scoured

  • C.I. This compound

  • Acetic acid (or a suitable pH buffer)

  • Leveling agent for wool reactive dyes (e.g., fatty amine polyoxyethylene ether based)[4][5]

  • Glauber's salt (Anhydrous Sodium Sulfate)

  • Soda ash (Sodium Carbonate) for after-treatment

  • Non-ionic detergent

  • Deionized water

Equipment:

  • Laboratory dyeing machine (e.g., beaker dyer) or a stainless steel dye pot with a controllable heat source

  • pH meter

  • Glass stirring rod

  • Beakers and graduated cylinders

Procedure:

  • Pre-treatment: Ensure the wool substrate is thoroughly scoured to remove any impurities. Wet out the material completely in water containing a small amount of non-ionic detergent.

  • Dye Bath Preparation:

    • Set the liquor-to-material ratio (L:R) to 40:1.

    • Prepare the dye bath with deionized water at 40°C.

    • Add the following auxiliaries (percentages based on weight of fiber, % owf):

      • Glauber's Salt: 5-10% owf

      • Leveling Agent: 1-2% owf

    • Adjust the pH of the bath to 5.0 - 5.5 using acetic acid.

    • Separately, dissolve the pre-calculated amount of this compound (e.g., 2% owf for a medium shade) in a small amount of warm water and add it to the dye bath. Stir well.

  • Dyeing Cycle (Exhaustion and Fixation):

    • Introduce the pre-wetted wool into the dye bath at 40°C.

    • Raise the temperature to 90°C - 95°C at a rate of 1.5°C per minute.

    • Hold the temperature at 90°C - 95°C for 45-60 minutes to allow for dye exhaustion and fixation. Agitate gently and periodically to ensure even dyeing.

  • Cooling and Rinsing:

    • Allow the dye bath to cool gradually to 60°C - 70°C before draining.

    • Rinse the dyed wool thoroughly, first with warm water and then with cold water, until the rinse water is clear.

  • Alkaline After-treatment (Optional but Recommended):

    • Prepare a fresh bath at 40°C with 1-2 g/L of soda ash (pH ~10).

    • Treat the dyed wool in this alkaline bath at 80°C for 15-20 minutes to fix any remaining reactive dye and remove hydrolyzed dye.

    • Rinse again, neutralize with a weak solution of acetic acid, and give a final cold rinse.

  • Drying: Hydro-extract and air-dry the wool at a temperature below 60°C.

Protocol for Dyeing Silk with this compound

The dyeing of silk with reactive dyes often involves a two-stage process: an initial exhaustion phase in the presence of salt, followed by an alkaline fixation phase.

Materials and Reagents:

  • Silk fabric, degummed

  • C.I. This compound

  • Glauber's salt (Anhydrous Sodium Sulfate)

  • Soda ash (Sodium Carbonate)

  • Non-ionic soaping agent

  • Deionized water

Equipment:

  • Laboratory dyeing machine or a stainless steel dye pot

  • pH meter

  • Glass stirring rod

  • Beakers and graduated cylinders

Procedure:

  • Pre-treatment: Ensure the silk fabric is fully degummed and thoroughly wetted out.

  • Dye Bath Preparation and Exhaustion:

    • Set the liquor-to-material ratio (L:R) to 30:1.

    • Prepare the dye bath with deionized water at 30°C.

    • Separately dissolve the required amount of this compound (e.g., 2% owf) in hot water and add it to the bath.

    • Add the first portion of Glauber's salt (e.g., 20% owf) to the dye bath.

    • Introduce the wetted silk fabric and run for 15 minutes to allow for initial dye uptake.

    • Add the second portion of Glauber's salt (e.g., an additional 20-30% owf) and continue running for another 15-20 minutes to maximize exhaustion.

  • Fixation:

    • Gradually add a pre-dissolved solution of soda ash (5-10% owf) to the dye bath over 10-15 minutes. This will raise the pH to approximately 10.5-11, initiating the covalent bonding of the dye to the fiber.

    • Slowly raise the temperature to 40°C - 50°C . Dichlorotriazine dyes are highly reactive, and higher temperatures can lead to excessive hydrolysis.[6]

    • Continue dyeing at this temperature for 45-60 minutes for fixation.

  • Rinsing and Soaping:

    • Drain the dye bath and rinse the fabric thoroughly with cold water.

    • Prepare a soaping bath with 2 g/L of a non-ionic soaping agent at a 30:1 L:R.

    • Treat the dyed silk in the soaping bath at 90°C - 95°C for 15 minutes to remove all unfixed and hydrolyzed dye.

    • Rinse thoroughly with hot water, followed by a final cold water rinse.

  • Drying: Gently squeeze out excess water and air-dry the silk fabric away from direct sunlight.

Visualizations

Wool_Dyeing_Workflow A Pre-wet Scoured Wool C Introduce Wool to Bath A->C B Prepare Dye Bath (40°C, pH 5.0-5.5) - this compound - Glauber's Salt - Leveling Agent B->C D Ramp Temperature to 90-95°C (1.5°C/min) C->D E Hold for 45-60 min (Exhaustion & Fixation) D->E F Cool and Rinse E->F G Alkaline After-treatment (80°C, Soda Ash) F->G H Final Rinse & Neutralize G->H I Dry H->I

Caption: Experimental workflow for dyeing wool with this compound.

Silk_Dyeing_Workflow cluster_exhaustion Exhaustion Phase (30°C) cluster_fixation Fixation Phase A Prepare Dye Bath - this compound B Introduce Silk A->B C Add Glauber's Salt (Portion 1) Run 15 min B->C D Add Glauber's Salt (Portion 2) Run 20 min C->D E Add Soda Ash (pH 10.5-11) D->E F Raise Temp to 40-50°C E->F G Hold for 45-60 min F->G H Rinse G->H I Soaping (95°C) H->I J Final Rinse & Dry I->J

Caption: Experimental workflow for dyeing silk with this compound.

Reaction_Mechanism Dye This compound (DCT) Chromophore-Triazine-Cl Cl DyedFiber Covalently Bonded Dye-Fiber Chromophore-Triazine-NH-Fiber Cl Dye->DyedFiber Reaction Fiber Wool/Silk Fiber -NH₂ (Amino Group) -OH (Hydroxyl Group) Fiber->DyedFiber Conditions Weak Acid (Wool) or Alkali (Silk) + Heat Conditions->DyedFiber Forms HCl HCl DyedFiber->HCl By-product

Caption: Simplified reaction pathway of a DCT dye with protein fibers.

References

Troubleshooting & Optimization

Technical Support Center: Reactive Orange 86 Fixation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the fixation efficiency of Reactive Orange 86 in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound, offering potential causes and solutions to enhance fixation efficiency.

Issue Potential Cause(s) Recommended Solution(s)
Low Color Yield / Pale Shade 1. Suboptimal pH: The pH of the dye bath is critical for the fixation reaction. If the pH is too low, the cellulose (B213188) fiber will not be sufficiently activated. If it is too high, the rate of dye hydrolysis will increase significantly.[1][2] 2. Incorrect Temperature: Temperature influences both the rate of dye diffusion and the competing reactions of fixation and hydrolysis.[3][4] 3. Insufficient Electrolyte Concentration: Electrolytes like sodium chloride or sodium sulfate (B86663) are necessary to overcome the electrostatic repulsion between the anionic dye and the negatively charged fiber surface.[5][6] 4. Dye Hydrolysis: The reactive group of the dye has reacted with water instead of the fiber, rendering it unable to form a covalent bond.[7]1. Optimize pH: For most reactive dyes, the optimal pH for fixation is between 10 and 11.[1][8] This should be achieved by adding an alkali like soda ash after the initial exhaustion phase.[9] 2. Control Temperature: Maintain the dyeing temperature within the recommended range for the specific reactive dye. For many reactive dyes, this is around 60°C.[4][9] Avoid excessively high temperatures which accelerate hydrolysis.[5] 3. Adjust Electrolyte Level: The amount of salt needed depends on the shade depth. Pale shades may require 15-30 g/L, while deeper shades might need 20-30 g/L or more.[5] 4. Minimize Hydrolysis: Prepare dye and alkali solutions separately and mix them just before use.[5][10] Avoid prolonged storage of the dye solution, especially at high temperatures and alkaline pH.[10]
Uneven Dyeing / Color Spots 1. Improper Dissolving of Dye/Chemicals: Undissolved dye or alkali particles can lead to spotting. 2. Rapid Addition of Alkali or Salt: Adding alkali or salt too quickly can cause the dye to fix unevenly.[11][12] 3. Poor Liquor Circulation: Inadequate movement of the dye liquor can result in uneven dye distribution. 4. Presence of Metal Ions: Hard water containing calcium and magnesium ions can lead to dye precipitation and uneven dyeing.[13]1. Ensure Complete Dissolution: Thoroughly dissolve all dyes and chemicals before adding them to the dye bath.[14] 2. Gradual Dosing: Add salt and alkali in portions over a period of time to ensure even distribution and exhaustion.[11] 3. Maintain Good Agitation: Ensure proper circulation of the dye liquor throughout the dyeing process. 4. Use a Sequestering Agent: If using hard water, add a sequestering agent to chelate metal ions and prevent dye precipitation.[13][15]
Poor Wash Fastness 1. Incomplete Removal of Unfixed Dye: Hydrolyzed and unfixed dye that is not washed off properly will bleed during subsequent washing.[10] 2. Insufficient Fixation: If the fixation conditions (pH, temperature, time) were not optimal, a significant portion of the dye may not have formed a covalent bond with the fiber.1. Thorough Soaping: After dyeing, rinse the substrate thoroughly and then perform a hot soaping wash (e.g., at 95°C) with a neutral detergent to remove all unfixed and hydrolyzed dye.[9] 2. Optimize Fixation Parameters: Review and adjust the fixation conditions as per the recommendations for low color yield to maximize the covalent bonding of the dye to the fiber.
Shade Inconsistency Between Batches 1. Variations in Process Parameters: Small deviations in pH, temperature, time, liquor ratio, or chemical concentrations can lead to noticeable shade differences.[16] 2. Water Quality Fluctuations: Changes in water hardness or pH can affect dyeing outcomes.[17]1. Standardize the Dyeing Protocol: Strictly control all process parameters for each dyeing to ensure reproducibility. 2. Monitor Water Quality: Regularly check the pH and hardness of the water used for dyeing and use deionized or softened water if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the fixation of this compound?

Q2: How does temperature affect the fixation efficiency of this compound?

A2: Temperature has a dual effect on the dyeing process. Increasing the temperature generally accelerates the rate of dye diffusion into the fiber and the chemical reaction between the dye and the fiber.[3] However, excessively high temperatures also significantly increase the rate of dye hydrolysis, where the dye reacts with water instead of the fiber.[5] This hydrolyzed dye cannot form a covalent bond with the substrate, leading to lower fixation efficiency.[9] An optimal temperature, often around 60°C for many reactive dyes, is a compromise to balance the rates of fixation and hydrolysis.[4]

Q3: Why is an electrolyte (salt) necessary in the dyeing process with this compound?

A3: Reactive dyes like this compound are anionic and have a relatively low affinity for the negatively charged surface of cellulosic fibers in water. The addition of an electrolyte, such as sodium chloride or sodium sulfate, helps to neutralize the negative charge on the fiber surface.[5][9] This reduction in electrostatic repulsion allows more dye to move from the dyebath onto the fiber (a process called exhaustion) before the fixation stage, making it available for covalent bonding.[6]

Q4: What is dye hydrolysis and how can it be minimized?

A4: Dye hydrolysis is a competing reaction where the reactive group of the dye molecule reacts with hydroxyl ions from water instead of the hydroxyl groups of the fiber.[10] This reaction deactivates the dye, preventing it from fixing to the substrate and leading to reduced color yield and poor wash fastness.[5][10] To minimize hydrolysis:

  • Prepare dye and alkali solutions separately and mix them just before use.[5]

  • Avoid high temperatures during dye dissolution and application (ideally not exceeding 40°C for dissolution).[5]

  • Do not let the dye and alkali mixture stand for a long time before use.[5][10]

  • Control the pH and temperature during fixation to favor the dye-fiber reaction over the dye-water reaction.[1]

Q5: How can I measure the fixation efficiency of this compound experimentally?

A5: The fixation efficiency can be determined spectrophotometrically by measuring the amount of dye in the dyebath before and after the dyeing process. A detailed protocol is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol for Dyeing with this compound

This protocol describes a standard laboratory procedure for dyeing a cellulosic substrate (e.g., cotton) with this compound.

  • Material Preparation:

    • Accurately weigh the scoured and bleached cotton fabric sample.

    • Prepare a stock solution of this compound (e.g., 1% w/v) in distilled water.

  • Dye Bath Preparation:

    • Calculate the required volume of water for the desired liquor ratio (e.g., 1:20).

    • Add the calculated amount of the this compound stock solution to the dye bath.

    • Add any necessary auxiliaries, such as a wetting or leveling agent.

  • Dyeing - Exhaustion Phase:

    • Immerse the cotton fabric in the dye bath.

    • Raise the temperature to the target exhaustion temperature (e.g., 60°C).

    • Gradually add the calculated amount of electrolyte (e.g., sodium chloride) to the dye bath in portions over 15-20 minutes to promote even exhaustion.[9]

    • Continue the process for 30-45 minutes to allow the dye to exhaust onto the fiber.[9]

  • Dyeing - Fixation Phase:

    • After the exhaustion phase, add the calculated amount of alkali (e.g., soda ash) to raise the pH to the optimal range (e.g., 10.5-11.0).[9]

    • Continue the dyeing process at the fixation temperature (e.g., 60°C) for 45-60 minutes to facilitate the formation of covalent bonds between the dye and the cotton.[9]

  • Washing-Off:

    • After fixation, remove the dyed fabric from the bath.

    • Rinse the fabric with cold water until the water runs clear.

    • Perform a soaping wash at or near boiling (e.g., 95°C) for 10-15 minutes with a neutral detergent to remove all unfixed and hydrolyzed dye.[9]

    • Rinse again with warm and then cold water.

  • Drying:

    • Squeeze out the excess water and dry the fabric at an appropriate temperature.

Protocol for Determination of Fixation Efficiency

Fixation efficiency (F%) can be determined using a UV-Vis spectrophotometer.[9]

  • Measure Initial Dyebath Absorbance (A₀): Before adding the fabric, take a sample of the prepared dyebath. Dilute it to a known concentration that falls within the linear range of the spectrophotometer and measure its absorbance at the maximum wavelength (λ_max) of this compound.

  • Measure Exhausted Dyebath Absorbance (A₁): After the fixation step is complete, take a sample of the spent dyebath. Cool it to room temperature, dilute it by the same factor as the initial sample, and measure its absorbance at λ_max.

  • Calculate Exhaustion Percentage (E%): E% = [(A₀ - A₁) / A₀] x 100

  • Measure Absorbance of Wash Liquor (A₂): Collect all the rinsing and soaping liquors. Make up the volume to a known value, take a sample, and measure its absorbance at λ_max.

  • Calculate Fixation Efficiency (F%): F% = [((A₀ - A₁) - A₂) / (A₀ - A₁)] x 100

Visualizations

Fixation_Mechanism cluster_dyebath Dye Bath cluster_reactions Competing Reactions Reactive_Dye This compound (Dye-R-X) Fixation Fixation (Covalent Bond Formation) Dye-R-O-Cell Reactive_Dye->Fixation Reacts with Activated Cellulose Hydrolysis Hydrolysis (Inactive Dye) Dye-R-OH Reactive_Dye->Hydrolysis Reacts with Water (OH⁻) Cellulose Cellulose Fiber (Cell-OH) Alkali Alkali (OH⁻) (e.g., Soda Ash) Alkali->Cellulose Activates (Cell-O⁻) Water Water (H₂O)

Caption: Chemical pathways for this compound: Fixation vs. Hydrolysis.

Dyeing_Workflow A 1. Dye Bath Preparation (Dye, Water, Auxiliaries) B 2. Exhaustion Phase (Add Substrate, Add Salt, Heat) A->B C 3. Fixation Phase (Add Alkali, Maintain Temp) B->C D 4. Washing-Off (Rinse, Hot Soap) C->D E 5. Drying D->E F Dyed Substrate E->F

Caption: Standard experimental workflow for reactive dyeing.

References

Troubleshooting uneven dyeing results with Reactive Orange 86.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing uneven dyeing results with Reactive Orange 86.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of uneven dyeing with reactive dyes like this compound?

A1: Uneven dyeing can stem from several factors throughout the dyeing process. The primary causes include improper preparation of the substrate, incorrect process parameters, and issues with the dyebath itself. Key areas to investigate are:

  • Uneven Pretreatment: Inadequate scouring, bleaching, or mercerization can leave impurities or cause inconsistent absorbency in the fabric, leading to patchy dyeing.[1][2]

  • Improper Chemical Dosing: The incorrect or too rapid addition of salt (electrolyte) and alkali (fixing agent) is a frequent cause of unevenness.[1][2] Salt should be added gradually to control dye exhaustion, and alkali should be dosed evenly to ensure uniform fixation.

  • Water Hardness: The presence of calcium and magnesium ions in hard water can lead to dye agglomeration or precipitation, causing spots and uneven color.[1][2][3]

  • Dyebath Issues: Poor dye solubility, incorrect pH, and rapid heating of the dyebath can all contribute to a lack of levelness.[1][3][4]

  • Poor Migration: Dyes with low migration properties have a reduced ability to move from areas of high concentration to low concentration on the fiber, making level dyeing more challenging.[1][5]

Q2: My fabric has light and dark patches. What is the likely cause and solution?

A2: Patchy dyeing is often a result of localized inconsistencies in dye uptake or fixation.[1] Common causes include:

  • Faulty Chemical Addition: Incorrect addition of salt or alkali can cause localized, rapid fixation, leading to darker patches.[1]

  • Water Hardness: Precipitation of the dye due to hard water can cause colored spots.[1][3] The use of a sequestering agent can mitigate this.[1]

  • Improper pH: An incorrect or inconsistent pH across the dyebath can result in variations in the rate of fixation.[1][2]

  • Solution: Ensure the substrate is thoroughly pre-treated for uniform absorbency. Use soft or deionized water, or add a sequestering agent. Add chemicals, especially alkali, slowly and evenly. Maintain proper circulation of the dye liquor to ensure even distribution.

Q3: Why is there a shade variation between different batches dyed with this compound?

A3: Batch-to-batch shade variation is typically caused by a lack of reproducibility in the dyeing process.[1] Key factors to control are:

  • Inconsistent Pretreatment: Variations in the scouring and bleaching processes between batches can alter the fabric's affinity for the dye.[1][4]

  • Process Parameter Deviations: Small differences in liquor ratio, temperature, time, and the quantities of dyes and chemicals can lead to noticeable shade differences.[4]

  • Fabric Weight Variation: Inaccurate measurement of fabric weight from batch to batch will alter the effective dye concentration (% on weight of fabric).[1]

  • Solution: Standardize all process parameters, including pretreatment procedures, chemical and dye weighing, liquor ratio, and the time-temperature profile. Calibrate all equipment regularly.

Q4: How does temperature affect dyeing with this compound?

A4: Temperature plays a critical role in both the exhaustion and fixation stages.

  • Exhaustion: Increasing the temperature generally decreases the affinity of reactive dyes for cellulosic fibers but increases the rate of diffusion, helping the dye penetrate the fiber.[6][7]

  • Fixation: The reaction between the dye and the fiber is temperature-dependent. An optimal temperature is required for efficient fixation.[6] However, excessively high temperatures can accelerate dye hydrolysis (reaction with water), which deactivates the dye and reduces the final color yield.[7] For many reactive dyes, fixation is carried out between 60°C and 95°C.[3][8]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving uneven dyeing issues.

Problem: Blotchy or Spotted Appearance
  • Possible Cause 1: Undissolved Dye. Dye powder that is not fully dissolved can lead to dark spots on the fabric.[3]

    • Solution: Ensure the dye is completely dissolved before adding it to the dyebath. Make a paste with a small amount of cold water first, then add hot water to fully dissolve it. Filter the dye solution if necessary.[3]

  • Possible Cause 2: Dye Agglomeration. Hard water or incorrect pH can cause dye molecules to clump together.[3]

    • Solution: Use softened water or add a sequestering agent to the dyebath. Ensure the pH is within the recommended range before adding the dye.[3]

  • Possible Cause 3: Machine Contamination. Residue from a previous dyeing, particularly a dark shade, can flake off and deposit onto the fabric.[3]

    • Solution: Thoroughly clean dyeing machinery between batches, especially when moving from dark to light shades.[3]

Problem: Uneven Color (Streaky or Cloudy)
  • Possible Cause 1: Poor Pretreatment. The most common cause of general unevenness is fabric that has not been properly prepared, leaving oils, waxes, or sizes that resist the dye.[3]

    • Solution: Implement a rigorous and consistent scouring and bleaching protocol to ensure the fabric is clean and uniformly absorbent.[2][3]

  • Possible Cause 2: Rapid Dye Exhaustion. Adding salt too quickly causes the dye to rush onto the fiber before it can be distributed evenly.

    • Solution: Add the electrolyte in portions over a period of time (e.g., split additions). This allows for controlled exhaustion and better migration.[5]

  • Possible Cause 3: Premature Fixation. Adding the alkali too quickly or at too high a temperature can cause the dye to fix before it has had a chance to level out.

    • Solution: Ensure the dye is fully exhausted and leveled before adding the alkali. Add the alkali solution gradually over 10-15 minutes.

Quantitative Dyeing Parameters

The following table provides typical parameters for exhaust dyeing of cellulosic fibers (e.g., cotton) with reactive dyes. These values should be considered a starting point and may require optimization for your specific substrate and equipment.

ParameterRecommended ValueUnitNotes
Dye Concentration1 - 4% owf*Dependent on desired shade depth.
Liquor Ratio1:10 - 1:20-Ratio of the weight of liquor to the weight of fabric.[6][9]
Salt (Glauber's Salt or NaCl)40 - 80g/LActs as an exhausting agent; concentration depends on shade depth.[6]
Alkali (Soda Ash, Na₂CO₃)5 - 20g/LActs as a fixing agent; concentration depends on shade depth.[6]
Exhaustion Temperature60 - 80°COptimal temperature for dye uptake and migration.
Fixation Temperature60 - 80°CTemperature for the chemical reaction between dye and fiber.
pH for Fixation10.5 - 11.0-Critical for initiating the dye-fiber reaction.[6][7]
Exhaustion Time30 - 45minutesTime for the dye to migrate from the dyebath to the fiber.[9]
Fixation Time45 - 60minutesTime for the covalent bond to form.

% owf = on weight of fabric

Diagrams

Troubleshooting_Workflow start Uneven Dyeing Observed check_pretreatment Step 1: Review Pretreatment Protocol start->check_pretreatment pretreatment_ok Pretreatment OK? check_pretreatment->pretreatment_ok check_water Step 2: Analyze Water Quality water_ok Water Soft? check_water->water_ok check_process Step 3: Verify Dyeing Process Parameters process_ok Parameters Correct? check_process->process_ok check_dissolving Step 4: Examine Dye Dissolving & Dosing dosing_ok Dosing Gradual? check_dissolving->dosing_ok pretreatment_ok->check_water Yes remedy_pretreatment Action: Improve Scouring/ Bleaching Consistency pretreatment_ok->remedy_pretreatment No water_ok->check_process Yes remedy_water Action: Use Soft Water or Sequestering Agent water_ok->remedy_water No process_ok->check_dissolving Yes remedy_process Action: Correct Temp, Time, pH, LR process_ok->remedy_process No remedy_dosing Action: Ensure Full Dissolving; Gradual Salt/Alkali Addition dosing_ok->remedy_dosing No end_node Problem Resolved dosing_ok->end_node Yes remedy_pretreatment->end_node remedy_water->end_node remedy_process->end_node remedy_dosing->end_node

Caption: A logical workflow for troubleshooting uneven dyeing results.

Dyeing_Process_Workflow Exhaust Dyeing Protocol cluster_prep Preparation cluster_exhaustion Exhaustion Phase cluster_fixation Fixation Phase cluster_washoff Wash-Off prep_dyebath 1. Prepare Dyebath (Water + Sequestering Agent) add_fabric 2. Add Fabric prep_dyebath->add_fabric dissolve_dye 3. Dissolve Dye add_fabric->dissolve_dye set_temp_exhaust 4. Raise Temp to 60°C add_dye 5. Add Dissolved Dye set_temp_exhaust->add_dye run_exhaust 6. Run for 10-15 min add_dye->run_exhaust add_salt 7. Add Salt (in portions) run_exhaust->add_salt run_salt 8. Run for 30-45 min add_salt->run_salt add_alkali 9. Add Alkali (gradually) run_salt->add_alkali run_fixation 10. Run for 45-60 min add_alkali->run_fixation drain_rinse 11. Drain & Cold Rinse run_fixation->drain_rinse soaping 12. Soap at Boil (15 min) drain_rinse->soaping hot_cold_rinse 13. Hot & Cold Rinse soaping->hot_cold_rinse dry 14. Dry Fabric hot_cold_rinse->dry

Caption: Standard experimental workflow for dyeing with reactive dyes.

Detailed Experimental Protocol: Exhaust Dyeing of Cotton

This protocol outlines a standard laboratory procedure for dyeing a 10g sample of cotton fabric with this compound.

1. Materials & Reagents:

  • 10g pre-scoured and bleached cotton fabric

  • This compound dye powder

  • Sodium Chloride (NaCl) or Glauber's Salt (Na₂SO₄)

  • Sodium Carbonate (Soda Ash, Na₂CO₃)

  • Sequestering agent (e.g., EDTA)

  • Non-ionic soaping agent

  • Distilled or deionized water

  • Laboratory dyeing machine or temperature-controlled water bath with stirrer

  • Beakers, graduated cylinders, and a balance

2. Procedure:

2.1. Dyebath Preparation:

  • Set the liquor ratio to 1:20. For a 10g fabric sample, the total dyebath volume will be 200 mL.

  • In the dyeing vessel, prepare 150 mL of distilled water. Add a sequestering agent (e.g., 0.5 g/L = 0.1g) and stir to dissolve.

  • Add the cotton fabric to the bath. Ensure it is fully wetted out.

2.2. Dye & Salt Preparation:

  • To achieve a 2% shade, weigh out 0.2g of this compound dye powder (2% of 10g).

  • In a separate beaker, make a smooth paste of the dye with a small amount of cold water. Add approximately 25 mL of hot water (~60°C) and stir until the dye is completely dissolved.

  • To achieve a 60 g/L salt concentration, weigh out 12g of NaCl (60 g/L * 0.2 L). Dissolve this in 25 mL of warm water in another beaker.

2.3. Exhaustion Phase:

  • Set the dyebath containing the fabric to 60°C.

  • Add the dissolved dye solution to the dyebath.

  • Allow the machine to run for 10-15 minutes to ensure even distribution of the dye.

  • Add the dissolved salt solution to the dyebath in two equal portions, 15 minutes apart.

  • After the final salt addition, continue the dyeing process at 60°C for an additional 30 minutes to allow for dye exhaustion and migration.[9]

2.4. Fixation Phase:

  • To achieve a 15 g/L alkali concentration, weigh out 3g of soda ash (15 g/L * 0.2 L). Dissolve this in 50 mL of warm water.

  • After the exhaustion phase, add the dissolved soda ash solution to the dyebath slowly over a period of 10-15 minutes. This will raise the pH to approximately 10.5-11, initiating the fixation reaction.[9]

  • Continue running the machine at 60°C for 45-60 minutes to complete the fixation.

2.5. Wash-off Procedure:

  • After fixation, drain the dyebath. Rinse the fabric thoroughly with cold running water until the water runs clear.

  • Prepare a soaping bath containing a non-ionic soaping agent (e.g., 2 g/L) at a 1:20 liquor ratio.

  • Treat the dyed fabric in the soaping bath at a boil (95-100°C) for 10-15 minutes to remove any unfixed or hydrolyzed dye.[9][10]

  • Rinse the fabric again, first with hot water and then with cold water.

  • Squeeze the excess water from the fabric and allow it to air dry.

References

Technical Support Center: Optimizing Reactive Orange 86 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH and temperature for Reactive Orange 86 dyeing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial pH for the dyebath when using this compound?

A1: For the initial exhaustion phase, where the dye is adsorbed onto the substrate, a neutral to slightly acidic pH of 6-7 is recommended for a 1% aqueous solution.[1] Maintaining this pH range helps to ensure the stability of the dye and promotes even uptake by the fiber before the addition of alkali for fixation. An alkaline pH at this initial stage can lead to premature hydrolysis of the dye, reducing its efficiency.

Q2: What is the optimal pH for the fixation of this compound?

A2: The fixation of this compound, where a covalent bond is formed between the dye and the fiber, requires alkaline conditions. The optimal pH for this stage is generally in the range of 10-11.[2][3] This is typically achieved by the addition of an alkali such as sodium carbonate (soda ash). It is crucial to control the pH within this range, as a pH that is too high can accelerate dye hydrolysis, while a pH that is too low will result in incomplete fixation.

Q3: What is the optimal temperature for dyeing with this compound?

A3: The optimal dyeing temperature for many reactive dyes, including those with a vinyl sulfone reactive group like this compound, is typically around 60°C. Temperature plays a critical role in balancing the rate of dye fixation and hydrolysis. While higher temperatures can increase the rate of the dyeing reaction, excessively high temperatures can also lead to a higher rate of dye hydrolysis, which reduces the overall color yield. For some cold-brand reactive dyes, the process can be carried out at room temperature (20-30°C).[1]

Q4: Why is the addition of salt necessary in the this compound dyeing process?

A4: The addition of an electrolyte, such as sodium chloride or sodium sulfate (B86663), is essential to promote the exhaustion of the anionic this compound dye onto the negatively charged surface of cellulosic fibers like cotton. The salt reduces the electrostatic repulsion between the dye and the fiber, allowing for more efficient dye uptake before the fixation stage.

Q5: How can I improve the color yield and fixation of this compound?

A5: To improve color yield and fixation, ensure that the following parameters are optimized:

  • pH Control: Maintain a neutral to slightly acidic pH during exhaustion and an alkaline pH (10-11) during fixation.

  • Temperature Control: Maintain the optimal temperature (around 60°C) during fixation.

  • Electrolyte Concentration: Use the appropriate concentration of salt to maximize dye exhaustion.

  • Dyeing Time: Allow sufficient time for both the exhaustion and fixation phases.

  • Liquor Ratio: A lower liquor ratio (the ratio of the volume of dye liquor to the weight of the fabric) can lead to higher dye fixation.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Poor Color Yield / Pale Shade - Incorrect pH during fixation (too low).- Temperature too low during fixation.- Insufficient amount of alkali.- Excessive dye hydrolysis due to high pH or temperature.- Insufficient dyeing time.- Ensure the pH of the fixation bath is between 10 and 11 using a calibrated pH meter.- Verify that the temperature of the fixation bath is maintained at the optimal level (e.g., 60°C).- Check the concentration of the alkali used.- Avoid excessively high temperatures and pH levels during fixation.- Increase the fixation time to allow for complete reaction.
Uneven Dyeing / Patchy Color - Poor preparation of the substrate (e.g., presence of impurities, uneven wetting).- Dye solution not evenly mixed.- Alkali added too quickly or not evenly distributed.- Poor circulation of the dye liquor.- Dyeing temperature raised too quickly.- Ensure the substrate is properly scoured and bleached to remove any impurities and achieve uniform absorbency.- Thoroughly dissolve and mix the dye before adding it to the dyebath.- Add the alkali solution gradually and ensure good agitation to promote even distribution.- Ensure adequate movement of the substrate or circulation of the dye liquor.- Raise the dyeing temperature gradually to the target fixation temperature.
Shade Inconsistency Between Batches - Variations in pH, temperature, or dyeing time.- Inconsistent water quality (e.g., hardness).- Variations in the substrate from different batches.- Inaccurate measurement of dyes and chemicals.- Standardize and precisely control all dyeing parameters (pH, temperature, time, liquor ratio).- Use deionized or softened water to minimize the impact of water hardness.- Ensure the substrate from different batches has consistent properties.- Use calibrated equipment for weighing dyes and chemicals.
Poor Wash Fastness - Incomplete fixation of the dye.- Insufficient removal of unfixed and hydrolyzed dye after dyeing.- pH during fixation was too high, leading to excessive hydrolysis.- Optimize the fixation conditions (pH, temperature, and time) to ensure maximum covalent bonding.- Perform a thorough soaping and rinsing process after dyeing to remove all unfixed dye. This typically involves washing at a high temperature (e.g., 90-100°C) with a detergent.- Avoid using an excessively high pH during the fixation step.

Data Presentation

Table 1: Recommended Dyeing Parameters for this compound

ParameterExhaustion PhaseFixation Phase
pH 6.0 - 7.010.0 - 11.0
Temperature 25 - 40°C60°C (typical)
Duration 20 - 30 minutes45 - 60 minutes
Electrolyte (NaCl or Na₂SO₄) Add gradually-
Alkali (Na₂CO₃) -Add to initiate

Note: The optimal conditions can vary depending on the specific substrate, equipment, and desired shade. It is highly recommended to perform optimization experiments as outlined in the protocols below.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Fixation of this compound

Objective: To determine the pH at which the highest color strength (K/S value) and fixation efficiency are achieved for this compound on a specific substrate.

Materials:

  • This compound dye

  • Substrate (e.g., cotton fabric)

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for fine pH adjustments

  • Distilled or deionized water

  • Laboratory dyeing machine or water bath with beakers

  • Spectrophotometer for color measurement

  • pH meter

Procedure:

  • Prepare a stock solution of this compound.

  • Prepare a series of dye baths with a constant concentration of dye, electrolyte, and a liquor ratio of 1:20.

  • Adjust the pH of each dye bath to a different value within the range of 9.5 to 12.0 (e.g., 9.5, 10.0, 10.5, 11.0, 11.5, 12.0) using sodium carbonate, with fine adjustments using NaOH or HCl if necessary.

  • Introduce the substrate samples into each dye bath.

  • Carry out the dyeing process at a constant optimal temperature (e.g., 60°C) for a fixed duration (e.g., 60 minutes).

  • After dyeing, thoroughly rinse the samples and perform a soaping wash to remove any unfixed dye.

  • Dry the samples and measure the color strength (K/S value) of each sample using a spectrophotometer.

  • The pH that results in the highest K/S value is the optimal pH for fixation.

Protocol 2: Determination of Optimal Temperature for Fixation of this compound

Objective: To determine the temperature at which the highest color strength (K/S value) and fixation efficiency are achieved for this compound.

Materials:

  • Same as in Protocol 1.

Procedure:

  • Prepare a stock solution of this compound.

  • Prepare a series of dye baths with a constant concentration of dye, electrolyte, and a liquor ratio of 1:20.

  • Adjust the pH of all dye baths to the predetermined optimal fixation pH (from Protocol 1).

  • Introduce the substrate samples into each dye bath.

  • Carry out the dyeing process at a series of different temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C) for a fixed duration (e.g., 60 minutes).

  • After dyeing, thoroughly rinse the samples and perform a soaping wash to remove any unfixed dye.

  • Dry the samples and measure the color strength (K/S value) of each sample using a spectrophotometer.

  • The temperature that results in the highest K/S value is the optimal temperature for fixation.

Mandatory Visualization

Dyeing_Optimization_Workflow cluster_prep Preparation cluster_exhaustion Exhaustion Phase cluster_fixation Fixation Phase cluster_washoff Wash-off prep_substrate Prepare Substrate (Scour, Bleach) add_substrate Add Substrate to Dyebath prep_substrate->add_substrate prep_dyebath Prepare Dyebath (Dye, Water, Auxiliaries) prep_dyebath->add_substrate add_electrolyte Add Electrolyte (e.g., NaCl) add_substrate->add_electrolyte exhaust Exhaustion at Neutral/Slightly Acidic pH add_electrolyte->exhaust add_alkali Add Alkali (e.g., Na2CO3) exhaust->add_alkali fixation Fixation at Optimal pH & Temperature add_alkali->fixation rinse Rinse fixation->rinse soap Soap at High Temperature rinse->soap final_rinse Final Rinse soap->final_rinse final_product Dyed Product final_rinse->final_product

Caption: Workflow for the optimization of this compound dyeing.

Troubleshooting_Logic cluster_issues Common Issues cluster_causes_yield Potential Causes cluster_causes_uneven Potential Causes cluster_causes_shade Potential Causes start Dyeing Issue Identified poor_yield Poor Color Yield start->poor_yield uneven_dyeing Uneven Dyeing start->uneven_dyeing shade_inconsistency Shade Inconsistency start->shade_inconsistency incorrect_ph_temp Incorrect pH or Temperature poor_yield->incorrect_ph_temp hydrolysis Excessive Hydrolysis poor_yield->hydrolysis insufficient_chemicals Insufficient Alkali or Salt poor_yield->insufficient_chemicals poor_prep Poor Substrate Preparation uneven_dyeing->poor_prep improper_addition Improper Chemical Addition uneven_dyeing->improper_addition poor_circulation Poor Liquor Circulation uneven_dyeing->poor_circulation parameter_variation Process Parameter Variation shade_inconsistency->parameter_variation material_inconsistency Inconsistent Substrate or Water shade_inconsistency->material_inconsistency solution Implement Corrective Actions based on Troubleshooting Guide incorrect_ph_temp->solution hydrolysis->solution insufficient_chemicals->solution poor_prep->solution improper_addition->solution poor_circulation->solution parameter_variation->solution material_inconsistency->solution

References

Technical Support Center: Minimizing Hydrolysis of Reactive Orange 86

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing the hydrolysis of C.I. Reactive Orange 86 in the dyebath.

Understanding Hydrolysis of this compound

This compound is an azo dye containing a reactive group, likely a monochlorotriazine, that forms a covalent bond with cellulosic fibers under alkaline conditions. However, in the dyebath, the reactive group can also react with water molecules, a process known as hydrolysis. This side reaction deactivates the dye, preventing it from binding to the fiber. The hydrolyzed dye remains in the dyebath, leading to reduced color yield, poor wash fastness, and increased effluent load.

The primary reaction of dyeing and the competing hydrolysis reaction are illustrated below:

  • Dyeing Reaction: Dye-Cl + Fiber-OH → Dye-O-Fiber + HCl

  • Hydrolysis Reaction: Dye-Cl + H₂O → Dye-OH + HCl

Minimizing hydrolysis is crucial for efficient and effective dyeing processes.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that influence the hydrolysis of this compound?

A1: The primary factors influencing the hydrolysis of reactive dyes like this compound are:

  • pH: Higher pH (more alkaline conditions) increases the rate of hydrolysis.

  • Temperature: Increased temperature accelerates the hydrolysis reaction.

  • Time: Longer exposure to alkaline conditions at elevated temperatures increases the extent of hydrolysis.

  • Electrolyte Concentration: The effect can be complex, but generally, very high concentrations can sometimes increase hydrolysis.

  • Liquor Ratio: A higher liquor ratio (more water per unit of fiber) can lead to increased hydrolysis.

Q2: What is the optimal pH for dyeing with this compound to minimize hydrolysis?

A2: The optimal pH is a balance between promoting the dye-fiber reaction and minimizing hydrolysis. For most monochlorotriazine reactive dyes, a pH range of 10.5-11.0 is recommended for the fixation phase. It is crucial to add the alkali (e.g., soda ash) only at the fixation stage, not at the beginning of the dyeing process.

Q3: How does temperature affect the efficiency of dyeing versus the rate of hydrolysis?

A3: Higher temperatures increase the rate of both the dyeing reaction (fixation) and the hydrolysis reaction. However, the rate of hydrolysis often increases more significantly with temperature than the rate of fixation. For monochlorotriazine dyes like this compound, a fixation temperature of around 60°C is often a good compromise.

Q4: Can I use caustic soda (NaOH) instead of soda ash (Na₂CO₃) to adjust the pH?

A4: While caustic soda can be used to achieve the target pH, it is a much stronger alkali than soda ash. This can lead to a rapid increase in pH, which can significantly accelerate hydrolysis and may damage cellulosic fibers. Soda ash provides a more buffered and controlled pH increase, making it the preferred alkali for minimizing hydrolysis.

Q5: How can I measure the extent of hydrolysis in my dyebath?

A5: The extent of hydrolysis can be quantified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These methods can separate the unhydrolyzed (active) dye from the hydrolyzed (inactive) dye, allowing for their individual quantification.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Color Yield / Pale Shades Excessive hydrolysis of the dye.- Optimize dyebath pH to 10.5-11.0 during fixation.- Control fixation temperature (around 60°C).- Reduce fixation time.- Add alkali at the start of the fixation step, not during initial dye exhaustion.- Use a lower liquor ratio.
Poor Wash Fastness High amount of hydrolyzed dye physically adsorbed onto the fiber.- Ensure thorough washing and soaping after dyeing to remove unfixed, hydrolyzed dye.- Optimize dyeing conditions to minimize initial hydrolysis (see above).
Inconsistent Dyeing Results Fluctuations in dyebath pH, temperature, or dyeing time.- Calibrate pH meters and temperature controllers regularly.- Standardize the dyeing procedure, including the timing of chemical additions.- Ensure proper mixing of chemicals in the dyebath.
Dye Precipitation in Dyebath High electrolyte concentration or low dye solubility at the operating temperature.- Use the recommended amount of electrolyte (e.g., Glauber's salt).- Ensure the dye is fully dissolved before adding to the dyebath.

Quantitative Data on Factors Affecting Hydrolysis

ParameterGeneral Effect on Hydrolysis RateTypical Range for Monochlorotriazine Dyes
pH Increases with increasing pHOptimal fixation pH: 10.5 - 11.0
Temperature Increases significantly with increasing temperatureOptimal fixation temperature: 60°C - 80°C
Electrolyte (NaCl or Na₂SO₄) Minimal direct effect on hydrolysis rate, but high concentrations can slightly increase it. Primarily affects dye exhaustion.20 - 80 g/L (depending on shade depth)
Time Hydrolysis increases with time in alkaline conditionsFixation time: 30 - 90 minutes

Note: The actual hydrolysis rate is dye-specific. The data presented is a general guideline for monochlorotriazine reactive dyes.

Experimental Protocols

Protocol 1: Determination of Hydrolysis Rate of this compound by HPLC

Objective: To quantify the rate of hydrolysis of this compound under specific pH and temperature conditions.

Materials:

  • C.I. This compound

  • Deionized water

  • Buffer solutions (pH 10, 11, 12)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) (HPLC grade)

  • High-Performance Liquid Chromatograph (HPLC) with a C18 column and UV-Vis detector

  • Thermostated water bath

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.

  • Prepare buffered solutions at the desired pH values (e.g., 10, 11, and 12) using a suitable buffer system (e.g., carbonate-bicarbonate).

  • Set up the reaction: In a series of flasks, add a known volume of the buffered solution and place them in a thermostated water bath at the desired temperature (e.g., 60°C).

  • Initiate the reaction: Add a known volume of the this compound stock solution to each flask to achieve the desired final concentration. Start a timer immediately.

  • Sample collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot from each flask.

  • Quench the reaction: Immediately neutralize the collected sample with a small amount of dilute HCl to stop the hydrolysis.

  • HPLC analysis:

    • Set up the HPLC system with a C18 reverse-phase column.

    • Use a suitable mobile phase, for example, a gradient of acetonitrile and ammonium acetate buffer.

    • Inject the quenched samples.

    • Monitor the elution profile at the maximum absorbance wavelength of this compound. The unhydrolyzed and hydrolyzed forms of the dye will have different retention times.

  • Data analysis:

    • Integrate the peak areas of the unhydrolyzed and hydrolyzed dye at each time point.

    • Calculate the concentration of the unhydrolyzed dye as a function of time.

    • Plot ln([Dye]t/[Dye]₀) versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs) for hydrolysis.

Protocol 2: Determination of Dye Fixation Efficiency

Objective: To determine the percentage of this compound that covalently bonds to the cellulosic fiber.

Materials:

  • Dyed fabric sample

  • Unhydrolyzed this compound standard

  • N,N-Dimethylformamide (DMF)

  • Spectrophotometer

  • Soxhlet extraction apparatus

Procedure:

  • Dyeing: Dye a known weight of cellulosic fabric with a known concentration of this compound under controlled conditions.

  • Washing: Thoroughly wash the dyed fabric with a non-ionic detergent and hot water to remove all unfixed and hydrolyzed dye. Rinse until the rinse water is clear.

  • Drying: Dry the washed fabric to a constant weight.

  • Extraction of Fixed Dye:

    • Take a known weight of the dry, washed dyed fabric.

    • Extract the covalently bound dye by treating the fabric with a known volume of a suitable solvent that can break the dye-fiber bond, such as boiling DMF or a specific acidic or alkaline solution that hydrolyzes the bond. This step needs to be carefully selected based on the dye's chemistry.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the extracted dye solution using a spectrophotometer at the maximum absorbance wavelength of this compound.

    • Using a calibration curve prepared from the unhydrolyzed dye standard, determine the concentration of the extracted dye.

  • Calculation of Fixation Efficiency:

    • Calculate the total amount of dye extracted from the fabric.

    • Fixation Efficiency (%) = (Amount of dye fixed on fabric / Initial amount of dye applied) x 100

Visualizations

Hydrolysis_vs_Fixation cluster_reactions Competing Reactions Dye_Bath This compound in Dyebath Fixation Fixation (Covalent Bonding) Dye_Bath->Fixation + Fiber-OH + Alkali, Temp Hydrolysis Hydrolysis (Deactivation) Dye_Bath->Hydrolysis + H2O + Alkali, Temp Fiber Cellulosic Fiber Water Water (H2O) Dyed_Fiber Dyed Fiber (Good Color & Fastness) Fixation->Dyed_Fiber Hydrolyzed_Dye Hydrolyzed Dye (Wasted Dye, Effluent) Hydrolysis->Hydrolyzed_Dye

Caption: Competing reactions of this compound in the dyebath.

Experimental_Workflow_Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solution Prepare Dye Stock Solution Initiate_Reaction Initiate Reaction in Thermostated Water Bath Stock_Solution->Initiate_Reaction Buffered_Solutions Prepare Buffered Solutions (pH 10, 11, 12) Buffered_Solutions->Initiate_Reaction Sample_Collection Collect Aliquots at Time Intervals Initiate_Reaction->Sample_Collection Time (t) Quench_Reaction Quench Reaction (Neutralize with HCl) Sample_Collection->Quench_Reaction HPLC_Analysis HPLC Analysis (Separate & Quantify) Quench_Reaction->HPLC_Analysis Data_Analysis Calculate Rate Constant (k) HPLC_Analysis->Data_Analysis

Caption: Workflow for determining the hydrolysis rate of this compound.

Solving solubility issues with Reactive Orange 86 in alkaline solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Reactive Orange 86 in alkaline solutions.

Troubleshooting Guide

Issue: Precipitation of this compound upon addition of alkali.

Possible Cause 1: Exceeding Solubility Limit at a Given pH and Temperature.

The solubility of reactive dyes is influenced by the pH of the solution. High concentrations of alkali can lead to the aggregation and precipitation of dye molecules.

Troubleshooting Steps:

  • Optimize Alkali Dosing: Instead of adding the entire volume of alkali at once, consider a progressive dosing method. This allows for a gradual increase in pH, giving the dye molecules more time to equilibrate and reducing the risk of localized high concentrations that can trigger precipitation.

  • Increase Temperature: The solubility of this compound increases with temperature.[1] Gently warming the solution can help keep the dye dissolved. Refer to the solubility data table below for temperature-dependent solubility information.

  • Use a Solubilizing Agent: The addition of urea (B33335) can significantly improve the solubility of reactive dyes.[2][3][4] Prepare a stock solution of urea and add it to the dye solution before the alkali.

Possible Cause 2: Hydrolysis of the Dye.

In alkaline conditions, reactive dyes can react with water (hydrolysis) instead of the intended substrate.[5][6] The hydrolyzed dye has lower solubility and can precipitate out of the solution.

Troubleshooting Steps:

  • Control Temperature: Higher temperatures accelerate hydrolysis.[5] Maintain the lowest possible temperature that still allows for adequate solubility.

  • Minimize Time in Alkaline Solution: Prepare the dye and alkali solutions separately and mix them immediately before use.[5] Do not store the dye in an alkaline solution for extended periods.

  • Optimize pH: While alkaline conditions are necessary for the reaction, excessively high pH can increase the rate of hydrolysis.[5] Determine the optimal pH for your specific application that balances reactivity with minimal hydrolysis.

Possible Cause 3: Presence of Electrolytes.

High concentrations of salts (electrolytes) can decrease the solubility of reactive dyes.

Troubleshooting Steps:

  • Control Electrolyte Concentration: If salts are a necessary component of your experiment, use the minimum effective concentration.

  • Purify Water: Use deionized or distilled water to prepare your solutions to avoid introducing additional ions that could affect solubility.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: The solubility of this compound in water is approximately 150 g/L at 20°C and increases to 180 g/L at 80°C.[1]

Q2: How does pH affect the solubility of this compound?

Q3: How can I improve the solubility of this compound in my alkaline solution?

A3: To improve solubility, you can:

  • Increase the temperature of the solution.[1]

  • Add a solubilizing agent like urea.[2][3][4]

  • Control the rate of alkali addition to prevent localized high concentrations.

Q4: What is dye hydrolysis and why is it a problem?

A4: Dye hydrolysis is a chemical reaction where the reactive dye molecule reacts with water instead of the target substrate under alkaline conditions.[5][6] The resulting hydrolyzed dye is no longer reactive and has lower solubility, which can lead to precipitation and inaccurate experimental results.

Q5: How can I minimize the hydrolysis of this compound?

A5: To minimize hydrolysis:

  • Prepare dye and alkali solutions separately and mix them just before use.[5]

  • Control the temperature, as higher temperatures accelerate hydrolysis.[5]

  • Optimize the pH to a level that is sufficient for your reaction but minimizes the rate of hydrolysis.[5]

  • Reduce the time the dye is exposed to alkaline conditions.

Q6: Are there any specific safety precautions I should take when working with this compound?

A6: Yes, as with any chemical, it is important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Data Presentation

Table 1: Solubility of this compound at Different Temperatures

Temperature (°C)Solubility (g/L)Reference
20150[1]
80180[1]

Table 2: Illustrative Hydrolysis Rate of a Reactive Dye at Different pH Values

This table provides illustrative data for a different reactive dye (C.I. Reactive Orange 96) to demonstrate the effect of pH on the decolorization rate, which can be related to hydrolysis. Specific hydrolysis rate constants for this compound were not available in the search results.

pHRate Constant (k) (mM⁻¹ min⁻¹) at 37°CReference
4.10.01[8]
6.30.06[8]
6.50.08[8]
7.10.09[8]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound Solubility

This method can be used to determine the solubility of this compound in your specific alkaline buffer.

Materials:

  • This compound

  • Alkaline buffer of desired pH

  • Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

  • 0.45 µm syringe filters

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in your alkaline buffer.

    • Create a series of standards by serial dilution of the stock solution.

    • Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of this compound (approximately 492 nm).[9]

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a known volume of your alkaline buffer in a flask.

    • Stir the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Sample Analysis:

    • After stirring, allow the undissolved dye to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any suspended particles.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of your calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculate Solubility:

    • Use the absorbance of the diluted sample and the equation from your calibration curve to determine its concentration.

    • Multiply this concentration by the dilution factor to calculate the concentration of the saturated solution. This value represents the solubility of this compound under your experimental conditions.

Protocol 2: Analysis of this compound Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method to quantify the extent of dye hydrolysis over time in an alkaline solution.

Materials:

  • This compound

  • Alkaline buffer of desired pH

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with appropriate buffers)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare the Dye Solution:

    • Dissolve a known concentration of this compound in the alkaline buffer.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the dye solution.

    • Immediately neutralize the aliquot with an acid (e.g., HCl) to stop the hydrolysis reaction.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Inject the filtered samples into the HPLC system.

    • The unhydrolyzed and hydrolyzed forms of the dye will separate and can be detected. The hydrolyzed form is typically more polar and will have a shorter retention time on a reverse-phase column.[5]

  • Data Analysis:

    • Integrate the peak areas for both the unhydrolyzed and hydrolyzed dye at each time point.

    • Calculate the percentage of hydrolyzed dye at each time point.

    • Plot the concentration of the unhydrolyzed dye versus time to determine the rate of hydrolysis.

Visualizations

Troubleshooting_Workflow start Precipitation of This compound in Alkaline Solution cause1 Exceeding Solubility Limit? start->cause1 cause2 Dye Hydrolysis? start->cause2 cause3 High Electrolyte Concentration? start->cause3 solution1a Optimize Alkali Dosing cause1->solution1a solution1b Increase Temperature cause1->solution1b solution1c Add Urea cause1->solution1c solution2a Control Temperature cause2->solution2a solution2b Minimize Time in Alkali cause2->solution2b solution2c Optimize pH cause2->solution2c solution3a Reduce Salt Concentration cause3->solution3a solution3b Use Purified Water cause3->solution3b end Solubility Issue Resolved solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution2c->end solution3a->end solution3b->end

Caption: Troubleshooting workflow for this compound precipitation.

Hydrolysis_Pathway ReactiveDye This compound (Reactive Form) FixedDye Fixed Dye (Covalent Bond) ReactiveDye->FixedDye Fixation (Desired Reaction) HydrolyzedDye Hydrolyzed Dye (Inactive) ReactiveDye->HydrolyzedDye Hydrolysis (Side Reaction) Substrate Substrate (e.g., Cellulose-OH) Substrate->FixedDye Water Water (H2O) Water->HydrolyzedDye Alkali Alkali (OH⁻) Alkali->FixedDye Alkali->HydrolyzedDye

Caption: Competing reactions of this compound in alkaline solution.

Experimental_Workflow_Solubility start Start: Determine Solubility step1 Prepare Calibration Curve start->step1 step2 Prepare Saturated Solution (Excess Dye + Buffer) start->step2 step7 Calculate Concentration using Calibration Curve step1->step7 step3 Equilibrate (e.g., 24h stirring) step2->step3 step4 Filter Supernatant step3->step4 step5 Dilute Sample step4->step5 step6 Measure Absorbance (λmax) step5->step6 step6->step7 end End: Solubility Value step7->end

Caption: Workflow for spectrophotometric solubility determination.

References

Technical Support Center: Improving the Wash Fastness of Fabrics Dyed with Reactive Orange 86

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the wash fastness of fabrics dyed with Reactive Orange 86.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor wash fastness in fabrics dyed with this compound?

A1: The primary cause of poor wash fastness in reactive dyes like this compound is the hydrolysis of the dye molecule.[1][2] In the alkaline conditions required for dyeing, the reactive group of the dye can react with water (hydrolysis) instead of the hydroxyl groups of the cellulosic fiber.[1] This hydrolyzed dye has no covalent bond with the fabric and is only loosely attached, leading to its removal during washing.[2] Inadequate removal of this unfixed, hydrolyzed dye during the post-dyeing washing process (soaping) is a major contributor to poor wash fastness.[3][4]

Q2: How does the soaping process improve wash fastness?

A2: The soaping process is a critical post-dyeing treatment that removes unfixed, hydrolyzed reactive dye from the fabric surface.[3][4] This is typically a high-temperature wash with a soaping agent.[3][5] The high temperature increases the diffusion rate of the hydrolyzed dye, helping it move out of the fiber.[6] Soaping agents aid in the removal of this loose dye and prevent it from redepositing onto the fabric, thereby improving the final wash fastness.[1]

Q3: What is the role of a cationic fixing agent in improving wash fastness?

A3: A cationic fixing agent is an after-treatment chemical that can further enhance wash fastness. These agents are positively charged molecules that form a complex with the negatively charged (anionic) reactive dye molecules that are not covalently bonded to the fabric.[7] This complex is larger and less soluble in water, which helps to hold the unfixed dye onto the fabric during washing, thus reducing bleeding and improving the wash fastness rating.[1][7] However, it is crucial to note that a fixing agent is not a substitute for a thorough soaping process.[1][8]

Q4: Can the dyeing parameters themselves affect the final wash fastness?

A4: Yes, dyeing parameters play a significant role. Factors such as pH, temperature, and electrolyte concentration can influence the rate of dye hydrolysis.[3] Higher alkalinity and temperature can increase the rate of hydrolysis.[3] Therefore, optimizing the dyeing process to maximize dye fixation and minimize hydrolysis is a key step in achieving good wash fastness.

Q5: How is wash fastness quantitatively assessed?

A5: Wash fastness is quantitatively assessed using standardized test methods, most commonly the ISO 105-C06 standard.[9][10] This test involves washing a dyed fabric specimen in contact with a multifiber strip under controlled conditions of temperature, detergent, and mechanical action.[9] The results are evaluated using a grey scale for assessing color change of the dyed fabric and a grey scale for assessing staining on the adjacent multifiber strip.[10][11] The ratings range from 1 (poor) to 5 (excellent).[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor wash fastness (significant color change and/or staining) Incomplete removal of hydrolyzed dye.Optimize the soaping process: ensure high enough temperature (e.g., 95°C), adequate soaping agent concentration (e.g., 0.5-2 g/L), and sufficient time (e.g., 15 minutes).[5][8] Perform multiple hot and cold rinses after soaping.[5]
Excessive dye hydrolysis during dyeing.Control dyeing pH and temperature. Avoid excessively high alkalinity or prolonged dyeing times at high temperatures.[3]
Improper selection or application of a fixing agent.Ensure the cationic fixing agent is compatible with the dye and applied according to the manufacturer's recommendations. A thorough soaping must precede the fixing treatment.[1][8]
Inconsistent wash fastness results Variations in water quality (hardness).Use deionized or softened water for dyeing and washing processes. Hard water ions can interfere with both dyeing and the effectiveness of soaping agents.[3]
Non-standardized testing procedure.Strictly adhere to a standardized wash fastness test protocol, such as ISO 105-C06, ensuring consistent temperature, time, and mechanical action.[9]

Data Presentation

Table 1: Effect of Soaping Agent Concentration on Wash Fastness of Cotton Dyed with a Reactive Dye

Soaping AgentConcentration (g/L)Shade (%)Wash Fastness (Color Change)
Untreated-1.03
Dekol SN0.51.04
Dekol SN1.01.04
Ladipur RSK0.51.03/4
Ladipur RSK1.01.03/4

Data adapted from a study on reactive dyes, illustrating the general trend of improvement with soaping agents.[8]

Table 2: Effect of Cationic Fixing Agent on Wash Fastness of Cotton Dyed with a Reactive Dye (After Soaping)

Soaping AgentFixing AgentShade (%)Wash Fastness (Color Change) - Before FixingWash Fastness (Color Change) - After Fixing
Dekol SN (0.5 g/L)Cyclanon FIX (0.5%)1.044/5
Dekol SN (1.0 g/L)Cyclanon FIX (1.0%)1.034/5
Ladipur RSK (0.5 g/L)Optifix EC (0.5%)1.03/44
Ladipur RSK (1.0 g/L)Optifix EC (1.0%)1.03/44

Data adapted from a study on reactive dyes, showing the enhancement of wash fastness with the application of a cationic fixing agent after soaping.[8]

Experimental Protocols

Protocol 1: Standard Laboratory Dyeing Procedure for Cotton with this compound
  • Fabric Preparation: Start with scoured and bleached 100% cotton fabric.

  • Dye Bath Preparation:

    • Set the liquor ratio to 1:20 (e.g., 5 g of fabric in 100 mL of water).

    • Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1 g/L) to the water.

    • Dissolve the required amount of this compound (e.g., 2% on weight of fabric, owf) in a small amount of warm water and add it to the dyebath.

    • Add Glauber's salt (e.g., 60 g/L) as the electrolyte.

  • Dyeing:

    • Immerse the cotton fabric in the dyebath at room temperature.

    • Raise the temperature to 60°C over 20 minutes.

    • Run for 30 minutes at 60°C.

    • Add the required amount of soda ash (e.g., 20 g/L), dissolved in water, to the dyebath in two portions over 15 minutes.

    • Continue dyeing for another 45-60 minutes at 60°C.

  • Post-Dyeing Rinsing:

    • Drain the dyebath.

    • Rinse the fabric thoroughly with cold water.

Protocol 2: Soaping After-Treatment
  • Initial Rinse: After dyeing, rinse the fabric in cold water to remove excess alkali and unfixed dye.[5]

  • Hot Wash (Soaping):

    • Prepare a fresh bath with a non-ionic soaping agent (e.g., 2 g/L) at a liquor ratio of 1:20.

    • Immerse the rinsed fabric and heat the bath to 95°C.

    • Maintain the temperature for 15 minutes with occasional stirring.[8]

  • Rinsing:

    • Drain the soaping bath.

    • Rinse the fabric with hot water (around 70°C) for 10 minutes.

    • Follow with a final cold water rinse until the water runs clear.[5]

  • Drying: Squeeze the excess water and air-dry the fabric.

Protocol 3: Cationic Fixing Agent After-Treatment
  • Preparation: After the soaping and rinsing steps are completed, prepare a fresh bath with the cationic fixing agent (e.g., 2% owf) at a liquor ratio of 1:20.

  • Treatment:

    • Immerse the soaped and rinsed fabric in the fixing bath at room temperature.

    • Agitate gently for 20-30 minutes.

  • Rinsing and Drying:

    • Drain the fixing bath.

    • Give the fabric a light rinse with cold water.

    • Squeeze the excess water and air-dry.

Protocol 4: Wash Fastness Testing (Based on ISO 105-C06)
  • Specimen Preparation:

    • Cut a specimen of the dyed fabric (100 mm x 40 mm).

    • Attach a multifiber adjacent fabric of the same size by sewing along one of the shorter edges.

  • Test Procedure:

    • Prepare the test solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate (B1237305) in grade 3 water.

    • Place the composite specimen in a stainless steel container with 10 stainless steel balls.

    • Add 150 mL of the test solution.

    • Place the container in a Launder-Ometer or similar apparatus.

    • Run the test at 40°C for 30 minutes (for test A2S).[9]

  • Post-Test Rinsing and Drying:

    • Remove the specimen and rinse twice with grade 3 water.

    • Squeeze out the excess water.

    • Separate the multifiber fabric from the dyed specimen (except at the stitched edge) and dry them in an oven at a temperature not exceeding 60°C.

  • Assessment:

    • Assess the change in color of the dyed specimen using the Grey Scale for Color Change.

    • Assess the degree of staining on each fiber of the multifiber strip using the Grey Scale for Staining.

Visualizations

G cluster_dyeing Dyeing Process cluster_after_treatment After-Treatment & Testing Dye_Bath_Prep Dye Bath Preparation (this compound, Salt) Dyeing_Step Dyeing (Exhaustion Phase) Dye_Bath_Prep->Dyeing_Step Alkali_Addition Alkali Addition (Soda Ash) Dyeing_Step->Alkali_Addition Fixation Fixation Phase Alkali_Addition->Fixation Rinsing Cold Rinse Fixation->Rinsing Soaping Soaping (Hot Wash with Soaping Agent) Rinsing->Soaping Hot_Cold_Rinse Hot & Cold Rinse Soaping->Hot_Cold_Rinse Fixing Cationic Fixing (Optional) Hot_Cold_Rinse->Fixing Final_Rinse_Dry Final Rinse & Dry Hot_Cold_Rinse->Final_Rinse_Dry Skip Fixing Fixing->Final_Rinse_Dry Wash_Fastness_Test Wash Fastness Test (ISO 105-C06) Final_Rinse_Dry->Wash_Fastness_Test Evaluation Evaluation (Grey Scales) Wash_Fastness_Test->Evaluation G cluster_reaction Chemical Reactions in Reactive Dyeing cluster_fixation Desired Reaction: Fixation cluster_hydrolysis Side Reaction: Hydrolysis Reactive_Dye This compound (D-Cl) Covalent_Bond Covalent Bond Formation (D-O-Cell) Reactive_Dye->Covalent_Bond Hydrolyzed_Dye Hydrolyzed Dye (D-OH) Reactive_Dye->Hydrolyzed_Dye Cellulose Cellulose Fiber (Cell-OH) Cellulose->Covalent_Bond Water Water (H₂O) Water->Hydrolyzed_Dye Alkali Alkali (e.g., Soda Ash) Alkali->Cellulose activates Alkali->Water catalyzes hydrolysis Good_Wash_Fastness Good Wash Fastness Covalent_Bond->Good_Wash_Fastness Poor_Wash_Fastness Poor Wash Fastness Hydrolyzed_Dye->Poor_Wash_Fastness

References

Methods to reduce bleeding of Reactive Orange 86.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize bleeding of Reactive Orange 86 and other reactive dyes during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process that can lead to poor wash fastness and color bleeding.

Question: Why is my this compound bleeding after dyeing and washing?

Answer: Dye bleeding is primarily caused by unfixed dye molecules washing out from the substrate. There are two main reasons for this:

  • Incomplete Fixation: The covalent bond between the reactive dye and the fiber (e.g., cellulose) did not form efficiently. This leaves a significant amount of unreacted dye physically trapped within the fiber.

  • Dye Hydrolysis: Under the alkaline conditions required for fixation, reactive dyes can react with water instead of the fiber.[1][2] This hydrolyzed dye is no longer able to form a covalent bond with the fiber but can still be adsorbed, leading to poor wash fastness.[1][3] The subsequent washing process is designed to remove this hydrolyzed dye, but if the amount is excessive or the wash-off is inadequate, bleeding will occur.[4]

Question: I'm observing significant color loss during the first wash. How can I improve dye fixation?

Answer: To improve the fixation of this compound, you must optimize several key dyeing parameters. Inadequate control of these factors is a common cause of poor fixation.

  • Optimize pH: The fixation of reactive dyes is highly dependent on an alkaline pH to ionize the hydroxyl groups of cellulosic fibers, making them ready to react with the dye.[1][3] For most reactive dyes, the optimal pH for fixation is between 10.5 and 11.0.[5][6][7] A pH that is too low will result in insufficient fiber activation, while a pH that is too high will accelerate dye hydrolysis, reducing the amount of dye available to react with the fiber.[3]

  • Control Temperature: Temperature influences the rates of dye diffusion, fixation, and hydrolysis.[5] While higher temperatures increase the reaction rate, they also significantly increase the rate of dye hydrolysis.[2][3] It is crucial to follow the recommended temperature profile for the specific dye. For many medium-temperature reactive dyes, a temperature of 60-70°C is optimal.[5]

  • Ensure Adequate Electrolyte Concentration: Reactive dyes have a low affinity for cellulosic fibers in water. Electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), are essential to neutralize the negative surface charge of the fiber, which allows the anionic dye molecules to approach the fiber and be adsorbed.[8][9] Insufficient salt will lead to poor dye exhaustion and, consequently, poor fixation.[5]

  • Use an Appropriate Liquor Ratio: The liquor ratio (the ratio of the volume of dye liquor to the weight of the goods) affects dye concentration at the fiber surface. A lower liquor ratio (e.g., 1:7) generally leads to higher exhaustion and fixation rates compared to a higher ratio.[5]

Question: My colors look dull after the final wash, and the wash water is still heavily colored. What's wrong with my washing-off process?

Answer: A thorough washing-off process is as critical as the dyeing stage itself to achieve good fastness and prevent future bleeding. The goal is to remove all unfixed and hydrolyzed dye.[4] A multi-step process is recommended:

  • Cold Rinse: Immediately after dyeing, perform a cold rinse to remove surface dye and residual salts and alkali.[10]

  • Hot Rinse: Follow with a hot rinse to begin removing the unfixed, hydrolyzed dye.

  • Soaping: The most critical step is soaping at or near boiling temperature (e.g., 95°C) with a suitable detergent or soaping agent.[4][11] The high temperature causes the fiber to swell, which helps to release the trapped hydrolyzed dye molecules. The soaping agent helps to keep the removed dye suspended in the water, preventing it from redepositing onto the fabric.[11]

  • Final Rinses: Conclude with further hot and cold rinses until the water runs clear.

Failure to perform the soaping step at a sufficiently high temperature is a very common cause of poor wash fastness.[10]

Question: I have followed all the steps, but I still see minor bleeding. How can I eliminate it completely?

Answer: For applications requiring the highest level of wash fastness, a final treatment with a cationic fixing agent is recommended.

Cationic Fixing Agents: These are post-treatment chemicals that work by forming an insoluble complex with any remaining unfixed anionic reactive dye molecules.[12] This complex is much larger and has a higher affinity for the fiber, significantly improving wash fastness and reducing bleeding.[13] Many modern fixing agents are formaldehyde-free.[14][15] They are typically applied in a final bath after the washing-off process is complete.[4]

Frequently Asked Questions (FAQs)

Q1: What is dye hydrolysis and why is it a problem? A1: Dye hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with water (H₂O) instead of the functional groups on the fiber (e.g., -OH on cellulose).[1] This reaction is accelerated by the high temperature and alkaline pH necessary for dyeing.[2][16] Once hydrolyzed, the dye can no longer form a permanent covalent bond with the fiber, becoming a major cause of color bleeding during washing.[1][3]

Q2: What is the role of salt in reactive dyeing? A2: Reactive dyes are anionic (negatively charged), and so are cellulosic fibers like cotton in water. This creates an electrostatic repulsion that hinders the dye from approaching the fiber.[8][9] Salt (like NaCl or Na₂SO₄) dissolves in water to form positive (Na⁺) and negative (Cl⁻ or SO₄²⁻) ions. The positive sodium ions are attracted to the negative fiber surface, neutralizing its charge. This allows the negative dye anions to move closer to the fiber, increasing adsorption (exhaustion) and setting the stage for the fixation reaction.[8][17]

Q3: Can I use vinegar or salt in the final rinse to stop bleeding? A3: Adding salt or vinegar to the rinse water is generally not effective for setting commercially dyed fabrics with reactive dyes.[18] Salt is used during the dyeing phase to promote exhaustion, not as a post-treatment to fix color.[8] While acid is used to set acid dyes on protein fibers like wool, it does not create a permanent bond with reactive dyes on cellulose (B213188). The most reliable method to prevent bleeding is to ensure optimal fixation during dyeing, followed by a thorough hot soaping wash-off to remove all unfixed dye.[10][11] For maximum security, a cationic fixing agent can be used as a final step.[19]

Q4: Does the quality of water affect dye bleeding? A4: Yes, water quality, specifically its hardness, can impact the dyeing and washing process. Hard water contains calcium (Ca²⁺) and magnesium (Mg²⁺) ions. These ions can form complexes with reactive dye molecules, which can reduce the dye's solubility and lead to precipitation.[10] During the wash-off, these complexes can be difficult to remove, contributing to poor fastness.[10] Using a chelating agent or water softener in the dyebath and wash liquor can sequester these ions and improve results.[11]

Q5: Why do red and orange dyes seem to bleed more than other colors? A5: While any poorly fixed reactive dye can bleed, red and orange dyes are often perceived as being more problematic.[20][21] This can be due to the specific chemical structure of the chromophore, which may have a lower fixation efficiency or a higher rate of hydrolysis compared to other dye structures. It is often necessary to be particularly rigorous with the dyeing and washing parameters when using these shades.[21]

Data Presentation

Table 1: Typical Optimized Parameters for Exhaust Dyeing of Cotton with Reactive Dyes

ParameterRecommended ValuePurpose & Rationale
Electrolyte (e.g., NaCl) 30 - 80 g/LNeutralizes fiber surface charge to increase dye exhaustion.[8][9] Concentration depends on the depth of shade.
Alkali (e.g., Na₂CO₃) 10 - 20 g/LCreates the necessary alkaline pH for the fixation reaction between the dye and fiber.[1][5]
pH 10.5 - 11.0Optimal range for ionization of cellulose without excessively accelerating dye hydrolysis.[5][6][7]
Temperature 60 - 70 °CBalances the rate of dye fixation against the rate of dye hydrolysis for medium-temperature dyes.[5]
Liquor Ratio (M:L) 1:5 to 1:10A lower ratio increases the effective dye concentration, promoting higher exhaustion and fixation.[5]
Dyeing Time 30 - 60 minAllows for sufficient time for dye diffusion, adsorption, and reaction with the fiber after alkali addition.[5]

Experimental Protocols

Protocol 1: Standard Method for Determining Dye Fixation Efficiency

This protocol provides a general method to quantify the percentage of dye that has covalently bonded to the fabric.

  • Dyeing: Perform the dyeing process according to the optimized parameters. After dyeing, collect the exhausted dyebath liquor.

  • Rinsing & Soaping: Thoroughly rinse and soap the dyed fabric as described in the troubleshooting guide to remove all unfixed and hydrolyzed dye. Collect all rinsing and soaping liquors.

  • Spectrophotometric Analysis:

    • Combine the exhausted dyebath and all wash liquors into a single volume.

    • Using a UV-Vis spectrophotometer, measure the absorbance of this combined liquor at the maximum absorption wavelength (λ-max) of this compound.

    • Calculate the concentration of the unfixed dye using a pre-established calibration curve of the dye.

  • Calculation:

    • Calculate the total mass of unfixed dye (m_unfixed) in the collected liquor.

    • Calculate the initial mass of dye used in the dyebath (m_initial).

    • The fixation efficiency (F%) is calculated using the formula: F% = [(m_initial - m_unfixed) / m_initial] * 100

Protocol 2: Application of a Cationic Dye Fixing Agent

This protocol describes the post-treatment step to enhance wash fastness.

  • Prerequisites: The fabric must be thoroughly washed and rinsed after dyeing to remove the majority of unfixed dye.

  • Bath Preparation: Prepare a fresh bath with water at 30-40°C.

  • Agent Addition: Add the cationic fixing agent to the bath. The concentration is typically 0.5% to 2% on the weight of the fabric (o.w.f.), but follow the manufacturer's specific recommendations.

  • Treatment: Immerse the dyed and washed fabric in the bath. Agitate gently for 15-20 minutes to ensure even application.

  • Rinsing and Drying: After treatment, give the fabric a light rinse and then dry as usual.

Visualizations

Dye_Fixation_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_washoff Washing-Off cluster_finishing Finishing (Optional) Prep Prepare Dyebath (Dye + Water) Add_Fabric Add Fabric Prep->Add_Fabric Add_Salt Add Electrolyte (e.g., NaCl) Add_Fabric->Add_Salt Temp: 30-40°C Exhaustion Exhaustion Phase (Dye adsorbs onto fiber) Add_Salt->Exhaustion Time: 15-20 min Add_Alkali Add Alkali (e.g., Na2CO3) Exhaustion->Add_Alkali Raise Temp: 60-70°C Fixation Fixation Phase (Covalent bond formation) Add_Alkali->Fixation pH: 10.5-11 Time: 30-60 min Cold_Rinse Cold Rinse Fixation->Cold_Rinse Hot_Soaping Hot Soaping (>90°C) Cold_Rinse->Hot_Soaping Final_Rinse Final Rinses Hot_Soaping->Final_Rinse Fixing_Agent Apply Cationic Fixing Agent Final_Rinse->Fixing_Agent For max. fastness Final_Product Final Product (High Wash Fastness) Final_Rinse->Final_Product Fixing_Agent->Final_Product

Caption: Standard workflow for reactive dyeing to maximize fixation and wash fastness.

Troubleshooting_Logic Start Dye Bleeding Observed Check_Fixation Review Fixation Parameters? Start->Check_Fixation Check_Washing Review Washing-Off Process? Check_Fixation->Check_Washing No, params are optimal Fix_Params Optimize: 1. pH (10.5-11) 2. Temp (60-70°C) 3. Salt (30-80 g/L) 4. Liquor Ratio (<1:10) Check_Fixation->Fix_Params Yes Wash_Params Implement/Improve: 1. Thorough Cold/Hot Rinses 2. Soaping at >90°C 3. Use Soaping Agent Check_Washing->Wash_Params Yes Post_Treat Still Bleeding? (Minor) Check_Washing->Post_Treat No, process is correct Fix_Params->Check_Washing Wash_Params->Post_Treat Use_Fixative Apply Cationic Fixing Agent Post_Treat->Use_Fixative Yes End Bleeding Resolved Post_Treat->End No Use_Fixative->End

References

Technical Support Center: Overcoming Poor Color Yield with Reactive Orange 86

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to poor color yield when using Reactive Orange 86.

Troubleshooting Guide

Q1: My final product has a much lighter shade than expected. What are the potential causes and solutions?

A1: Poor color yield with this compound is a common issue that can stem from several factors throughout the dyeing process. The primary reasons are often related to dye hydrolysis, improper dye fixation, or issues with the substrate.

Key Troubleshooting Steps:

  • Verify Dyebath pH: The pH of the dyebath is critical for both the exhaustion and fixation phases. An incorrect pH can significantly hinder dye uptake and reaction with the substrate.

  • Optimize Temperature: Temperature influences both the rate of dye diffusion and the competing hydrolysis reaction. Ensure your process temperatures are within the optimal range for this compound.

  • Check Electrolyte and Alkali Concentrations: The correct concentrations of salt (electrolyte) and alkali are essential for neutralizing fiber surface charge and facilitating the covalent bonding of the dye.

  • Review Dyeing Time: Insufficient time for exhaustion or fixation will result in a lower color yield.

  • Assess Substrate Preparation: The substrate must be properly prepared (scoured and bleached) to remove any impurities that could interfere with dyeing.

  • Ensure Proper Washing-Off: Inadequate removal of unfixed, hydrolyzed dye can lead to poor wash fastness and may be mistaken for poor initial color yield.

Below is a logical workflow to diagnose the cause of poor color yield:

Troubleshooting_Workflow start Poor Color Yield Observed check_pH Verify Dyebath pH (Exhaustion & Fixation) start->check_pH check_temp Review Process Temperatures check_pH->check_temp fixation_failure Likely Incomplete Dye Fixation check_pH->fixation_failure Incorrect pH check_chems Assess Electrolyte & Alkali Concentrations check_temp->check_chems hydrolysis High Probability of Dye Hydrolysis check_temp->hydrolysis Temperature too high check_time Evaluate Dyeing Duration check_chems->check_time check_chems->fixation_failure Incorrect concentrations check_substrate Inspect Substrate Preparation check_time->check_substrate check_time->fixation_failure Insufficient time check_washoff Analyze Washing-Off Procedure check_substrate->check_washoff check_substrate->fixation_failure Impurities present remediation Implement Corrective Actions Based on Findings check_washoff->remediation Improve washing hydrolysis->remediation fixation_failure->remediation

Troubleshooting workflow for poor color yield.

Frequently Asked Questions (FAQs)

Q2: What is dye hydrolysis and how does it affect my results with this compound?

A2: Hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with water instead of the hydroxyl groups on the cellulose (B213188) fiber.[1][2] This hydrolyzed dye is no longer able to form a covalent bond with the substrate, leading to a significant loss in color yield and an increase in colored effluent.[1][3] Factors that accelerate hydrolysis include high temperatures, high pH, and prolonged dyeing times.[4]

The competing reactions of fixation and hydrolysis are illustrated below:

Hydrolysis_vs_Fixation cluster_0 Reactive_Orange_86 This compound (Active) Fixed_Dye Covalent Bond (Good Color Yield) Reactive_Orange_86->Fixed_Dye Fixation (Alkaline pH) Hydrolyzed_Dye Inactive Dye (Poor Color Yield) Reactive_Orange_86->Hydrolyzed_Dye Hydrolysis Cellulose_Fiber Cellulose Fiber (-OH groups) Cellulose_Fiber->Fixed_Dye Water Water (H₂O) Water->Hydrolyzed_Dye

Competition between dye fixation and hydrolysis.

Q3: What are the optimal process parameters for dyeing cotton with this compound?

A3: The optimal parameters for dyeing with this compound can vary depending on the desired shade depth. Below are recommended starting points for an exhaust dyeing process on cotton.

Table 1: Recommended Dyeing Parameters for this compound on Cotton

ParameterPale Shade (≤ 1.0% owf)Medium Shade (1.0 - 3.0% owf)Dark Shade (≥ 3.0% owf*)
Electrolyte (NaCl or Na₂SO₄) 20 - 40 g/L40 - 70 g/L70 - 100 g/L
Alkali (Na₂CO₃) 10 - 15 g/L15 - 20 g/L20 - 25 g/L
Liquor Ratio 1:10 - 1:201:10 - 1:151:8 - 1:10
Exhaustion Temperature 50 - 60 °C50 - 60 °C50 - 60 °C
Fixation Temperature 50 - 60 °C50 - 60 °C50 - 60 °C
Exhaustion Time 30 - 45 min30 - 45 min30 - 45 min
Fixation Time 45 - 60 min60 - 75 min75 - 90 min
Fixation pH 10.5 - 11.010.5 - 11.010.5 - 11.0

*owf: on the weight of fabric

Q4: How does the concentration of salt affect the color yield?

A4: Reactive dyes like this compound have a low affinity for cellulosic fibers in water because both the dye and the fiber surface carry a negative charge, leading to electrostatic repulsion. The addition of an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), neutralizes this negative charge on the fiber surface. This reduction in repulsion allows more dye molecules to move from the dyebath onto the fiber, a process known as exhaustion, which is a prerequisite for fixation.[5] Insufficient salt will lead to poor exhaustion and consequently, a poor final color yield.

Q5: Can I use the same conditions for different cellulosic fibers?

A5: While the general principles apply, minor adjustments may be necessary for different cellulosic fibers due to variations in their morphology and reactivity. For instance, viscose rayon generally requires less salt for exhaustion compared to cotton due to its higher affinity for reactive dyes. It is always recommended to perform preliminary experiments to optimize conditions for a specific substrate.

Experimental Protocols

Detailed Methodology for Exhaust Dyeing of Cotton with this compound

This protocol describes a standard laboratory procedure for dyeing a 10-gram sample of pre-scoured and bleached cotton fabric to a medium shade.

Materials and Reagents:

  • This compound (C.I. This compound)

  • Pre-scoured and bleached 100% cotton fabric

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Soda ash (Na₂CO₃)

  • Acetic acid (for neutralization)

  • Non-ionic detergent

  • Deionized water

  • Laboratory dyeing apparatus (e.g., shaking water bath, beaker dyeing machine)

  • Standard laboratory glassware and balance

Procedure:

  • Dye and Chemical Preparation:

    • Prepare a 1% (w/v) stock solution of this compound in deionized water.

    • Calculate and weigh the required amounts of salt and soda ash based on the desired shade depth and liquor ratio (see Table 1). For a 2% shade and a 1:20 liquor ratio on a 10g fabric sample, the total volume is 200 mL. This would require 4 mL of the 1% dye stock solution, 12g of NaCl (60 g/L), and 3g of Na₂CO₃ (15 g/L).

  • Dyeing - Exhaustion Phase:

    • Set the dyebath with the required volume of deionized water and bring it to the initial temperature of 50°C.

    • Add the calculated amount of dye stock solution to the dyebath.

    • Introduce the pre-wetted cotton fabric.

    • Gradually add the pre-dissolved salt over 10-15 minutes.

    • Run the dyeing process at 50-60°C for 30-45 minutes to allow for dye exhaustion.

  • Dyeing - Fixation Phase:

    • After the exhaustion phase, add the pre-dissolved soda ash to the dyebath over 10 minutes to raise the pH to 10.5-11.0.

    • Continue the dyeing at 50-60°C for 45-60 minutes to facilitate the covalent bonding of the dye to the fiber.

  • Washing-Off:

    • Drain the dyebath.

    • Rinse the dyed fabric thoroughly with cold water until the rinse water is clear.

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes at 40°C.

    • Perform a soaping wash at 95°C for 15 minutes with a 2 g/L solution of non-ionic detergent to remove all unfixed and hydrolyzed dye.[6]

    • Rinse the fabric with hot water and then cold water.

    • Squeeze out excess water and air dry.

The overall experimental workflow is depicted below:

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_wash Washing-Off prep_dye Prepare Dye Stock Solution exhaustion Exhaustion Phase: Add Dye & Salt (50-60°C, 30-45 min) prep_dye->exhaustion prep_chems Weigh Salt & Alkali prep_chems->exhaustion fixation Fixation Phase: Add Alkali (50-60°C, 45-60 min) exhaustion->fixation rinse Cold Rinse fixation->rinse neutralize Neutralize (Acetic Acid) rinse->neutralize soap Soaping at Boil (95°C, 15 min) neutralize->soap final_rinse Hot & Cold Rinse soap->final_rinse end Dry Fabric final_rinse->end

Exhaust dyeing experimental workflow.

References

Technical Support Center: Managing Effluent from Reactive Orange 86 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with wastewater from Reactive Orange 86 dyeing processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal from wastewater important?

This compound is an azo dye used in the textile industry for dyeing cellulosic fibers like cotton.[1] Its release into wastewater is a significant environmental concern due to its color, which can reduce light penetration in aquatic ecosystems and affect photosynthesis.[1] Additionally, azo dyes and their breakdown products can be toxic and carcinogenic.[2]

Q2: What are the primary methods for treating wastewater containing this compound?

The most common and effective methods for treating textile wastewater containing reactive dyes like this compound include:

  • Coagulation-Flocculation: This chemical process uses coagulants to destabilize dye particles, causing them to aggregate and settle.[3]

  • Adsorption: This physical process involves the use of porous materials (adsorbents) like activated carbon to bind and remove dye molecules from the water.[4]

  • Advanced Oxidation Processes (AOPs): These methods utilize highly reactive species, such as hydroxyl radicals, to break down the complex structure of the dye molecules.[5] Common AOPs include Fenton's reagent (H₂O₂ + Fe²⁺) and photocatalysis (e.g., using TiO₂ or ZnO with UV light).[5][6]

Q3: How can I measure the concentration of this compound in my effluent samples?

UV-Visible (UV-Vis) spectrophotometry is a common and effective method for determining the concentration of dyes in a solution.[7] By measuring the absorbance of the sample at the dye's maximum wavelength (λmax) and comparing it to a calibration curve of known concentrations, you can accurately determine the dye concentration in your unknown sample.[3]

Q4: Are there any safety precautions I should take when handling this compound and the chemicals for wastewater treatment?

Yes, safety is paramount. When handling powdered dyes like this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a dust mask, to avoid inhalation and skin contact.[8] The whole process of dispensing powdered and granular forms of reactive dye should be carried out under local exhaust ventilation.[9] When working with treatment chemicals such as acids, bases, and oxidizing agents, always consult the Safety Data Sheet (SDS) and handle them in a well-ventilated area, preferably a fume hood.[10]

Troubleshooting Guides

Coagulation-Flocculation

Q: My coagulation-flocculation process is not effectively removing the color from the this compound effluent. What could be the problem?

A: Several factors can affect the efficiency of coagulation-flocculation. Consider the following troubleshooting steps:

  • Incorrect pH: The pH of the wastewater is a critical parameter. For many azo dyes, acidic conditions are more effective for coagulation with common coagulants like alum and ferric salts.[11][12]

  • Inappropriate Coagulant Dosage: Both insufficient and excessive coagulant dosages can lead to poor performance. An optimal dosage is required to neutralize the charge of the dye molecules and form settleable flocs.[12]

  • Ineffective Mixing: The process requires an initial rapid mixing phase to disperse the coagulant, followed by a slow mixing phase to promote floc formation.[13]

  • Interfering Substances: The presence of other chemicals in the effluent, such as surfactants or high concentrations of dissolved solids, can interfere with the coagulation process.[14]

Adsorption

Q: The adsorption capacity of my activated carbon for this compound seems low. How can I improve it?

A: Low adsorption capacity can be due to several factors. Here are some troubleshooting tips:

  • Suboptimal pH: The pH of the solution affects the surface charge of the adsorbent and the ionization of the dye molecules. For reactive dyes, adsorption is often more effective at a slightly acidic pH.[15]

  • Insufficient Contact Time: Adsorption is a time-dependent process. Ensure that the adsorbent is in contact with the effluent for a sufficient duration to reach equilibrium.[16]

  • Adsorbent Dosage: The amount of adsorbent used will directly impact the total surface area available for dye removal. Increasing the dosage may improve removal efficiency.[17]

  • Adsorbent Saturation: If the adsorbent has been used previously, it may be saturated with dye molecules. Regeneration of the adsorbent is necessary to restore its adsorptive capacity.[11]

Advanced Oxidation Processes (AOPs) - Fenton's Reagent

Q: I'm using Fenton's reagent to treat the this compound wastewater, but the color removal is incomplete. What should I check?

A: The Fenton process is sensitive to several operational parameters. Here's what to troubleshoot:

  • Incorrect pH: The Fenton reaction is highly pH-dependent and is most effective in a narrow acidic pH range, typically between 3 and 4.[18]

  • Suboptimal H₂O₂/Fe²⁺ Ratio: The ratio of hydrogen peroxide to ferrous iron is crucial. An excess of either reagent can inhibit the reaction.[18]

  • Scavenging of Hydroxyl Radicals: High concentrations of other organic matter or certain inorganic ions in the effluent can compete for hydroxyl radicals, reducing the efficiency of dye degradation.

  • Insufficient Reaction Time: The degradation of the dye takes time. Ensure the reaction is allowed to proceed for a sufficient duration.[19]

Data Presentation

The following tables summarize typical experimental conditions and performance data for the treatment of reactive azo dyes.

Table 1: Coagulation-Flocculation Performance for Reactive Dyes

CoagulantOptimal pHTypical DosageColor Removal Efficiency (%)Reference
Alum (Aluminum Sulfate)2.46,000 mg/LUp to 90%[20]
Polyaluminum Chloride (PAC)4.12,000 mg/LUp to 100%[20]
Ferric SulfateLower pH rangesVariesEffective[3]
Magnesium Chloride10.44,000 mg/LUp to 99%[20]

Table 2: Adsorption Capacities for Reactive Dyes on Activated Carbon

Reactive DyeAdsorbentOptimal pHMaximum Adsorption Capacity (mg/g)Reference
Reactive Red 23Activated Carbon from Enteromorpha prolifera4.5 - 6.059.88[15]
Reactive Blue 171Activated Carbon from Enteromorpha prolifera4.5 - 6.071.94[15]
Reactive Blue 4Activated Carbon from Enteromorpha prolifera4.5 - 6.0131.93[15]
Reactive Orange 16Activated Carbon from Brazilian-pine fruit shellNot specified456[15]

Table 3: Advanced Oxidation Process (AOP) Performance for Azo Dyes

AOP MethodTarget DyeOptimal pHKey ParametersRemoval Efficiency (%)Reference
Fenton's ReagentAcid Light Yellow 2G3Fe²⁺: 0.1 mmol/L, H₂O₂: 0.6 mmol/L94.66% (color)[18]
Fenton's ReagentReactive Red 1983H₂O₂/Fe²⁺ ratio: 11.394.70%[19]
Photocatalysis (ZnO/UV)Reactive Orange 411Catalyst dose: 1 g/L92% (decolorization)[6]
Photocatalysis (Ag-AgCl/BiOCl)Reactive Orange 16Not specifiedNot specified92% in 90 mins[21]

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis of this compound Concentration
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

    • Perform a series of dilutions to prepare standard solutions of varying concentrations (e.g., 5, 10, 20, 30, 40, 50 mg/L).

  • Determination of λmax:

    • Using a UV-Vis spectrophotometer, scan one of the standard solutions across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each standard solution, using deionized water as a blank to zero the instrument.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.

  • Sample Measurement:

    • Measure the absorbance of your effluent sample at λmax. If the absorbance is too high (typically >1.0), dilute the sample with a known volume of deionized water and re-measure.

    • Use the calibration curve to determine the concentration of this compound in your sample, accounting for any dilutions made.[3][7]

Protocol 2: Bench-Scale Coagulation-Flocculation Experiment
  • Sample Preparation:

    • Take a known volume of the this compound effluent (e.g., 500 mL) in a series of beakers for a jar test.

  • pH Adjustment:

    • Adjust the pH of each beaker to a different value (e.g., 3, 4, 5, 6, 7) using dilute HCl or NaOH to determine the optimal pH.

  • Coagulant Addition:

    • To each beaker, add a specific dosage of the chosen coagulant (e.g., alum, PAC, or ferric sulfate).

  • Rapid Mix:

    • Immediately stir the solutions at a high speed (e.g., 120-150 rpm) for a short period (e.g., 1-3 minutes) to ensure rapid and uniform dispersion of the coagulant.

  • Slow Mix (Flocculation):

    • Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer duration (e.g., 20-30 minutes) to promote the formation of flocs.

  • Sedimentation:

    • Stop stirring and allow the flocs to settle for a specified time (e.g., 30-60 minutes).

  • Analysis:

    • Carefully collect a sample from the supernatant and measure the final dye concentration using the UV-Vis spectrophotometry protocol. Calculate the percentage of color removal.[3][20]

Protocol 3: Batch Adsorption Experiment
  • Adsorbent Preparation:

    • Dry the adsorbent (e.g., activated carbon) in an oven to remove any moisture.

  • Sample Preparation:

    • Add a known mass of the adsorbent to a series of flasks containing a fixed volume of the this compound effluent.

  • pH Adjustment:

    • Adjust the initial pH of the solutions in each flask to the desired value.

  • Adsorption Process:

    • Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium.

  • Analysis:

    • After the desired contact time, filter the samples to separate the adsorbent.

    • Measure the final concentration of this compound in the filtrate using UV-Vis spectrophotometry.

    • Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) and the percentage of removal.[15][17]

Protocol 4: Fenton's Oxidation Experiment
  • Sample Preparation:

    • Place a known volume of the this compound effluent in a beaker.

  • pH Adjustment:

    • Adjust the pH of the solution to the optimal range for the Fenton reaction (typically pH 3-4) using dilute H₂SO₄ or NaOH.

  • Reagent Addition:

    • Add a predetermined amount of a ferrous salt solution (e.g., FeSO₄·7H₂O).

    • Begin stirring the solution and then add the required amount of hydrogen peroxide (H₂O₂).

  • Reaction:

    • Allow the reaction to proceed for a specific time under constant stirring. Take samples at different time intervals to monitor the degradation progress.

  • Reaction Quenching and Analysis:

    • To stop the reaction in the collected samples, raise the pH to above 8.

    • Centrifuge or filter the samples to remove the precipitated iron hydroxide.

    • Measure the final concentration of this compound in the supernatant using UV-Vis spectrophotometry.[18][19]

Visualizations

Experimental_Workflow_Coagulation start Effluent Sample ph_adjust 1. pH Adjustment start->ph_adjust coag_add 2. Coagulant Addition ph_adjust->coag_add rapid_mix 3. Rapid Mix (1-3 min) coag_add->rapid_mix slow_mix 4. Slow Mix (20-30 min) rapid_mix->slow_mix settle 5. Sedimentation (30-60 min) slow_mix->settle analysis 6. Supernatant Analysis (UV-Vis) settle->analysis end Treated Water analysis->end

Caption: Workflow for Coagulation-Flocculation.

Experimental_Workflow_Adsorption start Effluent Sample ph_adjust 1. pH Adjustment start->ph_adjust adsorbent_add 2. Adsorbent Addition ph_adjust->adsorbent_add agitate 3. Agitation (Shaker) adsorbent_add->agitate filter 4. Filtration agitate->filter analysis 5. Filtrate Analysis (UV-Vis) filter->analysis end Treated Water analysis->end

Caption: Workflow for Adsorption Experiments.

Troubleshooting_Logic_Coagulation start Poor Color Removal in Coagulation? check_ph Is pH optimal? start->check_ph Yes check_dosage Is coagulant dosage correct? check_ph->check_dosage Yes adjust_ph Adjust pH check_ph->adjust_ph No check_mixing Is mixing protocol followed? check_dosage->check_mixing Yes optimize_dosage Perform jar test to find optimal dosage check_dosage->optimize_dosage No verify_mixing Ensure proper rapid and slow mixing times/speeds check_mixing->verify_mixing No solution Improved Performance adjust_ph->solution optimize_dosage->solution verify_mixing->solution

Caption: Troubleshooting Coagulation-Flocculation.

References

Technical Support Center: Reactive Orange 86 Aggregation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Reactive Orange 86 molecules in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

A1: this compound is an azo dye containing a reactive group that forms a covalent bond with the substrate, commonly used in textile dyeing and other applications.[1] Aggregation, the self-association of dye molecules, is a significant concern as it can lead to inconsistent experimental results, reduced reactivity, and precipitation of the dye from the solution. This can negatively impact applications by causing non-uniformity and decreased performance.

Q2: What are the primary factors that cause this compound to aggregate?

A2: The aggregation of reactive dyes like this compound is primarily driven by a combination of factors:

  • High Concentrations: Increased dye concentration promotes intermolecular interactions, leading to aggregation.

  • Presence of Electrolytes: Salts in the solution can reduce the electrostatic repulsion between dye molecules, encouraging them to aggregate.[2][3]

  • Low Temperatures: Lower temperatures can enhance hydrophobic interactions, which are a key driving force for aggregation.[4]

  • Sub-optimal pH: The pH of the solution affects the charge of the dye molecules and their solubility, with inappropriate pH levels potentially leading to aggregation. For a 1% solution of this compound, a pH range of 6-7 is recommended for optimal performance.

  • Hydrophobic Interactions: The aromatic rings in the dye structure are hydrophobic and tend to stack together to minimize contact with water, a phenomenon known as π-π stacking.[5]

  • Van der Waals Forces: These weak intermolecular forces contribute to the overall attraction between dye molecules.[1]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the dye structure can also lead to self-association.[1]

Q3: What are the visible signs of this compound aggregation?

A3: Aggregation of this compound can be observed through several indicators:

  • Precipitation: The most obvious sign is the formation of solid particles that settle out of the solution.

  • Color Change: A shift in the solution's color, often to a duller or different hue, can indicate aggregation. This is due to changes in the electronic absorption spectrum of the dye.

  • Turbidity: The solution may become cloudy or hazy as dye aggregates scatter light.

  • Inconsistent Staining/Dyeing: In application, aggregation leads to uneven color distribution, speckling, or reduced color yield.

Troubleshooting Guides

Issue: Precipitate formation in the this compound solution.
Possible Cause Troubleshooting Steps
High Dye Concentration Reduce the concentration of the this compound solution. Work with the lowest concentration that is effective for your application.
Presence of Electrolytes If possible, reduce the salt concentration in your buffer or solution. If electrolytes are necessary, consider using a stabilizing agent.
Incorrect pH Adjust the pH of the solution to the recommended range of 6-7 for a 1% solution. Use a suitable buffer to maintain a stable pH.
Low Temperature Gently warm the solution while stirring. Maintaining a slightly elevated temperature can help disrupt hydrophobic interactions and prevent aggregation.[4]
Issue: Inconsistent or weak signal in spectroscopic measurements.
Possible Cause Troubleshooting Steps
Dye Aggregation The formation of aggregates can alter the absorption spectrum and lead to inaccurate quantification. Implement one or more of the prevention strategies outlined below.
Light Scattering Aggregates can scatter light, leading to artificially high absorbance readings and a noisy baseline. Filter the solution through a 0.22 µm syringe filter before measurement.
Instrumental Error Ensure the spectrophotometer is properly calibrated and warmed up. Use clean, high-quality cuvettes.

Strategies for Preventing Aggregation

Several strategies can be employed to prevent the aggregation of this compound molecules. The effectiveness of each method may vary depending on the specific experimental conditions.

Optimization of Experimental Conditions

Controlling the physical parameters of the solution is the first line of defense against aggregation.

Parameter Recommendation Rationale
Concentration Use the lowest effective concentration.Reduces the probability of intermolecular collisions and interactions.
Temperature Maintain a moderately elevated temperature (e.g., 30-40°C), if the experiment allows.Increases molecular motion and disrupts weak intermolecular forces.[4]
pH Maintain a pH between 6 and 7 for a 1% solution.Ensures the dye molecules have a stable charge, promoting repulsion and solubility.
Stirring/Agitation Ensure the solution is well-mixed during preparation and use.Physical agitation can help break up small aggregates as they form.
Use of Anti-Aggregation Agents

Chemical additives can be introduced to the solution to stabilize the dye molecules.

Nonionic surfactants are often effective in preventing the aggregation of hydrophobic dyes by forming micelles around the dye molecules, thus preventing self-association.

Agent Recommended Starting Concentration
Triton™ X-1000.01% - 0.1% (v/v)
Tween® 200.01% - 0.1% (v/v)

Note: The optimal concentration of the surfactant should be determined empirically for your specific application.

Small amounts of organic solvents can disrupt the "iceberg" structure of water around the dye molecules, which contributes to hydrophobic interactions.[5]

Agent Recommended Starting Concentration
Diethanolamine (DEA)1% - 5% (v/v)
Triethanolamine (TEA)1% - 5% (v/v)

Note: In a study on other reactive dyes, DEA was found to be more effective at disaggregation than TEA.[6]

In applications like dye-sensitized solar cells, co-adsorbents are used to prevent aggregation on surfaces. Chenodeoxycholic acid (CDCA) is a common example.

Agent Example Molar Ratio (Dye:Agent)
Chenodeoxycholic Acid (CDCA)1:15 (e.g., 0.5 mM dye to 7.5 mM CDCA)

Note: This ratio was found to be effective for a different red dye and should be optimized for this compound.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 1 mM stock solution of this compound with the addition of a nonionic surfactant to prevent aggregation.

Materials:

  • This compound powder

  • High-purity deionized water

  • Triton™ X-100 (or other suitable nonionic surfactant)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filter

Procedure:

  • Calculate the required mass of this compound for the desired volume of a 1 mM stock solution.

  • Weigh the this compound powder accurately and transfer it to a clean, dry beaker.

  • Add a small volume of deionized water to the beaker to create a paste. This helps in the initial dispersion of the dye.

  • Add approximately 80% of the final volume of deionized water to the beaker while stirring continuously with a magnetic stirrer.

  • Add the nonionic surfactant (e.g., Triton™ X-100) to a final concentration of 0.05% (v/v).

  • Adjust the pH of the solution to 6.5 using a dilute solution of HCl or NaOH while monitoring with a calibrated pH meter.

  • Transfer the solution to a volumetric flask and bring it to the final volume with deionized water.

  • Continue stirring for at least 30 minutes to ensure the dye is fully dissolved and the solution is homogeneous.

  • Filter the stock solution through a 0.22 µm syringe filter to remove any remaining micro-aggregates or impurities.

  • Store the stock solution in a dark, well-sealed container at room temperature.

Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool to monitor the aggregation of dyes. Aggregation typically leads to a change in the absorption spectrum, often a blue-shift (hypsochromic shift) for H-aggregates (face-to-face stacking) or a red-shift (bathochromic shift) for J-aggregates (head-to-tail stacking).

Procedure:

  • Prepare a series of this compound solutions at different concentrations in the desired solvent/buffer.

  • Record the UV-Vis absorption spectrum for each concentration using a spectrophotometer. The typical wavelength range for colored dyes is 200-800 nm.

  • Analyze the spectra:

    • Look for the appearance of new peaks or shoulders as the concentration increases.

    • Monitor for shifts in the wavelength of maximum absorbance (λmax). A consistent shift with increasing concentration is a strong indicator of aggregation.

    • Deviations from the Beer-Lambert law (a non-linear relationship between absorbance and concentration) can also indicate aggregation.

  • To test the effect of an anti-aggregation agent:

    • Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the anti-aggregation agent.

    • Record the UV-Vis spectra and compare them to the spectrum of the dye alone. A reduction in the spectral changes associated with aggregation indicates the effectiveness of the agent.

Visualizing Aggregation and Prevention

The following diagrams illustrate the concepts of dye aggregation and the mechanisms of prevention.

Aggregation_Causes cluster_factors Driving Forces cluster_interactions Molecular Interactions High Concentration High Concentration Aggregated this compound Aggregated this compound High Concentration->Aggregated this compound Electrolytes Electrolytes Electrolytes->Aggregated this compound Low Temperature Low Temperature Low Temperature->Aggregated this compound Sub-optimal pH Sub-optimal pH Sub-optimal pH->Aggregated this compound Hydrophobic Interactions Hydrophobic Interactions Hydrophobic Interactions->Aggregated this compound Van der Waals Forces Van der Waals Forces Van der Waals Forces->Aggregated this compound Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Aggregated this compound This compound Monomers This compound Monomers This compound Monomers->Aggregated this compound Aggregation

Caption: Factors and interactions leading to the aggregation of this compound.

Prevention_Strategies cluster_prevention Prevention Methods Concentration Control Concentration Control Stable Monomeric this compound Stable Monomeric this compound Concentration Control->Stable Monomeric this compound Temperature Control Temperature Control Temperature Control->Stable Monomeric this compound pH Control pH Control pH Control->Stable Monomeric this compound Anti-aggregation Agents Anti-aggregation Agents Anti-aggregation Agents->Stable Monomeric this compound Aggregated this compound Aggregated this compound Aggregated this compound->Stable Monomeric this compound Disaggregation

Caption: Strategies to prevent the aggregation of this compound.

References

Effect of salt concentration on Reactive Orange 86 exhaustion.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Reactive Orange 86 in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dyeing process with this compound, with a focus on the impact of salt concentration.

IssuePossible CauseRecommended Solution
Pale or Light Shades Insufficient Salt Concentration: Salt is crucial for neutralizing the negative charge on the cotton fiber surface, allowing the anionic dye to approach and exhaust onto the fiber.[1][2][3] Low salt levels result in poor dye uptake.Increase the salt concentration in the dyebath. Refer to the recommended salt concentrations in Table 1 for guidance based on the desired shade depth.[4]
Premature Dye Hydrolysis: Reactive dyes can react with water (hydrolysis), rendering them unable to bond with the fiber.[3][5] This is more likely to occur in highly alkaline conditions before the dye has exhausted onto the fiber.Ensure the dyebath is neutral or slightly acidic before adding salt and dye.[6] Add alkali (e.g., soda ash) only after the dye has had sufficient time to exhaust onto the fiber in the presence of salt.
Incorrect Dyeing Temperature: The reactivity of the dye is temperature-dependent. For hot brand reactive dyes, a higher temperature is required for optimal fixation.[3]Maintain the recommended dyeing temperature for this compound throughout the fixation phase.
Uneven Dyeing or Patchiness Rapid Dye Uptake: Adding all the salt at once, especially in high concentrations, can cause the dye to rush onto the fabric, leading to unevenness.Add the salt portion-wise (e.g., in two or three increments) to allow for gradual and even dye exhaustion.[7]
Dye Aggregation: Very high salt concentrations can cause dye molecules to aggregate, which can lead to spotting or unlevel dyeing.[8]Avoid excessive salt concentrations beyond the recommended levels. Ensure good agitation of the dyebath to keep the dye dispersed.
Improper Dissolving of Dye or Salt: If the dye or salt is not fully dissolved before adding the fabric, it can lead to specks and uneven color.Ensure both the this compound dye and the salt are completely dissolved in separate containers before adding them to the dyebath.
Poor Wash Fastness Incomplete Fixation: Insufficient alkali or fixation time will result in a significant amount of unfixed dye that washes off.Ensure the correct amount of alkali is used and that the fixation time is adequate. The pH of the dyebath during fixation should be between 10.5 and 11.[9]
Ineffective Wash-off: Unfixed and hydrolyzed dye must be thoroughly removed after dyeing to prevent bleeding and improve wash fastness.[5]Perform a thorough washing-off process, including a soaping step at or near the boil, to remove all residual dye.[10]
Inconsistent Shade Reproducibility Variations in Salt Concentration: Even small deviations in the amount of salt can affect the final shade, especially for pale shades.[7]Accurately weigh all chemicals, including the salt, for each experiment. Keep a detailed record of all parameters.
Fluctuations in Liquor Ratio: The ratio of the volume of water to the weight of the fabric affects the concentration of both the dye and the salt, impacting exhaustion.[11]Maintain a consistent liquor ratio across all experiments to ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of salt in the this compound dyeing process?

A1: Salt, typically sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), acts as an electrolyte in the dyebath.[2][3] Cotton fibers develop a negative surface charge in water, which repels the negatively charged (anionic) this compound dye molecules. The salt neutralizes this negative charge on the fiber, reducing the repulsion and allowing the dye to move closer to the fiber surface and be adsorbed. This process is known as exhaustion.[1][2][3]

Q2: How does the concentration of salt affect the exhaustion of this compound?

A2: The concentration of salt has a significant impact on dye exhaustion. Increasing the salt concentration generally increases the exhaustion of the dye onto the fiber up to an optimal point.[8] This is because more salt effectively neutralizes the fiber's negative charge, promoting dye uptake. However, excessively high salt concentrations can lead to dye aggregation, which may hinder diffusion into the fiber and can cause uneven dyeing.[8]

Q3: What is the recommended salt concentration for dyeing with this compound?

A3: The optimal salt concentration depends on the desired depth of shade (percentage of dye on the weight of fabric). For lighter shades, less salt is required, while darker shades necessitate higher salt concentrations to achieve adequate exhaustion. The following table provides general recommendations for salt (Sodium Chloride or Sodium Sulfate) and soda ash concentrations based on the dye percentage.

Table 1: Recommended Salt and Soda Ash Concentrations for this compound Dyeing

Dye Percentage (on weight of fabric)Sodium Chloride / Sodium Sulfate (g/L)Soda Ash (g/L)
< 0.5%2010
0.5% - 1.0%3015
1.0% - 2.0%4020
2.0% - 4.0%6020
> 4.0%8020
Source: Adapted from general reactive dyeing guidelines.[4]

Q4: Can I use any type of salt for the dyeing process?

A4: While both sodium chloride (common salt) and sodium sulfate (Glauber's salt) can be used, it is important to use non-iodized salt to avoid any unwanted reactions.[6] Glauber's salt is sometimes preferred as the presence of chloride ions in common salt can be corrosive to some dyeing equipment.[12]

Q5: What happens if I add the alkali (soda ash) before the salt?

A5: Adding the alkali before the salt and allowing for sufficient exhaustion time is not recommended. The alkali creates a high pH environment that activates the reactive groups on the dye molecules.[2] If this happens while the dye is still predominantly in the water and not on the fiber, a significant portion of the dye will react with the water (hydrolyze) and become inactive, leading to a pale shade and poor dye utilization.[3][5]

Experimental Protocol: Exhaustion Dyeing of Cotton with this compound

This protocol outlines a standard procedure for dyeing a 10-gram sample of cotton fabric with this compound, with variations in salt concentration.

1. Materials and Reagents:

  • Pre-scoured and bleached 100% cotton fabric (10 g)

  • This compound dye powder

  • Sodium chloride (NaCl)

  • Sodium carbonate (Soda Ash, Na₂CO₃)

  • Non-ionic soaping agent

  • Distilled water

  • Laboratory dyeing machine or a temperature-controlled water bath with a stirrer

  • Beakers, graduated cylinders, and an analytical balance

  • pH meter or pH indicator strips

2. Dyebath Preparation:

  • Set the liquor ratio to 1:20. For a 10g fabric sample, the total dyebath volume will be 200 mL.

  • Prepare a stock solution of this compound (e.g., 1% w/v).

  • For a 2% shade, you will need 0.2 g of dye. This can be taken from the stock solution.

  • Prepare separate beakers for dissolving the salt and soda ash. For example, for a 60 g/L salt concentration, dissolve 12 g of NaCl in distilled water. For a 20 g/L soda ash concentration, dissolve 4 g of Na₂CO₃ in distilled water.

3. Dyeing Procedure:

  • Set the dyebath in the dyeing machine or water bath to the recommended dyeing temperature for this compound (typically around 60-80°C for hot brand reactive dyes).

  • Add the dissolved dye solution to the dyebath.

  • Add the dissolved sodium chloride to the dyebath.

  • Introduce the cotton fabric into the dyebath.

  • Run the dyeing machine or stir the dyebath for 30-45 minutes to allow for dye exhaustion.

  • After the exhaustion phase, add the dissolved soda ash to the dyebath to raise the pH to 10.5-11.

  • Continue the dyeing process at the same temperature for another 45-60 minutes for dye fixation.

4. Washing-off Procedure:

  • Remove the dyed fabric from the dyebath and rinse with cold water until the water runs clear.

  • Rinse with hot water.

  • Prepare a soaping bath with a non-ionic soaping agent (e.g., 2 g/L) at or near boiling temperature. Treat the fabric for 10-15 minutes.

  • Rinse again with hot water and then with cold water.

  • Squeeze the excess water and air dry the fabric.

Diagrams

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_wash Washing-off prep_dye Dissolve This compound dyebath Prepare Dyebath (Water + Dye + Salt) prep_dye->dyebath prep_salt Dissolve Salt (NaCl) prep_salt->dyebath prep_alkali Dissolve Soda Ash add_alkali Add Soda Ash prep_alkali->add_alkali add_fabric Add Cotton Fabric dyebath->add_fabric exhaustion Exhaustion Phase (30-45 min) add_fabric->exhaustion exhaustion->add_alkali fixation Fixation Phase (45-60 min) add_alkali->fixation rinse_cold Cold Rinse fixation->rinse_cold rinse_hot Hot Rinse rinse_cold->rinse_hot soaping Soaping at Boil rinse_hot->soaping final_rinse Hot & Cold Rinse soaping->final_rinse dry Dry Fabric final_rinse->dry

Caption: Experimental workflow for the exhaustion dyeing of cotton with this compound.

salt_effect_pathway cluster_dyebath In Dyebath cluster_interaction Interaction salt Salt (Na+ Cl-) neutralization Charge Neutralization salt->neutralization Na+ ions attract to negative fiber surface dye This compound (Anionic) exhaustion Dye Exhaustion onto Fiber dye->exhaustion fiber Cotton Fiber (Negative Surface Charge) fiber->neutralization neutralization->exhaustion Reduces repulsion, allows dye approach

Caption: The role of salt in overcoming electrostatic repulsion for dye exhaustion.

References

Technical Support Center: Refinement of Post-Dyeing Washing Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing post-dyeing washing procedures for various immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of post-dyeing washing steps?

Post-dyeing washing is a critical step in immunoassays such as Western blotting, immunofluorescence (IF), and immunohistochemistry (IHC). Its main purpose is to remove unbound and non-specifically bound antibodies, thus reducing background signal and increasing the signal-to-noise ratio.[1][2] This allows for accurate detection and analysis of the target protein.[1]

Q2: What are the common components of a wash buffer?

Wash buffers typically consist of a saline solution to maintain pH and osmolarity, such as Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS).[3][4] A non-ionic detergent, most commonly Tween 20, is often added at a concentration of 0.05% to 0.1% to help reduce non-specific binding.[1][5][6]

Q3: How many washes are sufficient, and for how long?

While the optimal number and duration of washes can vary depending on the specific application and antibodies used, a general recommendation is to perform at least three washes of 5 to 10 minutes each after primary and secondary antibody incubations.[1][2][7][8] For immunohistochemistry, washing before the primary antibody incubation is typically shorter (e.g., 3 washes of 3 minutes), while washes after the primary antibody are longer (e.g., 5 washes of 5 minutes).[7]

Q4: Can excessive washing negatively impact my results?

Yes, while thorough washing is crucial, excessive washing, especially with high concentrations of detergent (e.g., >0.1% Tween 20), can potentially strip specifically bound antibodies from the target protein, leading to a weaker signal.[1][5] It is important to optimize the washing protocol for your specific experiment.

Q5: Should I use PBS or TBS as the base for my wash buffer?

The choice between PBS and TBS can depend on your specific detection system.[3] PBS should be avoided when using an Alkaline Phosphatase (AP) conjugate or when detecting phosphorylated proteins, as the phosphate (B84403) in the buffer can interfere with the enzyme activity or antibody binding.[1][4] In these cases, TBS is the recommended buffer.[1][4][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during post-dyeing washing procedures.

High Background Staining

High background is a common issue that can obscure the specific signal.

Problem: Uniformly high background across the membrane, slide, or coverslip.

dot```dot graph "High_Background_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="High Background Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; InsufficientWashing [label="Insufficient Washing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ImproperBlocking [label="Improper Blocking?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AbConcentration [label="Antibody Concentration Too High?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Increase number and/or duration of washes.\nAdd 0.05-0.1% Tween 20 to wash buffer.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2 [label="Increase blocking time (e.g., 1-2 hours at RT or overnight at 4°C).\nOptimize blocking agent (e.g., BSA, non-fat milk).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution3 [label="Titrate primary and secondary antibodies to determine optimal concentration.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Reduced Background", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> InsufficientWashing; InsufficientWashing -> Solution1 [label="Yes"]; Solution1 -> End; InsufficientWashing -> ImproperBlocking [label="No"]; ImproperBlocking -> Solution2 [label="Yes"]; Solution2 -> End; ImproperBlocking -> AbConcentration [label="No"]; AbConcentration -> Solution3 [label="Yes"]; Solution3 -> End; }

Caption: Troubleshooting logic for weak or no signal.

Potential Cause Recommended Solution
Excessive Washing Reduce the number and/or duration of wash steps.
Harsh Wash Buffer Decrease the concentration of detergent (Tween 20) in the wash buffer to 0.05% or lower. In some cases, washing with PBS or TBS without detergent may be necessary, but this can increase background. [5]
Low Antibody Concentration Increase the concentration of the primary or secondary antibody. Ensure antibodies have been stored correctly and have not lost activity.
Incompatible Buffer System Ensure your wash buffer is compatible with your detection system. For example, avoid PBS with AP-conjugated antibodies. [1][4]

Data Presentation: Impact of Washing Parameters on Staining Outcome

The following table summarizes the qualitative effects of modifying key washing parameters.

Parameter Modification Effect on Specific Signal Effect on Background Recommendation
Number of Washes IncreaseMay slightly decreaseSignificantly decreasesStart with 3-5 washes. [8]
DecreaseMay slightly increaseSignificantly increasesNot recommended unless experiencing signal loss.
Wash Duration IncreaseMay slightly decreaseSignificantly decreasesStart with 5-10 minutes per wash. [1]
DecreaseMay slightly increaseSignificantly increasesNot recommended unless experiencing signal loss.
Detergent (Tween 20) Conc. Increase (e.g., to 0.5-1%)Can significantly decreaseDecreasesUse with caution; may strip antibodies. [4]
Decrease (e.g., to <0.05%)May slightly increaseMay increaseTry if specific signal is weak.
Optimal RangeMaintainedEffectively reduced0.05% - 0.1% is standard for most applications. [1][5]
Wash Buffer Base PBSNo effect (unless AP used)No significant difference from TBSStandard choice for HRP-based detection. [3]
TBSNo effectCan reduce background in some tissuesRecommended for AP-based detection and phosphoproteins. [1][3][4]

Experimental Protocols

Protocol 1: Standard Post-Dyeing Washing for Western Blotting

This protocol is a general guideline and may require optimization for specific antibodies and targets.

  • Post-Primary Antibody Incubation:

    • Remove the primary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with 1X TBST (Tris-Buffered Saline with 0.1% Tween 20) or 1X PBST (Phosphate-Buffered Saline with 0.1% Tween 20) at room temperature with gentle agitation. [1][10]Ensure the volume of wash buffer is sufficient to fully submerge the membrane (e.g., 10-15 mL for a mini-blot). [1]

  • Post-Secondary Antibody Incubation:

    • Remove the secondary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with 1X TBST or 1X PBST at room temperature with gentle agitation. [10] * Perform a final wash with 1X TBS or 1X PBS (without Tween 20) for 5 minutes to remove any residual detergent before chemiluminescent detection.

Protocol 2: General Washing Procedure for Immunofluorescence (IF)

This protocol is suitable for adherent cells on coverslips or in plates.

  • Post-Primary Antibody Incubation:

    • Aspirate the primary antibody solution.

    • Wash the cells three times for 5 minutes each with 1X PBS. Be gentle to avoid detaching the cells.

  • Post-Secondary Antibody Incubation:

    • Aspirate the secondary antibody solution.

    • Wash the cells three times for 5 minutes each with 1X PBS. Protect the samples from light from this point forward to prevent photobleaching of the fluorophores.

Protocol 3: Washing Steps for Immunohistochemistry (IHC) on Paraffin-Embedded Sections

This protocol outlines the washing steps within a typical IHC workflow.

  • After Deparaffinization and Rehydration:

    • Rinse the slides in gently running tap water.

    • Place in a PBS wash bath for 5 minutes. [11]

  • After Antigen Retrieval:

    • Allow slides to cool and then wash twice with PBS for 5 minutes each. [12]

  • After Endogenous Peroxidase Quenching:

    • Wash slides twice with PBS for 5 minutes each.

  • After Blocking:

    • Gently rinse with PBS from a wash bottle.

    • Place in a PBS wash bath for 5 minutes. [11]

  • Post-Primary Antibody Incubation:

    • Rinse gently with PBS.

    • Wash three times for 5 minutes each in a PBS wash bath. [2]

  • Post-Secondary Antibody Incubation:

    • Rinse gently with PBS.

    • Wash three times for 5 minutes each in a PBS wash bath. [2]

  • After Detection Reagent (e.g., HRP-Polymer) Incubation:

    • Wash three times for 5 minutes each with PBS.

Visualization of Experimental Workflow

dot

Staining_Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_detection Detection & Imaging Fixation Fixation & Permeabilization Blocking Blocking Fixation->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Washing Step 1 (e.g., 3x5 min PBST/TBST) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Washing Step 2 (e.g., 3x5 min PBST/TBST) SecondaryAb->Wash2 Detection Detection/Substrate Incubation Wash2->Detection Imaging Imaging/Analysis Detection->Imaging

Caption: Generalized experimental workflow for immunoassays.

References

Validation & Comparative

A Comparative Guide to Reactive Orange Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Reactive Orange 86 against other commercially significant reactive orange dyes, including Reactive Orange 16, Reactive Orange 5, Reactive Orange 122, and Reactive Orange HeR. The information presented is intended to assist researchers in selecting the appropriate dye for their specific applications, with a focus on performance characteristics and experimental reproducibility.

Overview of Reactive Orange Dyes

Reactive dyes are a class of colored organic substances that form a covalent bond with the substrate they are applied to, making them highly stable and resistant to washing.[1][2] They are extensively used in the textile industry for dyeing cellulosic fibers like cotton and viscose.[1][3] The dyes compared in this guide are all azo dyes, which are characterized by the presence of one or more azo (−N=N−) groups in their molecular structure.

This compound is an azo dye primarily used for dyeing cotton in a red-orange shade.[3] It is a yellow powder with good solubility in water.[3]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that a direct comparative study under identical experimental conditions was not available in the public domain. Therefore, the data presented is compiled from various sources and should be interpreted with caution.

Table 1: General Properties of Selected Reactive Orange Dyes

PropertyThis compoundReactive Orange 16Reactive Orange 5Reactive Orange 122Reactive Orange HeR
C.I. Name This compoundReactive Orange 16Reactive Orange 5Reactive Orange 122-
CAS No. 83929-91-3[3][4]----
Molecular Structure Azo[3]---Mono-functional azo
Appearance Yellow Powder[3]--Orange Powder-
Solubility (g/L) 150 (at 20°C), 180 (at 80°C)[3]----
Primary Application Cellulose Fiber Dyeing[3]Cellulose Fiber DyeingCellulose Fiber Dyeing & PrintingTextile DyeingDyeing & Printing of Cellulosic Fibers

Table 2: Colorfastness Properties of Selected Reactive Orange Dyes (on Cotton)

Ratings are based on the ISO 105 standard gray scale for assessing change in color and staining, where 5 is excellent and 1 is poor.

Fastness PropertyThis compoundReactive Orange 16Reactive Orange 5Reactive Orange 122Reactive Orange HeR
Light Fastness 6[3]---Excellent
Washing (Soaping) 5 (Fading), 5 (Staining)[3]---Excellent
Perspiration (Alkali) 4-5 (Fading), 5 (Staining)[3]---Excellent
Oxygen Bleach 4-5[3]----
Rubbing (Dry) -----
Rubbing (Wet) -----

Note: A dash (-) indicates that specific quantitative data was not found.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of reactive dyes.

Determination of Dye Fixation Efficiency

This protocol outlines a spectrophotometric method to determine the percentage of dye that covalently bonds to the fabric.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis Dye_Solution Prepare Dye Solution (Known Concentration) Dyeing Dye Fabric Sample in Dye Solution Dye_Solution->Dyeing Fabric_Sample Prepare Fabric Sample (e.g., 1g cotton) Fabric_Sample->Dyeing Alkali Add Alkali (e.g., Na2CO3) Dyeing->Alkali Fixation Maintain Temperature & Time (e.g., 60°C for 60 min) Alkali->Fixation Collect_Liquor Collect Dyebath & Wash Liquors Fixation->Collect_Liquor Measure_Absorbance Measure Absorbance of Unfixed Dye (Spectrophotometer) Collect_Liquor->Measure_Absorbance Calculate_Fixation Calculate Fixation Efficiency (%) Measure_Absorbance->Calculate_Fixation

Caption: Workflow for determining dye fixation efficiency.

Methodology:

  • Preparation of Standard Curve: Prepare a series of standard solutions of the reactive dye of known concentrations. Measure the absorbance of each solution at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

  • Dyeing: Accurately weigh a fabric sample (e.g., 1 gram of cotton). Prepare a dyebath with a known concentration of the reactive dye and other auxiliaries (e.g., salt). Immerse the fabric in the dyebath and agitate.

  • Fixation: After a set time, add a known amount of alkali (e.g., sodium carbonate) to the dyebath to initiate dye fixation. Continue the dyeing process at a specific temperature and for a specific duration according to the dye's application profile.

  • Measurement of Unfixed Dye: After dyeing, collect the exhausted dyebath. Thoroughly rinse the dyed fabric with cold and then hot water to remove any unfixed dye. Combine the exhausted dyebath and all rinsing liquors.

  • Calculation: Measure the absorbance of the combined liquor at the dye's λmax. Using the standard curve, determine the concentration of the unfixed dye. The fixation efficiency (F%) can be calculated using the following formula:

    F% = [(Initial amount of dye - Amount of unfixed dye) / Initial amount of dye] x 100

Assessment of Colorfastness

The following protocols are based on the ISO 105 standards for determining the colorfastness of textiles.

G cluster_sample_prep Sample Preparation cluster_testing Testing Procedures cluster_evaluation Evaluation Dyed_Fabric Dyed Fabric Specimen Composite Prepare Composite Specimen Dyed_Fabric->Composite Multifiber Adjacent Multifiber Fabric Multifiber->Composite Washing Washing Test (ISO 105-C06) Composite->Washing Light Light Fastness Test (ISO 105-B02) Composite->Light Rubbing Rubbing Test (ISO 105-X12) Composite->Rubbing Perspiration Perspiration Test (ISO 105-E04) Composite->Perspiration Grey_Scale_Color Assess Color Change (Grey Scale) Washing->Grey_Scale_Color Grey_Scale_Stain Assess Staining (Grey Scale) Washing->Grey_Scale_Stain Light->Grey_Scale_Color Rubbing->Grey_Scale_Stain Perspiration->Grey_Scale_Color Perspiration->Grey_Scale_Stain Rating Assign Fastness Rating (1-5) Grey_Scale_Color->Rating Grey_Scale_Stain->Rating

References

A Comparative Performance Analysis: Reactive Orange 86 vs. Reactive Orange 16

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of reactive dyes, both Reactive Orange 86 (RO86) and Reactive Orange 16 (RO16) find application in the textile industry for dyeing cellulosic fibers. However, a comprehensive, data-driven comparison of their performance, particularly concerning their environmental fate and treatability, reveals a significant disparity in available research. While Reactive Orange 16 has been extensively studied as a model compound in environmental remediation research, quantitative performance data for this compound is sparse in publicly accessible literature. This guide provides a detailed analysis of the available performance data for both dyes, highlighting the well-documented characteristics of RO16 and the existing knowledge gaps for RO86.

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of the two dyes.

PropertyThis compoundReactive Orange 16
CAS Number 83929-91-3[1]12225-83-1, 20262-58-2[2]
Molecular Formula C₂₀H₁₆Cl₂N₁₀O₇S₂Na₂C₂₀H₁₇N₃Na₂O₁₁S₃
Molecular Weight Not specified in available results617.54 g/mol
Class AzoAzo
Solubility Water soluble; 150 g/L at 20°C, 180 g/L at 80°C[1]Soluble in water
Application Dyeing of cellulosic fibers[1]Dyeing of cotton, viscose, silk, and nylon

Performance in Environmental Remediation

The performance of these dyes in environmental applications, such as their removal from wastewater, is a critical aspect for researchers and environmental scientists. Extensive data is available for Reactive Orange 16, covering various degradation and adsorption techniques. In contrast, specific experimental data for this compound is largely unavailable.

Degradation Studies

Reactive Orange 16 has been the subject of numerous degradation studies, employing a range of advanced oxidation processes (AOPs) and other methods.

Treatment MethodCatalyst/ConditionsKey Findings
Gamma Irradiation Gamma-ray dose rate of 2.930 kGy/h88% degradation of 0.1 mM RO-16 at 2.0 kGy dose; 97.4% degradation with the addition of 4 mM peroxide. The degradation process was more efficient in acidic pH and at lower initial dye concentrations.
Photocatalytic Degradation Ag–AgCl/BiOCl nanocomposites under visible light92% degradation was achieved in 90 minutes.[3]
Photocatalytic Degradation CuO/ZnO nanocomposite under UV and sunlightComplete elimination of 100 mg/l RO16 solution was achieved in 120 minutes under UV light and 100 minutes under sunlight.[4]
Biodegradation Anaerobic reactor with digested sludgeApproximately 85.91% decolorization after seven days of incubation.[5]

This compound lacks specific studies on its degradation kinetics and pathways in the available literature. While a study on the photo-Fenton degradation of Reactive Yellow 86 exists, showing an activation energy of 1.50 kJ/mol, it is important to note that this is a different, though structurally related, compound.[6]

Adsorption Studies

The removal of Reactive Orange 16 from aqueous solutions through adsorption onto various materials is well-documented, with detailed isotherm and kinetic data available.

AdsorbentAdsorption Capacity (q_max)Isotherm ModelKinetic Model
Cu(I)-Polyaniline Composite 392.156 mg/gLangmuirPseudo-second-order
Cross-linked Chitosan/Oil Palm Ash Composite Beads 303.1, 434.8, and 588.2 mg/g at 30, 40, and 50°C, respectivelyFreundlichPseudo-first-order
Nitrogen-Doped Nanoporous Biochar 173.9 mg/gRedlich–PetersonElovich

For This compound , there is a lack of published studies detailing its adsorption characteristics on different adsorbents.

Toxicity Profile

Both dyes are listed as respiratory and skin sensitizers.[2]

This compound: A Safety Data Sheet (SDS) for a product containing Reactive Yellow 86 (a related dye) indicates a rat oral LD50 of >5000 mg/kg, suggesting low acute oral toxicity.[5] It is also reported to be non-mutagenic.[5] One supplier describes this compound as eco-friendly, azo-free, and non-poisonous.[7]

Reactive Orange 16: Studies have shown that RO16 can be cytotoxic to human keratinocyte (HaCaT) and hepatic (HepaRG) cell lines at high concentrations (1000 µg/mL).[8] However, it was not found to be genotoxic in the same study.[8] The dye is also known to cause skin and eye irritation.

Experimental Protocols

Detailed experimental protocols are available for the various studies conducted on Reactive Orange 16. Below are representative examples for photocatalytic degradation and adsorption studies.

Protocol for Photocatalytic Degradation of Reactive Orange 16

This protocol is a generalized representation based on common practices in the cited literature.[3][4]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare RO16 solution of known concentration e1 Add photocatalyst to RO16 solution p1->e1 p2 Synthesize and characterize photocatalyst (e.g., CuO/ZnO) p2->e1 e2 Adjust pH to optimal value e1->e2 e3 Irradiate with light source (UV or visible) e2->e3 e4 Collect samples at regular time intervals e3->e4 a1 Centrifuge/filter to remove catalyst e4->a1 a2 Measure absorbance using UV-Vis spectrophotometer a1->a2 a3 Calculate degradation efficiency a2->a3 a4 Analyze degradation byproducts (e.g., using GC-MS) a3->a4

Caption: Experimental workflow for the photocatalytic degradation of Reactive Orange 16.

Protocol for Adsorption of Reactive Orange 16

This protocol is a generalized representation based on common practices in the cited literature.

G cluster_prep Preparation cluster_exp Batch Adsorption Experiment cluster_analysis Analysis p1 Prepare adsorbent material e1 Add known mass of adsorbent to RO16 solution p1->e1 p2 Prepare RO16 solutions of varying concentrations p2->e1 e2 Agitate at constant temperature for a set time e1->e2 a1 Separate adsorbent from solution e2->a1 e3 Vary parameters (pH, temp, initial conc.) e3->e1 a2 Measure final RO16 concentration (UV-Vis) a1->a2 a3 Calculate adsorption capacity (q_e) a2->a3 a4 Fit data to isotherm and kinetic models a3->a4

Caption: Workflow for a batch adsorption study of Reactive Orange 16.

Signaling Pathways and Degradation Mechanisms

The degradation of azo dyes like Reactive Orange 16 typically involves the cleavage of the azo bond (-N=N-), which is the primary chromophore. In advanced oxidation processes, this is often initiated by hydroxyl radicals (•OH).

G cluster_AOP Advanced Oxidation Process cluster_Degradation Degradation Pathway AOP e.g., Photocatalysis, Fenton OH_gen Generation of Hydroxyl Radicals (•OH) AOP->OH_gen RO16 Reactive Orange 16 (Azo Dye) OH_gen->RO16 Attack by •OH Intermediates Aromatic Intermediates RO16->Intermediates Azo bond cleavage Mineralization Mineralization Products (CO₂, H₂O, inorganic ions) Intermediates->Mineralization Ring opening

Caption: Simplified pathway for the degradation of an azo dye like RO16 via AOPs.

Conclusion

The comparative analysis of this compound and Reactive Orange 16 highlights a significant knowledge gap in the scientific literature. While Reactive Orange 16 is a well-characterized dye in terms of its environmental performance, including detailed degradation and adsorption data, there is a notable lack of equivalent experimental information for this compound.

For researchers, scientists, and drug development professionals, Reactive Orange 16 serves as a robust model compound for studying the environmental fate and treatment of reactive azo dyes. The extensive data available for RO16 allows for the development and testing of new remediation technologies.

Conversely, the limited data on this compound presents a challenge for a direct performance comparison. While some basic properties and toxicity information are available, the absence of experimental data on its degradation kinetics and adsorption characteristics makes it difficult to assess its environmental impact and treatability relative to RO16. Future research should focus on generating this critical data for this compound and other commercially relevant reactive dyes to enable more comprehensive environmental risk assessments and the development of effective treatment strategies.

References

Eco-Friendly Dyes: A Comparative Guide to Sustainable Alternatives for Reactive Orange 86

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the shift towards sustainable laboratory and industrial practices is paramount. Reactive Orange 86, a widely used azo dye, is effective but poses environmental and health concerns due to its potential to release carcinogenic aromatic amines. This guide provides a comprehensive comparison of sustainable and eco-friendly alternatives, supported by experimental data and detailed protocols, to facilitate the transition to greener chemistry.

The primary alternatives to conventional azo dyes like this compound fall into several categories: natural dyes derived from plants and microorganisms, advanced synthetic dyes with improved environmental profiles (azo-free), and innovative bio-based dyes developed through biotechnological processes. Each alternative presents a unique profile of performance, scalability, and environmental impact.

Performance Comparison of Dye Alternatives

The selection of a suitable alternative often hinges on its performance characteristics, particularly colorfastness to washing, light, and rubbing. The following tables summarize the available quantitative data comparing these properties for different dye types.

Table 1: Comparison of Colorfastness Properties of Natural Dyes vs. Reactive Dyes

Dye TypeWash Fastness (Grade 1-5)Light Fastness (Grade 1-8)Rubbing Fastness (Dry/Wet) (Grade 1-5)
Natural Dyes (general) 3-4 (Good)2-4 (Poor to Moderate)3-4 (Moderate to Good)
Banana Floral Stem (BFS) Sap Very Good2-3 (Poor to Fair)4 (Very Good) / 3-4 (Moderate)
Clove Leaves with Ferrous Sulfate 4-5 (Good to Excellent)3-4 (Fairly Good)-
Clove Leaves with Lime Solution 4-5 (Good to Excellent)4 (Good)-
Walnut Bark on Cotton -4 (Good)4-5 (Good) / -
Walnut Bark on Wool -4-5 (Good)4-5 (Good) / -
Walnut Bark on Silk -4 (Good)5 (Excellent) / -
Conventional Reactive Dyes 4-5 (Excellent)3-4 (Fair to Moderate)4-5 (Excellent)
AVITERA® SE Reactive Dyes Better than conventional reactive dyes-Better than conventional reactive dyes

Note: Fastness grades are based on a scale of 1 to 5 for washing and rubbing (where 5 is the best) and 1 to 8 for light fastness (where 8 is the best). Data is compiled from multiple sources. A direct comparison with this compound is not available in the reviewed literature.

In-Depth Look at Promising Natural Dye Alternatives

Madder (Rubia tinctorum)

Madder root is a historical source of red dyes, primarily due to its alizarin (B75676) content. It offers a range of shades from orange-red to deep crimson.

Weld (Reseda luteola)

Weld is known for producing a brilliant and lightfast yellow, attributed to the flavonoid luteolin. It is a strong and clear yellow that can be modified to create greens when over-dyed with indigo.

Experimental Protocols

Dyeing Cotton with Madder Root Extract

This protocol outlines a standard procedure for applying madder dye to cotton fabric.

Materials:

  • 100g scoured and pre-mordanted cotton fabric

  • 20g madder extract

  • Calcium carbonate (chalk)

  • Non-ionic detergent

  • Dye pot

Procedure:

  • Preparation: Wash and mordant the cotton fabric. A common mordant for cotton is alum at 15% of the weight of the fiber (WOF).[1]

  • Dye Bath Preparation: Make a paste with the madder extract and a small amount of warm water. Fill the dye pot with enough water to allow the fabric to move freely and add the madder paste.

  • pH Adjustment: Add approximately one-third of a teaspoon of chalk per 100g of fiber to the dye bath to enhance the red color.[2]

  • Dyeing: Introduce the pre-wetted, mordanted fabric to the dye bath. Slowly raise the temperature to 80°C and maintain for 45-60 minutes, stirring gently. Do not exceed this temperature to avoid brownish tones.[2]

  • Cooling and Rinsing: Allow the dye bath to cool overnight. Remove the fabric, rinse with cool water until the water runs clear, and wash with a pH-neutral detergent.

  • Drying: Hang the fabric to dry away from direct sunlight.

Dyeing Cotton with Weld Extract

This protocol details the application of weld extract for achieving a vibrant yellow.

Materials:

  • 100g scoured and pre-mordanted cotton fabric

  • 4-6g weld extract (for a medium shade)[1]

  • Soda ash (optional, for brighter yellow)

  • Dye pot

Procedure:

  • Preparation: Scour and mordant the cotton fabric. For cellulose (B213188) fibers, a tannin mordant at 8% WOF followed by an alum mordant at 15% WOF is effective.[1]

  • Dye Extraction: Dissolve the weld extract in boiling water. Allow it to stand overnight for optimal color extraction.[1]

  • Dye Bath Preparation: Strain the dye liquor into the dye pot, adding more water as needed. For a brighter yellow, a pinch of soda ash can be added.

  • Dyeing: Add the pre-wetted, mordanted fabric to the dye bath. Simmer at a temperature below 71°C (160°F) for about one hour. Higher temperatures can dull the yellow.[1]

  • Cooling and Rinsing: Let the fabric cool in the dye bath. Remove and rinse with cool water.

  • Drying: Dry the fabric away from direct sunlight.

Toxicity and Environmental Impact

This compound is an azo dye, a class of compounds that can be metabolized to aromatic amines, some of which are known carcinogens.[3][4][5] The primary concern with azo dyes is the reductive cleavage of the azo bond (-N=N-), which can occur under anaerobic conditions, for example, by the intestinal microbiota.[5][6]

Signaling Pathway for Azo Dye Genotoxicity

The genotoxicity of azo dyes is primarily linked to the metabolic activation of the resulting aromatic amines.

AzoDyeToxicity AzoDye Azo Dye (e.g., this compound) AromaticAmine Aromatic Amine AzoDye->AromaticAmine Azoreductase (e.g., in gut microbiota) N_Hydroxylamine N-Hydroxylamine AromaticAmine->N_Hydroxylamine Phase I Metabolism (N-oxidation) NitreniumIon Electrophilic Nitrenium Ion N_Hydroxylamine->NitreniumIon Phase II Metabolism (e.g., Acetylation, Sulfation) DNA_Adduct DNA Adducts NitreniumIon->DNA_Adduct Covalent Binding Mutation Mutations DNA_Adduct->Mutation Cancer Cancer Mutation->Cancer EnzymaticDyeingWorkflow cluster_prep Fabric Preparation cluster_dyeing Enzymatic Coloration cluster_post Post-Treatment Scouring Scouring (1% NaOH, 0.2% Lutensol AT 25, 1h at boiling) Bleaching Bleaching (5% H2O2, 1% NaOH, 3% Na2SiO3, 0.1% Lutensol AT 25, 100 min at boiling) Scouring->Bleaching ReactionMix Prepare Reaction Mixture: - 100 mL 0.1 M Na-acetate buffer (pH 5) - 5g Fabric - 10 mM Flavonoid (e.g., Quercetin) - 30 µL Laccase Bleaching->ReactionMix Incubation Incubate at 50°C Washing Wash with cold tap water until clear Incubation->Washing DetergentWash Wash with 0.1% Lutensol AT 25 to remove unlinked compounds Washing->DetergentWash Drying Air Dry DetergentWash->Drying

References

A Spectroscopic Showdown: Unveiling the Characteristics of Reactive Orange 86 and Its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

In the world of textile and cellular biology, reactive dyes play a pivotal role, offering vibrant and lasting coloration. Among these, Reactive Orange 86 stands as a significant member of the azo dye family, known for its dichlorotriazine reactive group. However, a comprehensive understanding of its spectroscopic properties, crucial for both quality control in dyeing processes and for advanced research applications, remains elusive in publicly accessible literature. This guide endeavors to bridge this gap by presenting a comparative analysis of this compound and two of its commercially available analogues: Reactive Orange 16 and Reactive Orange 122.

Structural Overview

The performance and spectroscopic characteristics of a reactive dye are intrinsically linked to its molecular structure. This compound is known to be a dichlorotriazine dye. For a meaningful comparison, we will examine the structures of two other reactive orange dyes.

  • Reactive Orange 16 belongs to the vinyl sulfone class of reactive dyes. Its reactivity stems from the vinyl sulfone group, which forms a stable ether bond with cellulosic fibers under alkaline conditions.

  • Reactive Orange 122 also contains a dichlorotriazine reactive group, making it a closer structural analogue to this compound in terms of its reactive moiety. The triazine ring is highly susceptible to nucleophilic substitution, allowing it to react readily with the hydroxyl groups of cellulose.

The core of all three dyes is an azo chromophore, which is responsible for their characteristic orange color. Subtle variations in the aromatic structures and substituent groups surrounding the azo bond are expected to influence the exact shade and spectroscopic properties of each dye.

Spectroscopic Data Comparison

The interaction of a dye with light is fundamental to its color and is quantitatively described by its spectroscopic data. The most common techniques for characterizing dyes are UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Unfortunately, specific experimental spectroscopic data for this compound is not available in the cited literature. However, we can compile the available data for its analogues to provide a basis for comparison.

Spectroscopic PropertyThis compoundReactive Orange 16Reactive Orange 122
UV-Vis λmax Data not available~493 nm[1]Spectrum available, λmax not specified[2]
Fluorescence Data not availableData not availableData not available
NMR Data not availableData not availableData not available

Experimental Protocols

To facilitate the spectroscopic analysis of this compound and its analogues, detailed methodologies for key experiments are provided below.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength of maximum absorbance (λmax), which corresponds to the color of the dye.

Methodology:

  • Preparation of Stock Solution: Accurately weigh 10 mg of the dye powder and dissolve it in 100 mL of deionized water to prepare a 100 µg/mL stock solution.

  • Preparation of Working Solutions: Prepare a series of dilutions (e.g., 1, 2, 5, 10 µg/mL) from the stock solution using deionized water.

  • Spectrophotometric Measurement:

    • Use a double-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with deionized water to be used as a blank.

    • Record the absorbance spectra of the working solutions from 200 to 800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

Fluorescence spectroscopy can provide information about the emission properties of the dye, which is relevant for applications such as fluorescent labeling.

Methodology:

  • Preparation of Sample Solution: Prepare a dilute solution of the dye (e.g., 1 µg/mL) in a suitable solvent (e.g., water, ethanol).

  • Fluorimeter Setup:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

    • Scan a range of emission wavelengths (e.g., λmax + 20 nm to 700 nm).

  • Data Acquisition: Record the fluorescence emission spectrum to identify the wavelength of maximum emission. An excitation spectrum can also be recorded by scanning the excitation wavelengths while monitoring the emission at the maximum emission wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed chemical structure of the dye molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the dye in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • NMR Spectrometer:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the types and number of protons.

    • Acquire a ¹³C NMR spectrum to identify the types of carbon atoms.

    • Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish the connectivity between atoms and confirm the complete molecular structure.

Visualizing Experimental and Conceptual Frameworks

To further clarify the processes involved in the analysis and application of these dyes, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Dye Dye Sample Dissolution Dissolution in Solvent Dye->Dissolution Dilution Serial Dilution Dissolution->Dilution NMR NMR Spectroscopy Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis Fluorescence Fluorescence Spectroscopy Dilution->Fluorescence Absorbance Absorbance Spectrum (λmax) UV_Vis->Absorbance Emission Emission/Excitation Spectra Fluorescence->Emission Structure Chemical Structure Elucidation NMR->Structure

Caption: A generalized workflow for the spectroscopic analysis of reactive dyes.

Dye_Binding_Concept cluster_components Components cluster_reaction Binding Reaction Dye Reactive Dye Chromophore + Reactive Group Alkaline_Conditions Alkaline Conditions Dye->Alkaline_Conditions Substrate Substrate (e.g., Cellulose) Hydroxyl Groups (-OH) Substrate->Alkaline_Conditions Bound_Complex Bound Dye-Substrate Complex Covalent Bond Formation Alkaline_Conditions->Bound_Complex

Caption: Conceptual diagram of a reactive dye binding to a cellulosic substrate.

References

Fastness properties (light, rubbing, perspiration) of Reactive Orange 86.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the fastness properties of Reactive Orange 86 against other commercially significant reactive dyes: C.I. Reactive Red 195, C.I. Reactive Black 5, and C.I. Reactive Blue 19. The analysis focuses on key performance indicators for textile applications, including light, rubbing, and perspiration fastness. All quantitative data is supported by established experimental protocols, providing researchers, scientists, and drug development professionals with a reliable resource for dye selection and performance evaluation.

Comparison of Fastness Properties

The following table summarizes the fastness properties of this compound and its alternatives. The ratings are based on standard industry scales, where a higher number indicates better fastness performance.

DyeC.I. NameLight Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12)Perspiration Fastness (ISO 105-E04)
This compound This compound6[1]Dry: Good, Wet: Good[2]Alkali (Fading/Staining): 4-5, Soaping (Fading/Staining): 5[1]
Alternative 1 Reactive Red 1955-6Dry: 4-5, Wet: 2-3Acid/Alkali (Fading): 4, Acid/Alkali (Staining): 4-5
Alternative 2 Reactive Black 54Dry: 4-5, Wet: 2-3Acid/Alkali (Staining): 4-5
Alternative 3 Reactive Blue 197[3]-Fading: 4-5, Staining: 5[3]

Experimental Protocols

The fastness properties presented in this guide are determined by standardized experimental methodologies. Below are detailed protocols for each key test.

Light Fastness (ISO 105-B02:2014)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Specimen Preparation: A specimen of the dyed textile is prepared according to the standard's specifications.

  • Exposure: The specimen is exposed to a xenon-arc lamp under controlled conditions of temperature, humidity, and spectral power distribution.

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it with a set of blue wool references (scale 1-8), where 1 indicates very poor light fastness and 8 indicates exceptional light fastness.

Rubbing Fastness (ISO 105-X12:2016)

This test assesses the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.[4][5][6][7][8]

  • Apparatus: A crockmeter is used for this test.[7]

  • Specimen Preparation: A specimen of the textile is mounted on the base of the crockmeter.[4][7]

  • Dry Rubbing: A dry, white cotton rubbing cloth is fixed to the rubbing finger of the crockmeter and is passed back and forth over the specimen for 10 cycles with a specified pressure.[4][8]

  • Wet Rubbing: The test is repeated with a wet rubbing cloth that has been wetted with distilled water to a specific moisture content.[4][8]

  • Evaluation: The degree of staining on the white rubbing cloths is assessed using the Grey Scale for Staining (scale 1-5), where 1 represents heavy staining and 5 represents no staining.[8]

Perspiration Fastness (ISO 105-E04:2013)

This method evaluates the resistance of the color of textiles to the effects of human perspiration.

  • Solution Preparation: Two solutions are prepared: an acidic solution and an alkaline solution, to simulate the composition of human sweat.

  • Specimen Treatment: Two specimens of the dyed textile are separately immersed in the acidic and alkaline solutions.

  • Composite Specimen: Each treated specimen is placed between two adjacent fabrics (one of the same fiber as the specimen and a second of a different specified fiber).

  • Mechanical Pressure: The composite specimens are subjected to a specified mechanical pressure in a perspiration tester.

  • Incubation: The apparatus is placed in a heating chamber at a set temperature for a specific duration.

  • Drying: The specimens and adjacent fabrics are dried separately.

  • Evaluation: The change in color of the specimens and the staining of the adjacent fabrics are assessed using the Grey Scale for Color Change and the Grey Scale for Staining (both on a 1-5 scale).

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the fastness properties of reactive dyes.

experimental_workflow cluster_prep Sample Preparation cluster_testing Fastness Testing cluster_evaluation Evaluation Dyeing Dyeing of Textile Substrate Washing Washing and Drying Dyeing->Washing Light Light Fastness (ISO 105-B02) Washing->Light Rubbing Rubbing Fastness (ISO 105-X12) Washing->Rubbing Perspiration Perspiration Fastness (ISO 105-E04) Washing->Perspiration GreyScale Grey Scale Assessment Light->GreyScale Rubbing->GreyScale Perspiration->GreyScale Report Data Reporting GreyScale->Report

Experimental workflow for fastness property evaluation.

References

Cost-Performance Analysis of Reactive Orange 86 in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-performance analysis of Reactive Orange 86 in industrial applications, primarily focusing on textile dyeing. Due to the limited availability of direct comparative experimental studies in the public domain, this analysis combines manufacturer's data for this compound with established knowledge of different reactive dye classes to present an objective and informative comparison with other alternatives. The presented quantitative data is illustrative and based on typical performance characteristics of the respective dye classes.

Overview of this compound

This compound is a reactive dye used for coloring cellulosic fibers such as cotton and viscose. It forms a covalent bond with the fiber, resulting in excellent wash fastness and vibrant coloration[1]. Key features of this compound, as indicated by supplier information, include good light and wash fastness, high tinctorial strength, and good solubility in water. It is an azo-free dye, which is a significant consideration for environmental and safety standards[1].

Comparative Performance Analysis

To provide a comprehensive overview, this section compares the typical performance characteristics of different classes of reactive dyes. Reactive dyes are broadly categorized based on their reactive group, which influences their reactivity, fixation efficiency, and optimal dyeing temperature.

Table 1: General Comparison of Reactive Dye Classes

FeatureMonochlorotriazine (MCT) DyesDichlorotriazine (DCT) DyesVinyl Sulfone (VS) Dyes*this compound (Assumed) **
Reactivity LowHighMediumMedium to High
Optimal Dyeing Temp. 80-95°C25-40°C60°C60-80°C
Fixation Efficiency 60-70%70-80%90-95%~70-80%
Alkali Requirement Strong (e.g., Caustic Soda)Mild (e.g., Soda Ash)Medium (e.g., Soda Ash)Medium (e.g., Soda Ash)
Stability of Dye-Fiber Bond GoodModerateExcellentGood to Excellent
Leveling Properties ExcellentFairGoodGood

*Based on general characteristics of similar reactive dyes and supplier information.

Table 2: Illustrative Quantitative Performance Data

This table presents hypothetical but realistic data comparing this compound with two other common reactive dyes, Reactive Red 198 (a bi-functional dye) and Reactive Black 5 (a diazo dye), under optimized dyeing conditions for cotton.

ParameterThis compoundReactive Red 198Reactive Black 5
Dye Concentration (% owf) 2.02.02.0
Dyeing Temperature (°C) 606060
Dyeing Time (min) 606090
Fixation Efficiency (%) 758570
Colorfastness to Washing (ISO 105-C06) 4-554
Colorfastness to Rubbing (Dry) (ISO 105-X12) 44-54
Colorfastness to Rubbing (Wet) (ISO 105-X12) 33-42-3
Colorfastness to Light (ISO 105-B02) 565

Experimental Protocols

General Dyeing Procedure for Cotton with Reactive Dyes

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with reactive dyes in an exhaust dyeing system.

Materials and Reagents:

  • Scoured and bleached cotton fabric

  • Reactive dye (e.g., this compound)

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃) or a mixed alkali system

  • Wetting agent

  • Sequestering agent

  • Deionized water

  • Laboratory dyeing machine (e.g., a glycerin bath beaker dyer)

Procedure:

  • Preparation of Dyebath:

    • Set the liquor ratio (the ratio of the volume of dye liquor to the weight of the fabric), for example, 1:20.

    • Add the required amount of deionized water to the dyeing vessel.

    • Add a wetting agent and a sequestering agent to the water.

    • Dissolve the pre-weighed reactive dye in a small amount of warm water and add it to the dyebath.

  • Dyeing Cycle:

    • Introduce the wetted cotton fabric into the dyebath at room temperature.

    • Start agitation and gradually raise the temperature to the desired level (e.g., 60°C for many reactive dyes).

    • Run for 15-20 minutes to allow for dye exhaustion.

    • Add the required amount of salt (e.g., 60-80 g/L) in portions over 15-20 minutes. The salt helps to drive the dye from the solution onto the fiber.

    • Continue dyeing for another 20-30 minutes.

  • Fixation:

    • Add the pre-dissolved alkali (e.g., 20 g/L of sodium carbonate) to the dyebath. The alkali raises the pH of the dyebath, which is necessary for the chemical reaction between the dye and the cotton fiber.

    • Continue dyeing at the same temperature for 45-60 minutes for fixation.

  • Washing Off:

    • Drain the dyebath.

    • Rinse the dyed fabric thoroughly with cold water.

    • Soap the fabric at or near the boil with a non-ionic detergent (e.g., 2 g/L) for 10-15 minutes to remove any unfixed dye.

    • Rinse with hot water and then with cold water.

    • Squeeze and air dry the fabric.

Determination of Dye Fixation Efficiency

The fixation efficiency is the percentage of the dye that has chemically bonded to the fiber.

Procedure:

  • Collect the initial dyebath, the exhausted dyebath after dyeing, and all the rinsing and soaping liquors.

  • Combine and make up the volume of the collected liquors to a known volume in a volumetric flask.

  • Measure the absorbance of the initial dyebath and the combined wash liquors at the wavelength of maximum absorbance (λmax) of the dye using a UV-Vis spectrophotometer.

  • Calculate the concentration of the dye in both solutions using a pre-determined calibration curve.

  • The fixation efficiency (F%) can be calculated using the following formula:

    F% = [(Initial Dye Amount - Amount of Unfixed Dye) / Initial Dye Amount] x 100

Evaluation of Colorfastness

Colorfastness properties should be evaluated according to the standard methods of the International Organization for Standardization (ISO).

  • Colorfastness to Washing: ISO 105-C06[2]

  • Colorfastness to Rubbing (Crocking): ISO 105-X12[2]

  • Colorfastness to Light: ISO 105-B02[2]

The assessment of color change and staining is done using the respective grey scales.

Cost-Performance Analysis

The cost of a reactive dyeing process is influenced by several factors, including the price of the dye, chemicals, water, and energy consumption. While the initial cost of a high-performance dye might be higher, it can lead to overall savings through higher fixation rates (less dye wastage), reduced water and energy consumption for washing off, and fewer re-dyeing cycles.

Table 3: Illustrative Cost Analysis for Dyeing 100 kg of Cotton Fabric

Cost ComponentThis compoundReactive Red 198Reactive Black 5
Dye Cost (at 2% shade) $X$1.2X$1.1X
Chemicals (Salt, Alkali) $Y$Y$Y
Water Consumption (Dyeing & Washing) 1000 L900 L1200 L
Energy Consumption (Heating) 100 kWh100 kWh120 kWh
Wastewater Treatment $Z$0.8Z$1.3Z
Total Estimated Process Cost $X + $Y + Cost(1000L Water) + Cost(100kWh) + $Z $1.2X + $Y + Cost(900L Water) + Cost(100kWh) + $0.8Z $1.1X + $Y + Cost(1200L Water) + Cost(120kWh) + $1.3Z

Analysis:

  • This compound: Offers a balance of performance and cost. Its good fixation can lead to moderate water and energy consumption for washing off.

  • Reactive Red 198 (High Fixation): Although the dye itself might be more expensive, its higher fixation efficiency can lead to significant savings in water, energy, and wastewater treatment costs, potentially making it more cost-effective in the long run.

  • Reactive Black 5 (Lower Fixation): A potentially lower-cost dye that may result in higher overall process costs due to increased water and energy consumption for washing off the unfixed dye and higher wastewater treatment costs.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis cluster_data Data Analysis Fabric_Prep Fabric Scouring & Bleaching Dyeing Exhaust Dyeing Fabric_Prep->Dyeing Dye_Sol_Prep Dye Solution Preparation Dye_Sol_Prep->Dyeing Chem_Prep Auxiliary Chemicals Preparation Chem_Prep->Dyeing Fixation Alkali Fixation Dyeing->Fixation Washing Washing & Soaping Fixation->Washing Drying Drying Washing->Drying Fix_Eval Fixation Efficiency Evaluation Washing->Fix_Eval Fast_Eval Colorfastness Testing Drying->Fast_Eval Cost_Analysis Cost-Performance Analysis Fix_Eval->Cost_Analysis Fast_Eval->Cost_Analysis Reactive_Dye_Binding cluster_fiber Cellulose Fiber cluster_dyebath Alkaline Dyebath (pH > 10.5) Cellulose-OH Cellulose-OH Cellulosate_ion Cellulosate Ion (Cellulose-O⁻) Cellulose-OH->Cellulosate_ion + OH⁻ Reactive_Dye Reactive Dye (D-SO2-CH2-CH2-OSO3Na) Covalent_Bond Covalent Bond Formation (Dye-O-Cellulose) Reactive_Dye->Covalent_Bond + Cellulosate-O⁻ Hydrolyzed_Dye Hydrolyzed Dye (D-SO2-CH2-CH2-OH) Reactive_Dye->Hydrolyzed_Dye + OH⁻ (Hydrolysis) OH_minus OH⁻ Cellulosate_ion->Covalent_Bond

References

A Comparative Guide to Validating the Covalent Bonding of Reactive Orange 86 to Cellulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Reactive Orange 86's performance in cellulose (B213188) dyeing against alternative dye classes. We will delve into the experimental validation of its covalent bonding, presenting supporting data and detailed protocols to aid researchers in their material science and drug development endeavors where controlled surface modification of cellulose is critical.

The Chemistry of Attachment: Covalent Bonding of this compound

This compound is a reactive dye, specifically a dichlorotriazine derivative. Its ability to form a strong, permanent bond with cellulose is a key performance differentiator. This covalent linkage is established through a nucleophilic substitution reaction. Under alkaline conditions, the hydroxyl groups (-OH) present on the cellulose polymer become deprotonated, forming highly reactive cellulosate anions (Cell-O⁻). These anions then act as nucleophiles, attacking the electrophilic carbon atoms on the triazine ring of the this compound molecule and displacing a chlorine atom. This process results in the formation of a stable ether bond, permanently grafting the dye molecule to the cellulose fiber.[1]

A competing reaction is the hydrolysis of the dye, where the reactive groups react with hydroxide (B78521) ions in the aqueous solution instead of the cellulose fiber. This hydrolyzed dye can only adhere to the fiber through weaker intermolecular forces and is readily removed during washing.[2] The efficiency of the dyeing process is therefore a measure of the extent of fixation (covalent bonding) versus hydrolysis.

Covalent_Bonding cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Cellulose Cellulose (-OH) CovalentlyBonded Cellulose-O-Dye (Covalent Bond) Cellulose->CovalentlyBonded Nucleophilic Attack RO86 This compound (with Dichlorotriazine group) RO86->CovalentlyBonded HydrolyzedDye Hydrolyzed Dye RO86->HydrolyzedDye Reaction with OH- Alkali Alkaline pH (e.g., Na2CO3) Alkali->Cellulose Deprotonation Alkali->HydrolyzedDye

Covalent bonding mechanism of this compound with cellulose.

Experimental Validation of Covalent Bonding

Confirming the formation of a covalent bond between this compound and cellulose is crucial for quality control and performance assessment. The following are standard experimental protocols for this validation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a sample and, by extension, confirming the formation of new chemical bonds.

Experimental Protocol:

  • Sample Preparation:

    • Obtain a sample of undyed cellulose (control).

    • Dye a cellulose sample with this compound under alkaline conditions.

    • Thoroughly wash the dyed sample to remove any non-covalently bonded (hydrolyzed) dye. A standard procedure involves rinsing with cold water, followed by washing with a solution containing a non-ionic detergent at near-boiling temperature, and then further rinsing until the rinse water is clear.

    • Dry all samples completely.

    • Prepare KBr pellets of the finely ground samples or use an ATR-FTIR accessory for direct measurement.

  • Data Acquisition:

    • Record the FTIR spectra of the undyed and dyed cellulose samples over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the spectra of the dyed and undyed cellulose. The appearance of new peaks or shifts in existing peaks in the spectrum of the dyed sample indicates a change in the chemical structure. Specifically, look for the formation of an ether linkage (C-O-C) and the presence of characteristic peaks from the this compound molecule that are absent in the undyed cellulose. The spectrum of the dyed cotton will show characteristic peaks of both cellulose and the reactive dye. A key indicator of the covalent bond is the presence of a peak around 1100-1200 cm⁻¹, which can be attributed to the ether linkage formed between the dye and cellulose.[3][4][5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used to quantify the amount of dye that has been successfully fixed to the cellulose fibers. This is achieved by measuring the concentration of the dye in the dyebath before and after dyeing, as well as the amount of dye removed during the washing process.

Experimental Protocol:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the dye.

    • Plot a calibration curve of absorbance versus concentration.

  • Dyeing and Washing:

    • Prepare a dyebath with a known initial concentration of this compound.

    • Dye the cellulose fabric according to a specified protocol (temperature, time, pH, salt concentration).

    • After dyeing, measure the absorbance of the exhausted dyebath to determine the amount of dye that has been adsorbed by the fabric (both physically and chemically).

    • Thoroughly wash the dyed fabric to remove all unfixed dye. Collect all the washing liquors.

    • Measure the absorbance of the combined washing liquors to determine the amount of hydrolyzed dye that was removed.

  • Quantification of Dye Fixation:

    • Using the calibration curve, calculate the initial amount of dye, the amount of dye in the exhausted dyebath, and the amount of dye in the washing liquor.

    • The percentage of dye fixation can be calculated using the following formula:

      • Fixation (%) = [(Initial Dye - Dye in Exhausted Bath - Dye in Wash Liquor) / (Initial Dye - Dye in Exhausted Bath)] x 100

Experimental_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_uvvis UV-Vis Analysis Start Cellulose Fabric Dyeing Dyeing with this compound Start->Dyeing Washing Thorough Washing Dyeing->Washing UV_dye Measure Dyebath Absorbance (Before & After) Dyeing->UV_dye Drying Drying Washing->Drying UV_wash Measure Wash Liquor Absorbance Washing->UV_wash FTIR_acq Acquire FTIR Spectra Drying->FTIR_acq FTIR_analysis Spectral Comparison to Confirm Covalent Bond FTIR_acq->FTIR_analysis UV_cal Prepare Calibration Curve UV_cal->UV_dye UV_calc Calculate Dye Fixation Percentage UV_dye->UV_calc UV_wash->UV_calc

Workflow for validating the covalent bonding of this compound.

Performance Comparison: this compound vs. Alternatives

The primary advantage of this compound lies in the permanence of its coloration due to covalent bonding. This is most evident when comparing its performance against other classes of dyes used for cellulose, such as direct and vat dyes.

Performance MetricThis compound (Reactive Dyes)Direct DyesVat Dyes
Bonding Mechanism Covalent (Ether bond)Hydrogen bonds and van der Waals forcesMechanical entrapment of insoluble pigment
Wash Fastness (AATCC 61) Excellent (typically Grade 4-5)[6][7]Poor to Moderate (typically Grade 2-3)Excellent (typically Grade 4-5)[6]
Light Fastness Good to Excellent[8]ModerateExcellent[6]
Rubbing Fastness Good[8]Poor to ModerateGood to Excellent
Dye Fixation Rate 50-90% (Dichlorotriazine type)[9][10]Not applicable (no chemical fixation)High (due to insolubility in fiber)
Application Process Requires alkali and salt; moderate temperatureSimple, requires salt and heatComplex, requires reduction and oxidation steps
Color Brilliance HighModerateCan be duller for certain shades
Cost ModerateLowHigh

Summary of Dye Classes for Cellulose

Dye ClassPrimary Bonding Mechanism with CelluloseKey AdvantagesKey Disadvantages
Reactive Dyes (e.g., this compound) Covalent bondingExcellent wash fastness, bright shades, good overall fastness properties.[1][6]Moderate cost, requires alkali and salt, potential for hydrolysis.
Direct Dyes Hydrogen bonds and van der Waals forcesLow cost, simple application process.Poor wash fastness, duller shades compared to reactive dyes.
Vat Dyes Mechanical entrapment of insoluble pigmentExcellent all-around fastness (wash, light, chlorine).[6]High cost, complex application process, limited shade brightness for some colors.

Conclusion

The validation of the covalent bonding of this compound to cellulose is a critical step in ensuring the performance and durability of the final product. Through analytical techniques such as FTIR and UV-Vis spectroscopy, it is possible to confirm the formation of the covalent bond and quantify the efficiency of the dyeing process. When compared to alternatives like direct and vat dyes, this compound, as a representative of reactive dyes, offers a superior combination of excellent wash fastness, bright coloration, and good overall performance, making it a preferred choice for high-quality cellulosic materials. The trade-off for this high performance is a more complex application process compared to direct dyes and a different cost and fastness profile compared to vat dyes. The selection of the appropriate dye class will ultimately depend on the specific performance requirements and cost considerations of the intended application.

References

A Comparative Study of Reactive Orange 86 on Natural Fibers: Performance and Application Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Reactive Orange 86, an anionic azo reactive dye, on three common natural fibers: cotton, wool, and silk.[1] The information presented herein is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications. Reactive dyes are a popular choice for dyeing cellulosic and protein fibers due to their ability to form strong covalent bonds with the fiber, resulting in excellent wash fastness and vibrant shades.[1][2][3][4][5]

Performance Comparison of this compound on Natural Fibers

The effectiveness of this compound varies across different natural fibers due to their distinct chemical compositions and morphologies. Cotton, a cellulosic fiber, primarily offers hydroxyl groups for reaction, while wool and silk, being protein fibers, provide amino and hydroxyl groups as potential reaction sites.[6]

Quantitative Data Summary

The following tables summarize the key performance indicators of this compound on cotton, wool, and silk based on typical experimental outcomes.

Table 1: Dye Uptake and Color Strength

FiberDye Exhaustion (%)Color Strength (K/S Value)
Cotton 70 - 75[7]5.7 - 6.7[8]
Wool ~96[9]Higher than cotton
Silk 70 - 85[10]High, but sensitive to dyeing conditions[10]

Note: K/S values are a measure of color intensity. Higher values indicate a deeper shade.[11][12]

Table 2: Colorfastness Properties

FiberWash Fastness (Rating 1-5)Light Fastness (Rating 1-8)Rubbing Fastness (Dry/Wet, Rating 1-5)
Cotton 4-53-44/3-4
Wool 4-54-54/4
Silk 4-5[10]3-44/3-4

Note: Fastness ratings are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized experimental protocols for dyeing cotton, wool, and silk with this compound.

Dyeing Protocol for Cotton
  • Preparation of Dyebath : A liquor ratio of 1:20 is typically used.[2] For a 10g fabric sample, the total volume of the dyebath will be 200 mL.[2]

  • Dye Solution Preparation : The required amount of this compound dye powder is made into a paste with cold water and then dissolved in hot water (around 80°C).[2]

  • Exhaustion Phase : The dyebath is set to 50°C. The dissolved dye solution and an electrolyte like sodium chloride (e.g., 60 g/L) are added. The fabric is introduced, and the temperature is raised to 80-85°C over 30 minutes. Dyeing continues at this temperature for another 20-45 minutes to allow for dye exhaustion.[2][13]

  • Fixation Phase : An alkali, such as soda ash (sodium carbonate, e.g., 15 g/L), is added to the dyebath to raise the pH to approximately 10.5-11.[2] This initiates the covalent bonding between the dye and the cotton fiber. Fixation is carried out for 30-60 minutes at 80-85°C.[2]

  • Wash-off Procedure : The dyed fabric is rinsed thoroughly with cold water, followed by a soaping treatment at a boil (95-100°C) for 10-15 minutes with a non-ionic soap to remove any unfixed or hydrolyzed dye.[2] Finally, the fabric is rinsed again and air-dried.[2]

Dyeing Protocol for Wool
  • Pre-wetting : The wool is soaked in warm water (40°C) with a non-ionic detergent for at least 30 minutes to ensure complete wetting.[6]

  • Dye bath Preparation : A dyebath is prepared with a liquor ratio of 50:1.[9]

  • Dyeing Process : The wetted wool is added to the dyebath at room temperature. The temperature is gradually raised to a boil over 45 minutes and then maintained at a simmer for 30-60 minutes, depending on the desired shade depth.[14]

  • Cooling and Rinsing : The fiber is allowed to cool to room temperature in the dyebath before being rinsed well with warm water.[14]

  • After-treatment : An after-soak in a dilute ammonia (B1221849) solution may be used, followed by a neutralizing step with a weak acid like acetic acid.[14]

Dyeing Protocol for Silk
  • Soaking : The silk fabric is soaked for 30 minutes before dyeing.[15]

  • Dye bath Preparation : A dyebath is prepared containing the dye solution and other auxiliaries like leveling and sequestering agents.

  • Exhaustion : The fabric is agitated in the dyebath at room temperature for 30 minutes.[15]

  • Fixation : Soda ash is added, and the temperature is raised to 60°C. Dyeing is continued for 60 minutes.[15]

  • Washing : The dyed silk is thoroughly washed and dried.[15]

Visualizing the Process and Mechanism

To further clarify the experimental workflow and the underlying chemical interactions, the following diagrams are provided.

ExperimentalWorkflow cluster_pretreatment Pre-treatment cluster_dyeing Dyeing Process cluster_posttreatment Post-treatment Scouring Scouring Bleaching Bleaching (Optional) Scouring->Bleaching Dye_Exhaustion Dye Exhaustion (with Salt) Bleaching->Dye_Exhaustion Dye_Fixation Dye Fixation (with Alkali) Dye_Exhaustion->Dye_Fixation Rinsing Rinsing Dye_Fixation->Rinsing Soaping Soaping Rinsing->Soaping Final_Rinse Final Rinse & Drying Soaping->Final_Rinse

Caption: General experimental workflow for dyeing natural fibers.

DyeingMechanism cluster_dye This compound cluster_fibers Natural Fibers cluster_bond Covalent Bond Formation ReactiveDye Dye-ReactiveGroup DyedFiber Dyed Fiber (Dye-O-Fiber or Dye-NH-Fiber) ReactiveDye->DyedFiber Alkali (Fixation) Cotton Cotton (-OH groups) Cotton->DyedFiber Wool Wool (-NH2, -OH groups) Wool->DyedFiber Silk Silk (-NH2, -OH groups) Silk->DyedFiber

Caption: Covalent bonding of reactive dye with natural fibers.

References

Navigating Purity Assessment of Reactive Orange 86: A Comparative Guide to HPLC and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the purity assessment of Reactive Orange 86, a widely used dichlorotriazine azo dye.

This publication delves into the detailed experimental protocols for both analytical techniques, presenting a clear comparison of their performance characteristics. The information is designed to assist in selecting the most appropriate method for specific research and quality control needs.

Method Performance at a Glance

The choice between HPLC-UV/Vis and LC-MS/MS for the analysis of reactive dyes like this compound hinges on the specific requirements for sensitivity, selectivity, and the level of structural information needed. While HPLC with UV/Vis detection is a robust and widely accessible technique for routine purity assessments, LC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for trace-level impurity identification and structural elucidation.

The following table summarizes the quantitative performance of analytical methods for dichlorotriazine reactive orange dyes, providing a valuable reference for what can be expected when analyzing this compound.

ParameterHPLC-UV/VisLC-MS/MS
Linearity Range 0.05 - 5.0 ppm[1]0.06 - 50 ng/mL[2][3]
Limit of Detection (LOD) 0.03 - 0.1 ppm[1]0.02 - 1.35 ng/mL[2][3]
Limit of Quantification (LOQ) Not explicitly stated, but typically 3x LOD0.06 - 4.09 ng/mL[2][3]
Recovery Not explicitly stated63.0 – 120.9 %[3]
Precision (%RSD) 3.8 - 4.2%[4]1.1 - 16.3 %[2][3]

In-Depth Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable analytical results. Below are representative methodologies for the purity assessment of dichlorotriazine reactive dyes, which can be adapted for this compound.

High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)

This method is suitable for the routine quantification of the main dye component and major impurities.

Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., deionized water or a mixture of water and methanol) to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to achieve a concentration within the linear range of the instrument (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase A: Deionized water with 0.025 M Tetrabutylammonium bromide (as an ion-pairing agent) and 0.05 M ammonium (B1175870) dihydrogen phosphate (B84403) (as a buffer)[5]

  • Mobile Phase B: Acetonitrile with 0.025 M Tetrabutylammonium bromide[5]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the dye and its impurities. For example:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to initial conditions (90% A, 10% B)

  • Flow Rate: 1.0 mL/min[6]

  • Injection Volume: 20 µL[5]

  • Column Temperature: 30 °C

  • Detection: UV/Vis Diode Array Detector (DAD) at the maximum absorbance wavelength (λmax) of this compound (approximately 490-500 nm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, enabling the identification and quantification of trace-level impurities.

Sample Preparation:

The sample preparation procedure is similar to that for HPLC-UV/Vis. However, due to the higher sensitivity of the instrument, lower concentrations may be required.

Chromatographic Conditions:

  • Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for better separation and faster analysis times.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A fast gradient can be employed. For example:

    • 0-1 min: 95% A, 5% B

    • 1-5 min: Gradient to 5% A, 95% B

    • 5-7 min: Hold at 5% A, 95% B

    • 7-8 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for sulfonated dyes.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis of the parent dye and known impurities. A full scan mode can be used for the identification of unknown impurities.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

  • MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound and its potential impurities by infusing a standard solution into the mass spectrometer.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows for both HPLC-UV/Vis and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/Vis Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC System (C18 Column, Gradient Elution) filter->hplc detector UV/Vis Detector (λmax) hplc->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity & Impurities integrate->quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter lc LC System (UPLC C18 Column, Fast Gradient) filter->lc ms Tandem Mass Spectrometer (ESI-, MRM/Full Scan) lc->ms mass_spectra Acquire Mass Spectra ms->mass_spectra identify Identify Impurities mass_spectra->identify quantify Quantify Purity & Impurities identify->quantify

References

A Comparative Guide to the Efficacy of Fixing Agents with Reactive Orange 86

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various fixing agents used in the dyeing of cellulosic fibers with Reactive Orange 86. The selection of an appropriate fixing agent is crucial for achieving optimal color yield, high fixation efficiency, and excellent fastness properties. This document summarizes quantitative data, details experimental protocols, and visualizes the workflow to aid in the selection of the most effective fixing agent for your research and development needs.

Comparative Performance of Fixing Agents

The efficacy of different fixing agents with this compound can be evaluated based on key performance indicators such as color strength (K/S), fixation percentage, and fastness properties. The following table provides a summary of the expected performance of commonly used fixing agents.

Fixing AgentConcentration (% owf)Color Strength (K/S)Fixation (%)Washing Fastness (ISO 105-C06)Rubbing Fastness (ISO 105-X12) - Dry/Wet
Sodium Carbonate (Soda Ash) 2018.57544/3
Sodium Silicate 1519.2804-54/3-4
Mixed Alkali (Sodium Carbonate + Sodium Hydroxide) 10 + 219.8854-54/3-4
Cationic Fixing Agent (Post-treatment) 2--54/4

Disclaimer: The data presented in this table is a synthesis of typical values reported for reactive dyes on cellulosic fibers and may not represent the results of a single direct comparative study on this compound. Actual results may vary depending on the specific experimental conditions, substrate, and quality of reagents.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following are methodologies for dyeing cotton fabric with this compound using different fixing agents and for evaluating their performance.

Dyeing Protocol with Alkaline Fixing Agents (Exhaust Method)

This protocol is applicable for Sodium Carbonate, Sodium Silicate, and Mixed Alkali.

Materials and Reagents:

  • Scoured and bleached 100% cotton fabric

  • This compound dye

  • Sodium Chloride (Glauber's salt)

  • Fixing Agent: Sodium Carbonate (Na₂CO₃), Sodium Silicate (Na₂SiO₃), or a mixture of Sodium Carbonate and Sodium Hydroxide (NaOH)

  • Acetic Acid (for neutralization)

  • Non-ionic soaping agent

  • Laboratory dyeing machine (e.g., IR dyer)

  • Spectrophotometer for color measurement

Procedure:

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 1:20 (fabric weight:water volume).

  • Dyeing - Exhaustion Phase:

    • Set the dyebath temperature to 40°C.

    • Add the pre-dissolved this compound dye (2% on the weight of fabric - owf).

    • Add Sodium Chloride (60 g/L) in two portions over 15 minutes.

    • Run the dyeing for 30 minutes to allow for dye exhaustion.

  • Dyeing - Fixation Phase:

    • Add the selected fixing agent to the dyebath:

      • Sodium Carbonate: 20 g/L

      • Sodium Silicate: 15 g/L

      • Mixed Alkali: 10 g/L Sodium Carbonate and 2 g/L Sodium Hydroxide

    • Raise the temperature to 60°C and continue dyeing for 60 minutes.

  • Washing-Off:

    • Drain the dyebath.

    • Rinse the dyed fabric thoroughly with cold water.

    • Neutralize with a 0.5 g/L acetic acid solution.

    • Soap the fabric at 95°C for 10 minutes with 2 g/L of a non-ionic soaping agent.

    • Rinse with hot and then cold water.

    • Dry the fabric at 80°C.

Post-treatment with Cationic Fixing Agent

This protocol is performed after the initial dyeing and washing-off process.

Procedure:

  • Following the washing-off step of the dyeing protocol, prepare a fresh bath with a liquor ratio of 1:20.

  • Add 2% (owf) of the cationic fixing agent to the bath.

  • Treat the dyed fabric at 40°C for 20 minutes.

  • Rinse the fabric with cold water and dry.

Evaluation of Performance
  • Color Strength (K/S): Measure the spectral reflectance of the dyed samples using a spectrophotometer and calculate the K/S value using the Kubelka-Munk equation.[1]

  • Fixation Percentage (%F): The fixation percentage can be determined by spectrophotometrically measuring the absorbance of the dye bath before and after dyeing to calculate the exhaustion (E), and then measuring the absorbance of the stripping solution after removing the unfixed dye to calculate the fixation (F).

  • Washing Fastness: Evaluate according to the ISO 105-C06 standard.[2]

  • Rubbing Fastness: Evaluate according to the ISO 105-X12 standard for both dry and wet conditions.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_Dyeing Dyeing Process cluster_PostTreatment Post-Treatment (Optional) cluster_Evaluation Performance Evaluation Start Fabric Preparation Dye_Exhaustion Dye Exhaustion (this compound + NaCl) Start->Dye_Exhaustion Fixation Fixation (Alkali Addition) Dye_Exhaustion->Fixation Washing Washing & Soaping Fixation->Washing Drying Drying Washing->Drying Cationic_Fixing Cationic Fixing Agent Treatment Washing->Cationic_Fixing K_S Color Strength (K/S) Drying->K_S Fixation_Rate Fixation Rate (%) Drying->Fixation_Rate Wash_Fastness Washing Fastness (ISO 105-C06) Drying->Wash_Fastness Rub_Fastness Rubbing Fastness (ISO 105-X12) Drying->Rub_Fastness Final_Rinse_Dry Rinsing & Drying Cationic_Fixing->Final_Rinse_Dry Final_Rinse_Dry->Wash_Fastness Final_Rinse_Dry->Rub_Fastness

Caption: Experimental workflow for dyeing and evaluation.

Fixation_Pathway Dye This compound (in solution) Covalent_Bond Covalent Bond Formation (Fixed Dye) Dye->Covalent_Bond  + Activated Fiber Hydrolyzed_Dye Hydrolyzed Dye (Inactive) Dye->Hydrolyzed_Dye  + H2O + Alkali Fiber Cellulosic Fiber (-OH groups) Activated_Fiber Activated Fiber (-O- Na+) Fiber->Activated_Fiber  + Alkali Alkali Alkali (e.g., Na2CO3) Water H2O

Caption: Simplified dye fixation and hydrolysis pathway.

References

Safety Operating Guide

Proper Disposal of Reactive Orange 86: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Reactive Orange 86.

This compound is a reactive azo dye.[1] While specific disposal guidelines for this compound are not extensively published, its classification as a reactive dye necessitates a cautious approach to its disposal. The following procedures are based on established methods for the treatment of reactive dye wastewater and should be conducted in accordance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and be familiar with the necessary personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[2]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile, butyl rubber).[2]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator for dusts.[2]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Quantitative Data for Disposal Procedures

The following table summarizes key quantitative parameters for the disposal methods detailed in this guide. These values are derived from studies on similar reactive dyes and should be optimized for each specific waste stream.

ParameterCoagulation/FlocculationFenton's Reagent OxidationAdsorption (Activated Carbon)
pH 3.5 - 6.02.5 - 3.54.5 - 6.0
Primary Reagent Alum or PACIron (II) Sulfate, H₂O₂Activated Carbon
Reagent Concentration 100 - 800 ppm (PAC)Varies based on dye conc.1 - 10 g/L
Reaction Time ~30 minutes1 - 2 hours1 - 24 hours
Efficiency Up to 99% color removal>95% degradation>90% removal

Experimental Protocols for Disposal

The following are detailed, step-by-step laboratory-scale protocols for the three primary methods of this compound disposal.

1. Coagulation/Flocculation

This method involves destabilizing the dye particles to form larger aggregates (flocs) that can be easily removed by sedimentation and filtration.

  • Materials:

    • Jar testing apparatus

    • Alum (Aluminum Sulfate) or Polyaluminum Chloride (PAC) solution

    • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment

    • Beakers, graduated cylinders, and stirring equipment

  • Procedure:

    • Preparation: Prepare a stock solution of the coagulant (e.g., 1% w/v Alum or PAC).

    • pH Adjustment: In a beaker, dilute the this compound waste solution with water to a manageable concentration. Adjust the pH of the solution to the optimal range (see table) using HCl or NaOH.

    • Coagulant Addition: While rapidly stirring the dye solution, add the coagulant stock solution to achieve the desired concentration (start with a dosage in the range of 100-800 ppm for PAC).[4]

    • Flocculation: Reduce the stirring speed to allow for the formation of flocs. This slow mixing should continue for approximately 20-30 minutes.

    • Sedimentation: Stop stirring and allow the flocs to settle for at least 30 minutes.

    • Separation: Carefully decant or filter the supernatant.

    • Verification: Check the color of the supernatant. If color removal is insufficient, repeat the process with adjusted coagulant dosage or pH.

    • Final Disposal: The collected sludge must be disposed of as hazardous waste. The treated, colorless supernatant should be neutralized to a pH of 7 before discharge, in accordance with local regulations.

2. Fenton's Reagent Oxidation

This advanced oxidation process uses hydroxyl radicals to break down the dye molecules into less harmful compounds.

  • Materials:

    • Iron (II) Sulfate (FeSO₄·7H₂O)

    • 30% Hydrogen Peroxide (H₂O₂)

    • Sulfuric Acid (H₂SO₄) and Sodium Hydroxide (NaOH) for pH adjustment

    • Fume hood

    • Beakers, graduated cylinders, and stirring equipment

  • Procedure:

    • Preparation and pH Adjustment: In a fume hood, dilute the dye waste solution. Adjust the pH to the optimal range of 2.5-3.5 using sulfuric acid.[5]

    • Iron Catalyst Addition: Add the Iron (II) Sulfate to the solution and stir until dissolved. The concentration will depend on the dye concentration and should be experimentally determined.

    • Hydrogen Peroxide Addition: Slowly add the 30% Hydrogen Peroxide to the solution. The reaction is exothermic and may produce gas, so add it cautiously.

    • Reaction: Allow the reaction to proceed with stirring for 1-2 hours. The solution should lose its color.

    • Neutralization and Precipitation: After the reaction is complete, raise the pH to above 7 with NaOH. This will precipitate the iron as iron hydroxide.

    • Separation: Allow the precipitate to settle and then separate the liquid by decantation or filtration.

    • Final Disposal: The iron sludge should be disposed of as hazardous waste. The treated, colorless liquid should be checked for residual peroxide and neutralized before disposal according to local regulations.

3. Adsorption

This method uses a porous material, such as activated carbon, to bind the dye molecules and remove them from the solution.

  • Materials:

    • Activated Carbon (powdered or granular)

    • Beakers, graduated cylinders, and stirring or shaking equipment

    • Filtration apparatus

  • Procedure:

    • pH Adjustment: Adjust the pH of the dye waste solution to the optimal range for adsorption (4.5 - 6.0).[6]

    • Adsorbent Addition: Add the activated carbon to the solution. The required amount will depend on the dye concentration and the specific surface area of the carbon. A starting point is typically 1-10 g/L.[7]

    • Contact Time: Agitate the mixture for a sufficient period to allow for adsorption to occur. This can range from 1 to 24 hours.

    • Separation: Separate the activated carbon from the liquid by filtration.

    • Verification: Check the filtrate for color. If necessary, the process can be repeated with fresh activated carbon.

    • Final Disposal: The spent activated carbon, now containing the adsorbed dye, must be disposed of as hazardous waste. The treated, colorless liquid can be neutralized and disposed of according to local regulations.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow start This compound Waste Generated assess_concentration Assess Concentration and Volume start->assess_concentration small_scale Small Scale / Low Concentration assess_concentration->small_scale large_scale Large Scale / High Concentration assess_concentration->large_scale adsorption Adsorption (e.g., Activated Carbon) small_scale->adsorption Simple & Effective oxidation Chemical Oxidation (e.g., Fenton's Reagent) large_scale->oxidation High Efficiency for Complex Waste coagulation Coagulation / Flocculation large_scale->coagulation Cost-Effective for Large Volumes separate Separate Solid from Liquid adsorption->separate oxidation->separate coagulation->separate solid_waste Dispose of Solid as Hazardous Waste separate->solid_waste liquid_waste Test and Neutralize Liquid separate->liquid_waste discharge Discharge in Accordance with Local Regulations liquid_waste->discharge

Caption: Decision workflow for the disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in their research endeavors. Always prioritize consulting your institution's environmental health and safety office for specific guidance and compliance with local regulations.

References

Essential Safety and Operational Guide for Handling Reactive Orange 86

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Reactive Orange 86. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. While the dye is considered eco-friendly and non-poisonous, reactive dyes in their powdered form can act as respiratory sensitizers and cause skin or eye irritation.[1][2][3][4] It is prudent to handle all reactive dyes as if they are respiratory sensitizers.[5]

Table 1: Recommended Personal Protective Equipment

Situation Required PPE Specifications & Rationale
Handling Powdered Dye Respiratory Protection An approved N95 or higher-rated dust/mist respirator is mandatory to prevent inhalation of fine particles that can cause respiratory sensitization.[5][6][7][8]
Eye Protection Chemical safety goggles with side-shields or splash-proof goggles are essential to protect against airborne dust.[6][8][9]
Hand Protection Chemical-resistant nitrile or latex gloves should be worn to prevent skin contact.[6][7][8][10]
Body Protection A lab coat or protective clothing is required to prevent contamination of personal clothes and skin.[2][6]
Handling Liquid Dye Solution Respiratory Protection Generally not required if handled in a well-ventilated area.
Eye Protection Safety glasses with side-shields are required at a minimum; chemical safety goggles are recommended to protect against splashes.[6]
Hand Protection Chemical-resistant nitrile or latex gloves are mandatory.[6][7][10]

| | Body Protection | A lab coat or chemical-resistant apron should be worn over personal clothing.[7] |

Standard Operating Procedure (SOP) for Handling and Disposal

A systematic approach to handling, storage, and disposal is critical for safety and maintaining the integrity of the product.

Step 1: Preparation and Handling

  • Ventilation : Always handle this compound powder in a well-ventilated area. A local exhaust ventilation system, such as a chemical fume hood, is strongly recommended for weighing and mixing operations to control airborne dust.[5][6]

  • Avoid Dust : Minimize the generation of dust when handling the powder.[2][4][10] Close container lids promptly after use.

  • Personal Hygiene : Avoid all personal contact, including inhalation and contact with skin and eyes.[2][10] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly with soap and water after handling is complete.[4]

  • Storage : Store the dye in a cool, dry place, away from moisture, in a tightly sealed container to maintain its quality.[1][6][11]

Step 2: Spill Cleanup

  • Minor Spills (Powder) :

    • Alert personnel in the immediate area.

    • Wear the appropriate PPE as detailed in Table 1.

    • Gently sweep or shovel the spilled material into a designated, labeled container for disposal. Avoid actions that create airborne dust.[2][6][11]

    • Decontaminate the area with a wet cloth or paper towel.

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your institution's safety officer or emergency response team.

    • Restrict access to the spill area.

Step 3: Disposal Plan

  • Solid Waste : Dispose of unused dye powder, contaminated PPE, and spill cleanup materials as chemical waste. All waste must be placed in sealed, properly labeled containers.

  • Liquid Waste (Unexhausted Dye Baths) :

    • Reactive dye baths are typically basic. The pH must be neutralized before disposal.[12]

    • Slowly add a weak acid (e.g., citric acid) in small increments, checking the pH with test strips until it is neutral (pH 7.0).[12]

    • Once neutralized, the solution can be disposed of down the drain with a large volume of water.[12]

  • Regulatory Compliance : All disposal procedures must be in strict accordance with local, state, and federal environmental regulations.[1][6] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Table 2: First Aid Measures for Exposure to this compound

Exposure Route Immediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention.[2][6][10]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water and mild soap.[3][6][13] Seek medical attention if irritation or other symptoms develop.[2]
Eye Contact Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][10][11][13]

| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek medical advice immediately.[3][6][10] |

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_use Use cluster_cleanup Cleanup & Disposal A 1. Don PPE (Respirator, Goggles, Gloves, Lab Coat) B 2. Prepare Workspace (Well-ventilated area / Fume Hood) A->B C 3. Weigh/Measure Powder B->C D 4. Prepare Solution C->D E 5. Perform Experiment D->E F 6. Decontaminate Equipment E->F Spill Spill Occurs? E->Spill G 7. Neutralize Liquid Waste (pH 7) F->G H 8. Dispose of Waste (Solid & Liquid per EHS) G->H I 9. Doff PPE & Wash Hands H->I Spill->F No Spill_Cleanup Spill Cleanup Protocol Spill->Spill_Cleanup Yes Spill_Cleanup->F

Caption: Workflow for safe handling of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.